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  • Product: Benzyl 2-aminoquinoline-6-carboxylate
  • CAS: 863492-35-7

Core Science & Biosynthesis

Foundational

Benzyl 2-aminoquinoline-6-carboxylate synthesis from 6-quinolinecarboxylic acid

An In-Depth Technical Guide for the Synthesis of Benzyl 2-aminoquinoline-6-carboxylate from 6-Quinolinecarboxylic Acid Abstract This technical guide provides a comprehensive, in-depth overview of a robust and scalable sy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for the Synthesis of Benzyl 2-aminoquinoline-6-carboxylate from 6-Quinolinecarboxylic Acid

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust and scalable synthetic route to produce Benzyl 2-aminoquinoline-6-carboxylate, a key intermediate in pharmaceutical development. The synthesis commences with commercially available 6-quinolinecarboxylic acid and proceeds through a three-step sequence: benzyl esterification, N-oxidation, and a novel, mild amination of the quinoline N-oxide. This guide emphasizes the scientific rationale behind the chosen synthetic strategy, prioritizing safety, scalability, and process control over classical but hazardous methodologies like the Chichibabin reaction. Detailed experimental protocols, process optimization insights, and data presentation are included to support researchers and drug development professionals in the successful execution of this synthesis.

Strategic Synthesis Design: A Rationale for a Process-Safe Approach

The synthesis of Benzyl 2-aminoquinoline-6-carboxylate requires two primary transformations of the starting material, 6-quinolinecarboxylic acid: the introduction of an amino group at the C2 position and the esterification of the C6 carboxylic acid with benzyl alcohol.

A classical approach to C2-amination of a quinoline ring is the Chichibabin reaction, which utilizes a strong base like sodium amide (NaNH₂) or potassium amide (KNH₂) at elevated temperatures.[1][2] This reaction proceeds via nucleophilic addition of an amide anion to the electron-deficient C2 position, followed by the elimination of a hydride ion.[1][3][4] However, for large-scale industrial applications, this method presents significant safety and control challenges. The use of potassium amide in a sealed vessel, in particular, was deemed not amenable for large-scale preparation due to safety concerns.[5]

Consequently, a more controlled and safer synthetic strategy has been developed, which circumvents the harsh conditions of the Chichibabin reaction. This process-validated approach involves three distinct steps, as illustrated below.[5]

Synthesis_Workflow A 6-Quinolinecarboxylic Acid B Benzyl quinoline-6-carboxylate A->B Step 1: Esterification (CDI, Benzyl Alcohol) C 1-Oxy-quinoline-6-carboxylic acid benzyl ester B->C Step 2: N-Oxidation (Urea-H2O2, Phthalic Anhydride) D Benzyl 2-aminoquinoline- 6-carboxylate C->D Step 3: Amination (TsCl, NH4Cl, Et3N)

Caption: Overall synthetic workflow from starting material to final product.

This pathway strategically protects the carboxylic acid as a benzyl ester first, preventing potential side reactions in subsequent steps. The key amination is then achieved via an N-oxide intermediate, which allows for a mild and highly selective introduction of the amino group at the C2 position.[5]

Detailed Experimental Protocols

The following protocols are adapted from a validated, large-scale synthesis and provide a reliable methodology for laboratory execution.[5]

Step 1: Synthesis of Benzyl quinoline-6-carboxylate (Intermediate 1)

This step protects the carboxylic acid functional group as a benzyl ester. The use of 1,1'-carbonyldiimidazole (CDI) as an activating agent is a mild and efficient alternative to traditional acid-catalyzed Fischer esterification, avoiding harsh acidic conditions.

  • Reaction Scheme:

    • 6-Quinolinecarboxylic acid + CDI → Acylimidazolide intermediate

    • Acylimidazolide intermediate + Benzyl Alcohol → Benzyl quinoline-6-carboxylate

  • Protocol:

    • To a solution of 6-quinolinecarboxylic acid (1.0 eq) in ethyl acetate (10 L/kg), add 1,1'-carbonyldiimidazole (1.1 eq).

    • Stir the resulting mixture at ambient temperature (20−25 °C) for 4 hours. The formation of the acylimidazolide can be monitored by TLC or HPLC.

    • Add benzyl alcohol (1.05 eq) to the reaction mixture.

    • Continue stirring for 12 hours at 20−25 °C.

    • Upon reaction completion, quench the reaction by adding a solution of concentrated HCl in water.

    • Separate the organic and aqueous phases. Extract the aqueous layer with ethyl acetate to recover any remaining product.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • The product can be purified further by recrystallization or column chromatography if necessary.

Step 2: Synthesis of 1-Oxy-quinoline-6-carboxylic acid benzyl ester (Intermediate 2)

The N-oxidation of the quinoline nitrogen activates the heterocyclic ring for subsequent nucleophilic attack at the C2 position. A urea-hydrogen peroxide adduct in the presence of phthalic anhydride provides a safe and effective oxidizing system.

  • Reaction Scheme:

    • Benzyl quinoline-6-carboxylate + Urea-H₂O₂/Phthalic Anhydride → 1-Oxy-quinoline-6-carboxylic acid benzyl ester

  • Protocol:

    • To a mixture of urea hydrogen peroxide (1.7 eq) and phthalic anhydride (1.4 eq) in methylene chloride, add Benzyl quinoline-6-carboxylate (1.0 eq) under a nitrogen atmosphere.

    • Stir the mixture for 12 hours at 20−25 °C.

    • After the reaction is complete, quench by adding an aqueous solution of sodium thiosulfate pentahydrate.

    • Separate the phases and extract the aqueous layer with methylene chloride.

    • Combine the organic extracts, wash, dry, and concentrate to yield the N-oxide product.

Step 3: Synthesis of Benzyl 2-aminoquinoline-6-carboxylate (Final Product)

This novel amination procedure is the key step, converting the N-oxide to the final 2-aminoquinoline product under exceptionally mild conditions. The N-oxide is first activated with p-toluenesulfonyl chloride (TsCl), followed by nucleophilic attack by an in-situ generated ammonia source.

  • Mechanism Rationale:

    • The N-oxide oxygen attacks the electrophilic sulfur atom of TsCl, forming a tosylated intermediate. This makes the C2 position of the quinoline ring highly electrophilic.

    • Ammonia, from the ammonium chloride/triethylamine buffer system, acts as the nucleophile, attacking the C2 position.

    • Subsequent rearrangement and elimination of p-toluenesulfonic acid yields the aromatized 2-aminoquinoline product.

Amination_Mechanism cluster_0 Activation cluster_1 Nucleophilic Attack & Rearrangement N_Oxide N-Oxide Intermediate Activated Activated O-Tosyl Intermediate N_Oxide->Activated + TsCl TsCl p-Toluenesulfonyl Chloride (TsCl) Product Final Product: 2-Aminoquinoline Activated->Product + NH3 - TsOH Ammonia NH3 (from NH4Cl/Et3N)

Caption: Simplified logic of the N-Oxide amination step.

  • Protocol:

    • To a solution of 1-Oxy-quinoline-6-carboxylic acid benzyl ester (1.0 eq) in methylene chloride, add p-toluenesulfonyl chloride (1.4 eq) under a nitrogen atmosphere. Stir for approximately 45 minutes at 22−25 °C.

    • In a separate vessel, prepare a suspension of ammonium chloride (3.0 eq) and triethylamine (3.3 eq) in methylene chloride.

    • Add the solution of the activated N-oxide from step 1 slowly to the ammonium chloride suspension, maintaining the temperature between 25-30 °C.

    • Stir the reaction mixture for an additional hour at 22−25 °C.

    • Cool the mixture to -5 °C for 1 hour to precipitate the product.

    • Filter the solids and rinse with pre-cooled methanol (-5 °C) to isolate the pure Benzyl 2-aminoquinoline-6-carboxylate.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for each step of the synthesis, based on the reported large-scale procedure.[5]

StepStarting MaterialKey ReagentsMolar Ratio (Reagent/SM)SolventTypical Yield
1. Esterification 6-Quinolinecarboxylic acid1,1'-Carbonyldiimidazole, Benzyl alcohol1.1, 1.05Ethyl AcetateHigh
2. N-Oxidation Benzyl quinoline-6-carboxylateUrea-H₂O₂, Phthalic anhydride1.7, 1.4Methylene ChlorideHigh
3. Amination 1-Oxy-quinoline-6-carboxylate benzyl esterp-Toluenesulfonyl chloride, NH₄Cl, Et₃N1.4, 3.0, 3.3Methylene ChlorideHigh

Process Optimization and Troubleshooting

  • Amination Step Control: The rate of addition of the activated N-oxide solution to the ammonia source is critical. A fast addition can lead to uncontrolled exotherms. Conversely, if the ammonia source is added too slowly to the activated intermediate, competing nucleophiles like methanol (if used as a solvent) can lead to the formation of 2-methoxyquinoline byproducts.[5]

  • Safety: While this route avoids the hazards of metal amides, standard laboratory precautions should be taken. p-Toluenesulfonyl chloride is a lachrymator, and triethylamine is a corrosive and flammable base. All operations should be conducted in a well-ventilated fume hood.

  • Purity Analysis: The purity and identity of the intermediates and the final product should be confirmed at each stage using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

References

  • Couturier, M. A., et al. (2006). Safe and Practical Large-Scale Synthesis of 2-Aminoquinoline-6-Carboxylic Acid Benzyl Ester. Organic Process Research & Development, 10(4), 863-866. [Link]

  • Wikipedia. (n.d.). Chichibabin reaction. [Link]

  • Slideshare. (n.d.). Chichibabin Reaction. [Link]

  • van der Plas, H. C., & Wozniak, M. (1983). On the chichibabin amination of quinoline and some nitroquinolines. Journal of Heterocyclic Chemistry, 20(6), 1583-1589. [Link]

  • Paul, N. D., et al. (2019). Dehydrogenative Synthesis of Quinolines, 2-Aminoquinolines, and Quinazolines Using Singlet Diradical Ni(II)-Catalysts. The Journal of Organic Chemistry, 84(5), 2413-2423. [Link]

  • Scientific Update. (2018). The Chichibabin amination reaction. [Link]

  • Wang, L., et al. (2012). One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. Organic & Biomolecular Chemistry, 10(43), 8568-8571. [Link]

  • Google Patents. (n.d.). US4386209A - Chichibabin reaction.
  • Grokipedia. (n.d.). Chichibabin reaction. [Link]

  • Chemistry Notes. (2022). Chichibabin amination: Easy mechanism. [Link]

Sources

Exploratory

Spectroscopic Characterization of Benzyl 2-aminoquinoline-6-carboxylate: A Technical Guide

Abstract This technical guide provides a comprehensive analysis of the spectroscopic data for Benzyl 2-aminoquinoline-6-carboxylate, a key intermediate in pharmaceutical development. Designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for Benzyl 2-aminoquinoline-6-carboxylate, a key intermediate in pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the compound. Beyond presenting raw data, this guide offers in-depth interpretations, explains the structural basis for the observed spectral features, and provides detailed experimental protocols. The aim is to furnish a practical and authoritative resource for the identification, characterization, and quality control of this important molecule.

Introduction and Molecular Structure

Benzyl 2-aminoquinoline-6-carboxylate (C₁₇H₁₄N₂O₂) is a heterocyclic compound whose structural framework is crucial in the synthesis of various drug candidates. Its architecture combines a 2-aminoquinoline core, which is a privileged scaffold in medicinal chemistry, with a benzyl ester protecting group. The precise characterization of this molecule is paramount for ensuring purity, confirming identity, and understanding its chemical behavior in subsequent synthetic steps. An efficient three-step synthesis starting from 6-quinolinecarboxylic acid has been developed, highlighting its importance in large-scale production for pharmaceutical programs[1].

The structural integrity of Benzyl 2-aminoquinoline-6-carboxylate is confirmed through a multi-technique spectroscopic approach. Each method provides a unique and complementary piece of the structural puzzle.

Molecular Structure Diagram

The diagram below illustrates the chemical structure of Benzyl 2-aminoquinoline-6-carboxylate, with key functional groups annotated.

Caption: Molecular structure of Benzyl 2-aminoquinoline-6-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The ¹H and ¹³C NMR spectra provide definitive information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum was recorded in deuterated chloroform (CDCl₃) on a 400 MHz instrument. The choice of solvent is critical; CDCl₃ is a standard, relatively non-polar solvent that dissolves the compound well without interfering with the signals of interest. A 400 MHz spectrometer provides sufficient resolution to resolve the complex splitting patterns observed in the aromatic regions.

Data Summary

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration Assignment
8.39 s - 1H H-5
8.18 dd 9.0, 2.0 1H H-7
7.93 d 9.0 1H H-8
7.62 d 9.0 1H H-4
7.46-7.33 m - 5H Benzyl-ArH
6.74 d 9.0 1H H-3
5.39 s 2H 2H Benzyl-CH₂

| 4.97 | br s | - | 2H | -NH₂ |

Data sourced from Couturier et al. (2006)[1].

Interpretation:

  • Quinoline Protons: The protons on the quinoline core are spread across the downfield region (6.7-8.4 ppm), characteristic of aromatic systems. The proton at 8.39 ppm (H-5) appears as a singlet, indicating no adjacent protons for coupling. The H-7 proton at 8.18 ppm shows as a doublet of doublets, arising from coupling to both H-8 (J = 9.0 Hz, ortho-coupling) and H-5 (J = 2.0 Hz, meta-coupling). The distinct doublets for H-3, H-4, and H-8 with a large coupling constant of J = 9.0 Hz are typical for ortho-coupled protons on a quinoline ring system[1].

  • Benzyl Group Protons: The five protons of the benzyl aromatic ring appear as a complex multiplet between 7.33 and 7.46 ppm. The methylene (-CH₂) protons of the benzyl group resonate as a sharp singlet at 5.39 ppm, confirming their equivalence and isolation from other protons[1].

  • Amine Protons: The two protons of the primary amine group (-NH₂) appear as a broad singlet at 4.97 ppm. The broadness is characteristic of amine protons due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water in the solvent[1].

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a map of the carbon skeleton. The spectrum was recorded at 100 MHz in CDCl₃.

Data Summary

Chemical Shift (δ) ppm Assignment
166.59 C=O (Ester)
158.52 C-2 (C-NH₂)
150.61 C-8a
139.36 C-4
136.36 Benzyl C-ipso
130.98 C-8
130.12 C-7
128.84 C-5
128.46 Benzyl C-ortho/meta
126.15 C-6
124.35 Benzyl C-para
122.84 C-4a
112.55 C-3

| 66.95 | Benzyl-CH₂ |

Data sourced from Couturier et al. (2006)[1].

Interpretation:

  • Carbonyl Carbon: The ester carbonyl carbon is the most downfield signal at 166.59 ppm, which is a characteristic chemical shift for this functional group[1].

  • Aromatic Carbons: The carbons of the quinoline and benzyl rings appear in the typical aromatic region of 112-159 ppm. The C-2 carbon, directly attached to the electron-donating amino group, is significantly shielded and appears at 158.52 ppm. Conversely, carbons in the vicinity of the electron-withdrawing carboxylate group (e.g., C-7, C-5) are found further downfield.

  • Aliphatic Carbon: The single aliphatic carbon, the methylene bridge of the benzyl group, is clearly resolved at 66.95 ppm, consistent with a carbon atom attached to an oxygen atom[1].

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule with high precision.

Data Summary

Technique Ionization Mode Parameter Value
HRMS ESI+ Calculated for [C₁₇H₁₅N₂O₂]⁺ (M+H)⁺ 279.1134

| HRMS | ESI+ | Found | 279.1120 |

Data sourced from Couturier et al. (2006)[1].

Interpretation: The experimentally determined mass (279.1120) is in excellent agreement with the calculated mass (279.1134) for the protonated molecule, [M+H]⁺. This confirms the molecular formula C₁₇H₁₄N₂O₂ with a high degree of confidence. The choice of Electrospray Ionization (ESI) in positive mode is standard for molecules containing basic nitrogen atoms, such as the quinoline and amino groups, which are readily protonated.

Proposed Fragmentation Pathway

While the source literature provides only the parent ion mass, a logical fragmentation pathway can be proposed. The most labile bond is typically the benzylic C-O bond. Cleavage of this bond would be a primary fragmentation event.

G parent [M+H]⁺ m/z = 279.11 frag1 [C₁₀H₈N₂O₂ + H]⁺ m/z = 189.06 (Loss of Toluene) parent->frag1 - C₇H₈ frag2 [C₇H₇]⁺ m/z = 91.05 (Tropylium ion) parent->frag2 - C₁₀H₈N₂O₂ frag3 [M+H - CO]⁺ m/z = 251.12 frag1->frag3 - CO

Caption: Proposed ESI-MS fragmentation of Benzyl 2-aminoquinoline-6-carboxylate.

Infrared (IR) Spectroscopy

While experimental IR data for this specific molecule is not available in the cited literature, a predictive analysis based on its functional groups provides valuable insight. The IR spectrum reveals the types of bonds present in a molecule and is particularly useful for identifying functional groups.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Bond Functional Group Intensity
3450 - 3300 N-H stretch Primary Aromatic Amine Medium (two bands)
3100 - 3000 C-H stretch Aromatic (Quinoline, Benzyl) Medium
2950 - 2850 C-H stretch Aliphatic (-CH₂-) Medium
~1720 C=O stretch Aromatic Ester Strong, Sharp
1620 - 1580 N-H bend Primary Amine Medium
1600 - 1450 C=C stretch Aromatic Rings Medium-Strong
1300 - 1100 C-O stretch Ester Strong (two bands)

| 1335 - 1250 | C-N stretch | Aromatic Amine | Strong |

Interpretation:

  • N-H Region: The primary aromatic amine is expected to show two distinct, sharp peaks around 3450-3300 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretching modes[2].

  • C=O Region: A very strong and sharp absorption around 1720 cm⁻¹ is the most prominent feature and is definitive for the ester carbonyl (C=O) stretch. Its position is slightly lower than a saturated ester due to conjugation with the quinoline ring[3][4].

  • C-O and C-N Region: The "fingerprint" region below 1500 cm⁻¹ will be complex. However, strong bands corresponding to the C-O stretches of the ester group (typically two bands between 1300-1100 cm⁻¹) and the C-N stretch of the aromatic amine (~1335-1250 cm⁻¹) are expected to be prominent[2][5].

  • C-H Region: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group will be just below 3000 cm⁻¹[1].

Experimental Protocols

The following protocols are adapted from the validated, large-scale synthesis reported in the literature, ensuring their robustness and reproducibility[1].

NMR Sample Preparation
  • Accurately weigh approximately 5-10 mg of Benzyl 2-aminoquinoline-6-carboxylate.

  • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer at room temperature.

  • Process the data using appropriate software, referencing the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

HRMS Sample Preparation (ESI)
  • Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water, often with 0.1% formic acid to promote protonation.

  • Introduce the sample into the ESI source via direct infusion or LC-MS.

  • Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500 amu).

  • Calibrate the instrument using a known standard to ensure high mass accuracy.

Experimental Workflow Diagram

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire Spectra (¹H, ¹³C, etc.) transfer->acquire process Process FID (Fourier Transform) acquire->process phase Phase & Baseline Correction process->phase integrate Integrate Peaks (¹H NMR) phase->integrate assign Assign Signals & Interpret Structure integrate->assign

Caption: Standard workflow for structural elucidation by NMR spectroscopy.

Conclusion

The collective spectroscopic data from NMR, MS, and predictive IR analysis provide an unambiguous and comprehensive characterization of Benzyl 2-aminoquinoline-6-carboxylate. The ¹H and ¹³C NMR spectra precisely define the carbon-hydrogen framework, while high-resolution mass spectrometry confirms the elemental composition with exceptional accuracy. This guide serves as a self-validating reference for scientists, ensuring that the identity and purity of this vital pharmaceutical intermediate can be confidently established. Adherence to the outlined protocols will ensure the generation of reliable and reproducible data critical for advancing drug development programs.

References

  • Couturier, M. A., et al. (2006). Safe and Practical Large-Scale Synthesis of 2-Aminoquinoline-6-Carboxylic Acid Benzyl Ester. Organic Process Research & Development, 10(5), 961-964. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

  • PubChem. (n.d.). 2-Aminoquinoline. National Center for Biotechnology Information. [Link]

  • LibreTexts Chemistry. (2024). Infrared Spectra of Some Common Functional Groups. [Link]

  • LibreTexts Chemistry. (2020). Infrared Spectra of Some Common Functional Groups. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy. [Link]

  • Illinois State University. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy. [Link]

  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]

Sources

Foundational

Physical and chemical properties of Benzyl 2-aminoquinoline-6-carboxylate

An In-depth Technical Guide to Benzyl 2-aminoquinoline-6-carboxylate Foreword: The Quinoline Scaffold in Modern Drug Discovery To the dedicated researchers, scientists, and drug development professionals, this guide serv...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Benzyl 2-aminoquinoline-6-carboxylate

Foreword: The Quinoline Scaffold in Modern Drug Discovery

To the dedicated researchers, scientists, and drug development professionals, this guide serves as a comprehensive technical resource on Benzyl 2-aminoquinoline-6-carboxylate. The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives are foundational to a multitude of therapeutic agents, exhibiting a vast spectrum of biological activities including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[2][3][4] Benzyl 2-aminoquinoline-6-carboxylate is a key intermediate, providing a versatile platform for the synthesis of novel bioactive molecules. Understanding its core physical and chemical properties is paramount for its effective utilization in the intricate pathways of drug design and development. This document provides a detailed exploration of its synthesis, characterization, and chemical behavior, grounded in established scientific principles and methodologies.

Chemical Identity and Structure

The unambiguous identification of a compound is the bedrock of reproducible scientific research. Benzyl 2-aminoquinoline-6-carboxylate is defined by its specific molecular arrangement and associated identifiers.

  • IUPAC Name: Benzyl 2-aminoquinoline-6-carboxylate

  • CAS Number: 863492-35-7[5][6]

  • Molecular Formula: C₁₇H₁₄N₂O₂[6]

  • Molecular Weight: 278.31 g/mol [6]

The structure comprises a 2-amino substituted quinoline core, with a benzyl ester functionality at the 6-position. This arrangement of functional groups dictates its reactivity and potential for further chemical modification.

Caption: Chemical Structure of Benzyl 2-aminoquinoline-6-carboxylate.

Physicochemical Properties

A summary of the core physical and chemical properties is essential for experimental design, including reaction setup, purification, and formulation. While extensive experimental data for this specific molecule is not widely published, properties can be inferred from related structures and computational models.

PropertyValue / Description
Appearance Expected to be a solid, likely a crystalline powder, with a color ranging from off-white to yellow or brown, similar to related aminoquinolines.[7][8]
Molecular Weight 278.31 g/mol [6]
Melting Point Not definitively published. For reference, the related compound 2-aminoquinoline has a melting point of 128-130 °C[9] and 6-aminoquinoline melts at 115-119 °C.[7][8]
Boiling Point Not experimentally determined; expected to be high due to its molecular weight and aromatic nature. Decomposes at elevated temperatures.
Solubility Predicted to have low solubility in water. Generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), chloroform, and methanol.[8]
pKa (Predicted) The 2-amino group imparts basicity. The quinoline nitrogen is weakly basic. The exact pKa is not published but is a critical parameter for designing physiological assays.

Synthesis Pathway and Experimental Protocol

The synthesis of multi-kilogram quantities of Benzyl 2-aminoquinoline-6-carboxylate has been optimized for safety and efficiency, avoiding hazardous reagents like potassium amide used in classical Chichibabin reactions.[10] The developed three-step process is a reliable method for laboratory and large-scale production.[10][11]

G Start 6-Quinolinecarboxylic Acid Step1 Esterification (Benzyl Alcohol, CDI) Start->Step1 Intermediate1 Quinoline-6-carboxylic acid benzyl ester Step1->Intermediate1 Step2 N-Oxidation (Urea-H₂O₂, Phthalic Anhydride) Intermediate1->Step2 Intermediate2 1-Oxy-quinoline-6-carboxylic acid benzyl ester Step2->Intermediate2 Step3 Amination (p-TsCl, NH₄Cl, TEA) Intermediate2->Step3 End Benzyl 2-aminoquinoline-6-carboxylate Step3->End

Caption: Optimized three-step synthesis workflow.

Detailed Experimental Protocol

This protocol is adapted from a validated large-scale synthesis, ensuring robustness and safety.[10][11]

Step 1: Benzyl Ester Formation

  • Rationale: The initial carboxylic acid is converted to a benzyl ester. 1,1'-Carbonyldiimidazole (CDI) is used as a safe and effective activating agent, avoiding the need to form a more reactive acid chloride.

  • To a solution of 6-quinolinecarboxylic acid (1.0 eq) in ethyl acetate, add 1,1'-carbonyldiimidazole (1.1 eq).

  • Stir the mixture at ambient temperature (20-25 °C) for approximately 4 hours to allow for the formation of the acylimidazolide intermediate.

  • Add benzyl alcohol (1.05 eq) to the reaction mixture.

  • Continue stirring for 12 hours at 20-25 °C.

  • Quench the reaction by adding a solution of concentrated HCl in water.

  • Separate the organic and aqueous phases. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield quinoline-6-carboxylic acid benzyl ester.

Step 2: N-Oxidation

  • Rationale: The quinoline nitrogen is oxidized to an N-oxide. This activates the C2 position for subsequent nucleophilic attack. A combination of urea-hydrogen peroxide and phthalic anhydride provides a stable and safe in-situ source of a peroxy acid.

  • In a separate vessel, prepare a mixture of urea hydrogen peroxide (1.7 eq) and phthalic anhydride (1.4 eq) in methylene chloride.

  • Add the quinoline-6-carboxylic acid benzyl ester (1.0 eq) to this mixture under a nitrogen atmosphere.

  • Stir for 12 hours at 20-25 °C.

  • Quench the reaction by adding an aqueous solution of sodium thiosulfate to decompose excess peroxide.

  • Acidify with concentrated HCl and separate the layers. Extract the aqueous layer with methylene chloride.

  • Combine the organic phases, wash, dry, and concentrate to obtain 1-oxy-quinoline-6-carboxylic acid benzyl ester.

Step 3: Amination

  • Rationale: This step introduces the amino group at the C2 position. p-Toluenesulfonyl chloride (TsCl) activates the N-oxide, and a buffered system of triethylamine (TEA) and ammonium chloride provides the ammonia nucleophile in a controlled manner, which is safer and more reliable than using gaseous ammonia.[10][11]

  • Dissolve the 1-oxy-quinoline-6-carboxylic acid benzyl ester (1.0 eq) in methylene chloride and add p-toluenesulfonyl chloride (1.4 eq) under nitrogen. Stir for 45 minutes.

  • In a separate reactor, prepare a suspension of ammonium chloride (3.0 eq) and triethylamine (3.3 eq) in methylene chloride.

  • Slowly add the activated N-oxide solution to the ammonium chloride suspension, maintaining the temperature between 25-30 °C.

  • Stir for an additional hour at 22-25 °C.

  • Cool the reaction mixture to -5 °C and hold for 1 hour to precipitate the product.

  • Filter the solids and rinse with pre-cooled methanol.

  • Triturate the solid product in water, filter, and wash again with cold methanol to yield the final product, Benzyl 2-aminoquinoline-6-carboxylate.

Reactivity and Chemical Behavior

The chemical personality of Benzyl 2-aminoquinoline-6-carboxylate is defined by its three key functional domains:

  • The 2-Amino Group: This primary amine is a nucleophilic and basic center. It readily undergoes reactions typical of aromatic amines, such as acylation, alkylation, and diazotization. Its presence significantly influences the electron density of the quinoline ring.

  • The Quinoline Ring System: This heterocyclic aromatic system can undergo electrophilic aromatic substitution. The position of substitution is directed by the activating effect of the amino group and the deactivating effect of the carboxylate group. The pyridine part of the ring is generally less reactive towards electrophiles than the benzene part.

  • The Benzyl Ester: The ester linkage is susceptible to hydrolysis under either acidic or basic conditions, yielding 2-aminoquinoline-6-carboxylic acid and benzyl alcohol. This functionality is often used as a protecting group for the carboxylic acid during synthesis and can be removed in a final step to unmask the free acid, which may be critical for biological activity.

The 2-aminoquinoline scaffold itself can be synthesized via various chemical reactions, including Claisen-Schmidt condensation, 1,3-dipolar cycloaddition, and one-pot multicomponent reactions (MCRs), highlighting the rich chemistry of this heterocyclic family.[12][13]

Spectral Characterization

Spectroscopic analysis is crucial for structure verification and purity assessment. Below are the expected spectral features for Benzyl 2-aminoquinoline-6-carboxylate.

Spectroscopy Expected Features
Infrared (IR) ~3400-3300 cm⁻¹: N-H stretching (asymmetric and symmetric) of the primary amine.[14]~3100-3000 cm⁻¹: Aromatic C-H stretching.~1720 cm⁻¹: C=O stretching of the benzyl ester. Conjugation to the aromatic ring may slightly lower this frequency.[14][15]~1620-1450 cm⁻¹: C=C and C=N stretching vibrations within the quinoline ring.[14]~1250 cm⁻¹: C-O stretching of the ester.
¹H NMR ~7.0-8.5 ppm: Multiple signals corresponding to the protons on the quinoline and benzyl aromatic rings.~5.4 ppm: A singlet corresponding to the two benzylic protons (-CH₂-).~5.0-6.0 ppm: A broad singlet for the two protons of the amino group (-NH₂). The chemical shift can vary with solvent and concentration.
¹³C NMR ~165 ppm: Carbonyl carbon of the ester.~110-160 ppm: Multiple signals for the aromatic carbons of the quinoline and benzyl rings.~67 ppm: Benzylic carbon (-CH₂-).
Mass Spectrometry (EI-MS) m/z 278: Molecular ion peak (M⁺).m/z 187: Fragment corresponding to the loss of the benzyl group (C₇H₇•), a common fragmentation pathway for benzyl esters.m/z 91: Fragment corresponding to the benzyl cation (tropylium ion), [C₇H₇]⁺.[15]

Applications in Drug Discovery and Research

The quinoline motif is a cornerstone of medicinal chemistry.[1][4] Benzyl 2-aminoquinoline-6-carboxylate serves as a critical starting material for synthesizing compounds with significant therapeutic potential.

  • Anticancer Agents: Quinoline-6-carboxylic acid derivatives have been identified as a new class of potent inhibitors of ectonucleotidases, enzymes that play a role in tumor immune evasion.[16] This makes the scaffold a promising lead for the development of novel cancer immunotherapies.

  • Kinase Inhibitors: The 2-aminoquinoline structure is a key component in various kinase inhibitors, including Src kinase inhibitors, which are targets in oncology.[17]

  • Antiviral and Antiprotozoal Agents: The quinoline core is famous for its role in antimalarial drugs like chloroquine.[3] The 2-aminoquinoline scaffold, in particular, has been explored for anti-HIV and antiprotozoal activities.[17]

The strategic placement of the amino and carboxylate groups on this intermediate allows for diverse derivatization, enabling chemists to systematically explore the structure-activity relationship (SAR) of new chemical entities.

Safety and Handling

While a specific Safety Data Sheet (SDS) for Benzyl 2-aminoquinoline-6-carboxylate is not widely available, data from closely related compounds like 2-aminoquinoline and 6-aminoquinoline provide a strong basis for safe handling procedures.[7][9][18][19]

  • Hazard Classification: Likely to be classified as harmful if swallowed, and causing skin and eye irritation/damage.[7][19]

  • Handling: Use only under a chemical fume hood.[7][18] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong acids.[7][18]

  • First Aid: In case of contact, immediately flush eyes or skin with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[7]

Conclusion

Benzyl 2-aminoquinoline-6-carboxylate is a high-value chemical intermediate, distinguished by its versatile reactivity and its foundation upon the pharmacologically significant quinoline scaffold. Its robust and safe synthesis provides a reliable supply for research and development. A thorough understanding of its physicochemical properties, spectral characteristics, and chemical behavior, as detailed in this guide, is essential for any scientist aiming to leverage this molecule for the creation of next-generation therapeutics and advanced chemical materials.

References

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Exploratory

The Multifaceted Therapeutic Potential of 2-Aminoquinolines: A Technical Guide to Their Biological Activities

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its derivat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its derivatives have consistently yielded compounds with a broad spectrum of pharmacological activities, leading to the development of numerous clinically significant drugs.[1][2] Among these, the 2-aminoquinoline scaffold has emerged as a particularly versatile and promising pharmacophore. The presence of the amino group at the 2-position provides a crucial handle for synthetic modification, allowing for the generation of diverse libraries of compounds with tunable electronic and steric properties. This inherent adaptability has enabled the exploration of 2-aminoquinoline derivatives against a wide array of biological targets, revealing their potential in oncology, infectious diseases, inflammation, and neurodegenerative disorders.

This technical guide provides an in-depth exploration of the significant biological activities of 2-aminoquinoline derivatives. It is designed for researchers, scientists, and drug development professionals, offering a blend of mechanistic insights, quantitative data, and detailed experimental protocols to facilitate the evaluation and development of novel therapeutic agents based on this remarkable scaffold.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

The quest for novel anticancer agents has identified 2-aminoquinoline derivatives as a rich source of compounds that can disrupt various stages of cancer progression.[3][4] Their mechanisms of action are diverse, ranging from the induction of programmed cell death (apoptosis) to the inhibition of critical signaling pathways that drive tumor growth and survival.[5][6]

A. Mechanistic Insights into Anticancer Action

The anticancer effects of 2-aminoquinoline derivatives are often multifactorial, targeting key vulnerabilities in cancer cells.

  • Induction of Apoptosis: A primary mechanism by which these compounds exert their cytotoxic effects is through the activation of apoptotic pathways.[7] Some derivatives have been shown to trigger the intrinsic apoptotic cascade by increasing the expression of pro-apoptotic proteins like Bax and activating caspases, ultimately leading to DNA fragmentation and cell death.[6]

  • Cell Cycle Arrest: Many 2-aminoquinoline derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly in the G0/G1 or G2/M phases.[5] This prevents the cells from dividing and allows time for DNA repair mechanisms or, if the damage is too severe, the initiation of apoptosis.

  • Inhibition of Kinase Signaling Pathways: Aberrant signaling through protein kinases is a hallmark of many cancers. 2-aminoquinoline derivatives have been identified as potent inhibitors of various kinases, including those involved in the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival.[5]

  • Inhibition of Angiogenesis: The formation of new blood vessels, or angiogenesis, is crucial for tumor growth and metastasis. Certain 2-aminoquinoline derivatives have demonstrated the ability to inhibit this process, thereby starving the tumor of essential nutrients and oxygen.[3]

Diagram: Inhibition of the PI3K/Akt/mTOR Pathway by 2-Aminoquinoline Derivatives

PI3K_Pathway_Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3  PIP2 -> PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation 2-Aminoquinoline Derivative 2-Aminoquinoline Derivative 2-Aminoquinoline Derivative->PI3K Inhibition

Caption: A simplified diagram illustrating the inhibition of the PI3K/Akt/mTOR signaling pathway by 2-aminoquinoline derivatives.

B. Quantitative Assessment of Anticancer Activity

The antiproliferative activity of 2-aminoquinoline derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The table below summarizes the in vitro anticancer activity of selected 2-aminoquinoline derivatives.

Compound ClassCancer Cell LineIC50 (µM)Reference
Chloroquine FumardiamidesMCF-7 (Breast)Low µM range[8]
Mefloquine FumardiamidesH460 (Lung)Low µM range[8]
2-Morpholino-4-anilinoquinolinesHepG2 (Liver)8.50 - 12.76[1]
4-Aminoquinoline-phenylalanine hybridsA549 (Lung)3.317 - 4.648[9]
7-(4-fluorobenzyloxy)N-(2-(dimethylamino)ethyl)quinolin-4-amineMultiple human tumor cell lines< 1.0[6]
6-Bromo-5-nitroquinolineHT29 (Colon)Potent activity[7]
C. Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[8]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 2-aminoquinoline derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for a specified period (typically 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Diagram: Experimental Workflow for MTT Assay

MTT_Workflow A Seed Cancer Cells in 96-well Plate B Treat with 2-Aminoquinoline Derivatives A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Caption: A flowchart outlining the key steps of the MTT assay for evaluating cytotoxicity.

II. Antimicrobial Activity: Combating Infectious Diseases

The emergence of multidrug-resistant pathogens poses a significant threat to global health, necessitating the discovery of novel antimicrobial agents. 2-Aminoquinoline derivatives have demonstrated promising activity against a range of bacteria and fungi, making them an attractive scaffold for the development of new anti-infective drugs.[10][11]

A. Mechanisms of Antimicrobial Action

The antimicrobial effects of 2-aminoquinoline derivatives are often attributed to their ability to interfere with essential microbial processes.

  • Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are crucial for bacterial DNA replication, transcription, and repair. Quinolone antibiotics, a well-established class of antibacterials, are known to target these enzymes. Some 2-aminoquinoline derivatives have been shown to inhibit the activity of DNA gyrase and topoisomerase IV, leading to bacterial cell death.[10]

  • Disruption of Microbial Cell Membranes: The integrity of the cell membrane is vital for microbial survival. Certain 2-aminoquinoline derivatives can disrupt the structure and function of the microbial cell membrane, leading to leakage of intracellular components and cell lysis.

  • Inhibition of Biofilm Formation: Biofilms are communities of microorganisms encased in a self-produced matrix, which confers increased resistance to antimicrobial agents. Some 2-aminoquinoline derivatives have been found to inhibit biofilm formation, rendering the bacteria more susceptible to treatment.

B. Quantitative Assessment of Antimicrobial Activity

The antimicrobial potency of 2-aminoquinoline derivatives is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[12]

Compound ClassMicroorganismMIC (µg/mL)Reference
N-methylbenzofuro[3,2-b]quinolinesVancomycin-resistant E. faecium4[13]
6-amino-4-methyl-1H-quinoline-2-one derivativesBacillus cereus, Staphylococcus spp.3.12 - 50[12]
Quinoline-based amidesStaphylococcus aureus, Bacillus subtilisComparable to ciprofloxacin[11]
4-aminoquinoline-hydrazonesBacillus subtilis8[14]
QuinolinequinonesClinically resistant Staphylococcus spp.1.22 - 9.76[15]
C. Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the MIC of an antimicrobial agent against a specific microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined as the lowest concentration of the agent that prevents visible growth after incubation.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the 2-aminoquinoline derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Diagram: Workflow for Broth Microdilution Assay

MIC_Workflow A Prepare Serial Dilutions of Compound C Inoculate 96-well Plate A->C B Prepare Standardized Microbial Inoculum B->C D Incubate for 18-24 hours C->D E Visually Determine MIC D->E NO_Assay_Workflow A Seed RAW 264.7 Macrophages B Pre-treat with 2-Aminoquinoline Derivatives A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Collect Supernatant & Add Griess Reagent D->E F Measure Absorbance at 540 nm E->F G Calculate % Inhibition of NO Production F->G

Caption: A step-by-step workflow for the LPS-induced nitric oxide production assay.

IV. Neuroprotective Activity: A Glimmer of Hope for Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neurons. There is a pressing need for therapeutic agents that can protect neurons from damage and slow disease progression. 2-Aminoquinoline derivatives have shown promise as neuroprotective agents, with some compounds demonstrating the ability to inhibit key enzymes involved in neurodegeneration. [16][17]

A. Mechanisms of Neuroprotective Action

The neuroprotective effects of 2-aminoquinoline derivatives are linked to their ability to modulate various targets implicated in neuronal cell death and dysfunction.

  • Inhibition of Acetylcholinesterase (AChE): In Alzheimer's disease, there is a deficit of the neurotransmitter acetylcholine. AChE is the enzyme responsible for breaking down acetylcholine. Inhibition of AChE can increase the levels of acetylcholine in the brain, which may improve cognitive function. Some quinoline derivatives have been identified as potent AChE inhibitors. [16]* Inhibition of Beta-site APP Cleaving Enzyme-1 (BACE1): BACE1 is a key enzyme in the production of amyloid-beta (Aβ) peptides, which form the characteristic plaques found in the brains of Alzheimer's patients. Inhibition of BACE1 is a major therapeutic strategy for reducing Aβ pathology. Certain quinoline derivatives have shown inhibitory activity against BACE1. [16]* Inhibition of Glycogen Synthase Kinase 3-Beta (GSK3β): GSK3β is an enzyme that is implicated in the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles, another hallmark of Alzheimer's disease. Inhibition of GSK3β is therefore a promising therapeutic approach. Some quinoline derivatives have been found to inhibit GSK3β. [16]* Inhibition of Neuronal Nitric Oxide Synthase (nNOS): Overproduction of nitric oxide by nNOS can contribute to neuronal damage in various neurological conditions. Selective inhibition of nNOS is a potential neuroprotective strategy. 2-Aminoquinoline has been identified as a scaffold for potent and selective nNOS inhibitors. [18][19]

B. Quantitative Assessment of Neuroprotective Activity

The neuroprotective potential of 2-aminoquinoline derivatives can be evaluated through in vitro enzyme inhibition assays and cell-based neuroprotection assays.

Compound ClassTarget EnzymeInhibitionReference
Quinoline-sulfonamide hybridsAcetylcholinesterase (AChE)94.6%[16]
Quinoline-sulfonamide hybridsBACE1> 40%[16]
Quinoline-sulfonamide hybridsGSK3β> 40%[16]
7-substituted 2-aminoquinolinesNeuronal Nitric Oxide Synthase (nNOS)Potent and selective inhibition[19]
N2,N6-di(quinolin-8-yl)pyridine-2,6-dicarboxamide-Significant neuroprotection against Aβ and H2O2 toxicity[20]
C. Experimental Protocol: In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of 2-aminoquinoline derivatives against a specific enzyme target, such as AChE, BACE1, or GSK3β.

Principle: The assay measures the activity of the purified enzyme in the presence and absence of the test compound. The inhibitory potency is typically expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare buffers, substrate, and purified enzyme solutions.

  • Compound Dilution: Prepare serial dilutions of the 2-aminoquinoline derivatives.

  • Assay Reaction: In a microplate, combine the enzyme, buffer, and either the test compound or vehicle control.

  • Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme for a specific period.

  • Detection: Stop the reaction and measure the product formation using a suitable detection method (e.g., colorimetric, fluorometric, or luminescent).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration. Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

Diagram: General Workflow for Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow A Prepare Enzyme, Substrate, and Buffers C Incubate Enzyme with Compound A->C B Prepare Serial Dilutions of Test Compound B->C D Initiate Reaction with Substrate C->D E Measure Product Formation D->E F Calculate IC50 Value E->F

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

V. Conclusion and Future Directions

The 2-aminoquinoline scaffold has unequivocally demonstrated its value as a privileged structure in medicinal chemistry, giving rise to a plethora of derivatives with potent and diverse biological activities. This guide has provided a comprehensive overview of their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. The versatility of this scaffold, coupled with the ever-expanding understanding of disease biology, ensures that 2-aminoquinoline derivatives will continue to be a fertile ground for the discovery of novel therapeutics.

Future research in this area should focus on several key aspects:

  • Lead Optimization and Structure-Activity Relationship (SAR) Studies: A deeper understanding of the SAR for each biological activity will enable the rational design of more potent and selective derivatives. [2][6]* Target Identification and Validation: For many active compounds, the precise molecular targets remain to be elucidated. Identifying and validating these targets will provide crucial insights into their mechanisms of action.

  • In Vivo Efficacy and Safety Studies: Promising candidates identified through in vitro screening must be rigorously evaluated in preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Development of Drug Delivery Systems: Innovative drug delivery strategies can enhance the bioavailability and therapeutic index of 2-aminoquinoline derivatives.

By leveraging a multidisciplinary approach that combines synthetic chemistry, molecular and cellular biology, pharmacology, and computational modeling, the full therapeutic potential of 2-aminoquinoline derivatives can be unlocked, paving the way for the development of next-generation medicines to address some of the most pressing challenges in human health.

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Foundational

Benzyl 2-aminoquinoline-6-carboxylate: A Versatile Scaffold for Modern Medicinal Chemistry

A Senior Application Scientist's In-depth Technical Guide Abstract The quinoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous approved drugs and clinical candidates.[1][2] With...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide

Abstract

The quinoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous approved drugs and clinical candidates.[1][2] Within this broad class, the 2-aminoquinoline moiety has emerged as a particularly fruitful starting point for the development of novel therapeutics, especially in oncology and inflammation.[3] This guide introduces Benzyl 2-aminoquinoline-6-carboxylate, a scaffold that synergistically combines the established biological relevance of the 2-aminoquinoline core with the synthetic versatility of a benzyl-protected carboxylic acid at the 6-position. This strategic combination offers a unique entry point for creating diverse compound libraries with potential applications across various therapeutic areas. We will explore the proposed synthesis of this scaffold, delve into its potential as a kinase inhibitor, and provide detailed protocols for its synthesis, derivatization, and biological evaluation.

Introduction: The Strategic Value of the 2-Aminoquinoline Scaffold

The quinoline ring system is a recurring motif in a vast array of natural products and synthetic compounds with significant biological activities.[1][2] Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal anchor for pharmacophores. The 2-aminoquinoline substitution pattern is of particular interest, as it has been identified as a key structural feature in compounds targeting a range of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in inflammatory pathways.[3][4]

The introduction of a carboxylate group at the 6-position, protected as a benzyl ester, adds a crucial layer of functionality. The benzyl ester serves as a robust protecting group, stable to a variety of reaction conditions, yet readily removable via catalytic hydrogenolysis.[5][6][7] This allows for late-stage diversification of the scaffold, enabling the synthesis of amides, esters, and other derivatives to probe structure-activity relationships (SAR) and optimize pharmacokinetic properties.

This guide will provide a comprehensive overview of the Benzyl 2-aminoquinoline-6-carboxylate scaffold, from its rational design and synthesis to its potential applications in drug discovery.

Synthesis of the Core Scaffold

The synthesis of Benzyl 2-aminoquinoline-6-carboxylate can be approached through a multi-step sequence, leveraging established methodologies for quinoline synthesis. A proposed retrosynthetic analysis is outlined below, followed by a detailed experimental protocol.

Retrosynthetic Analysis and Strategy

The target molecule can be conceptually disconnected to reveal two key building blocks: a substituted 2-aminobenzaldehyde and a benzyl acetoacetate derivative. The core quinoline ring is proposed to be formed via a Friedländer annulation, a classic and reliable method for constructing quinoline systems.[8][9][10][11]

Proposed Synthetic Pathway

The forward synthesis would commence with the preparation of the requisite 2-amino-5-carboxybenzaldehyde, followed by esterification to install the benzyl protecting group. Subsequent Friedländer condensation with a suitable partner would yield the desired 2-aminoquinoline scaffold.

Diagram: Proposed Synthetic Pathway for Benzyl 2-aminoquinoline-6-carboxylate

G A 4-Methyl-3-nitrobenzoic acid B Benzyl 4-methyl-3-nitrobenzoate A->B BnBr, Base C Benzyl 4-(dibromomethyl)-3-nitrobenzoate B->C NBS, AIBN D Benzyl 4-formyl-3-nitrobenzoate C->D Silver Nitrate, H2O E Benzyl 3-amino-4-formylbenzoate D->E Fe, NH4Cl F Benzyl 2-aminoquinoline-6-carboxylate E->F Ethyl cyanoacetate, Base (Friedländer Annulation)

Caption: A plausible synthetic route to the target scaffold.

Detailed Experimental Protocol: Synthesis of Benzyl 2-aminoquinoline-6-carboxylate

This protocol is a representative example and may require optimization.

Step 1: Benzylation of 4-Methyl-3-nitrobenzoic acid

  • To a solution of 4-methyl-3-nitrobenzoic acid (1.0 eq) in a suitable solvent such as DMF, add a base like potassium carbonate (1.5 eq).

  • Add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at 60 °C for 12-16 hours, monitoring progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield Benzyl 4-methyl-3-nitrobenzoate.

Step 2: Benzylic Bromination

  • Dissolve Benzyl 4-methyl-3-nitrobenzoate (1.0 eq) in a non-polar solvent like carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) (2.2 eq) and a radical initiator such as AIBN (0.1 eq).

  • Reflux the mixture under inert atmosphere, monitoring by TLC.

  • After completion, cool the reaction, filter off the succinimide, and concentrate the filtrate. The crude Benzyl 4-(dibromomethyl)-3-nitrobenzoate can be used in the next step without further purification.

Step 3: Hydrolysis to Aldehyde

  • Dissolve the crude dibromomethyl compound in a mixture of acetone and water.

  • Add silver nitrate (2.5 eq) and heat the mixture to reflux.

  • Monitor the reaction by TLC. Once the starting material is consumed, filter the reaction mixture through celite to remove silver bromide.

  • Concentrate the filtrate and extract with an organic solvent. Wash the organic layer, dry, and concentrate to give crude Benzyl 4-formyl-3-nitrobenzoate.

Step 4: Reduction of the Nitro Group

  • Dissolve the crude nitroaldehyde in a mixture of ethanol and water.

  • Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC.

  • Upon completion, filter the hot reaction mixture through celite, washing with hot ethanol.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain Benzyl 3-amino-4-formylbenzoate.

Step 5: Friedländer Annulation

  • To a solution of Benzyl 3-amino-4-formylbenzoate (1.0 eq) and ethyl cyanoacetate (1.2 eq) in ethanol, add a catalytic amount of a base such as piperidine or potassium carbonate.[12]

  • Heat the reaction mixture to reflux and monitor by TLC.[12]

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield Benzyl 2-aminoquinoline-6-carboxylate.[12]

Medicinal Chemistry Applications: A Scaffold for Kinase Inhibitors

The 2-aminoquinoline scaffold is a well-established pharmacophore for kinase inhibitors.[4] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 2-amino group can act as a hydrogen bond donor, mimicking the hinge-binding motif of ATP, while the quinoline ring system occupies the hydrophobic pocket of the ATP-binding site.

The carboxylic acid at the 6-position provides a versatile handle for introducing substituents that can interact with the solvent-exposed region of the kinase, allowing for the optimization of potency and selectivity.

Diagram: Benzyl 2-aminoquinoline-6-carboxylate as a Kinase Inhibitor Scaffold

G Scaffold Benzyl 2-aminoquinoline-6-carboxylate Amine 2-Amino Group Quinoline Quinoline Ring Ester Benzyl 6-Carboxylate Hinge Hinge Region of Kinase Hydrophobic Hydrophobic Pocket Solvent Solvent-Exposed Region Amine->Hinge H-Bonding Quinoline->Hydrophobic Hydrophobic Interactions Derivatives Diverse Substituents Ester->Derivatives Derivatization Point Derivatives->Solvent Improved Potency & Selectivity

Caption: Interaction model of the scaffold with a kinase active site.

Library Synthesis via Amide Coupling

The benzyl ester of the core scaffold can be readily deprotected by catalytic hydrogenolysis to yield the corresponding carboxylic acid.[5][6] This acid is a key intermediate for the synthesis of a diverse library of amides using standard amide coupling protocols.[13][14][15][16][17]

Table 1: Common Amide Coupling Reagents

Coupling ReagentActivatorAdditiveBase
HATUN/AN/ADIPEA, TEA
EDCN/AHOBt, DMAPDIPEA, TEA
T3PN/AN/APyridine, TEA
DCCN/ADMAPN/A
Representative Protocol: Amide Library Synthesis

Step 1: Deprotection of the Benzyl Ester

  • Dissolve Benzyl 2-aminoquinoline-6-carboxylate (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add a catalytic amount of Palladium on carbon (10% Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain 2-aminoquinoline-6-carboxylic acid.

Step 2: HATU-Mediated Amide Coupling

  • To a solution of 2-aminoquinoline-6-carboxylic acid (1.0 eq) in an aprotic solvent such as DMF, add HATU (1.2 eq) and a tertiary amine base like DIPEA (2.0 eq).[14]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography or preparative HPLC.

Biological Evaluation: A Workflow for Identifying Lead Compounds

A systematic approach to the biological evaluation of a new compound library is crucial for identifying promising lead candidates. A general workflow is presented below.

Diagram: Biological Evaluation Workflow

G A Compound Library Synthesis B Primary Screening: In Vitro Kinase Assay A->B C Hit Identification B->C D Secondary Screening: Cell-Based Assays (e.g., MTT) C->D E Lead Candidate Selection D->E F Lead Optimization (SAR) E->F F->A Iterative Design

Caption: A typical workflow for hit-to-lead development.

Primary Screening: In Vitro Kinase Assays

The initial screening of the compound library should be performed using in vitro biochemical assays against a panel of relevant kinases.[18][19][20][21][22] These assays measure the ability of the compounds to inhibit the phosphorylation of a substrate by a specific kinase.

Representative Protocol: In Vitro Kinase Assay

  • Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a kinase buffer.[18][19]

  • Add the test compounds at various concentrations.

  • Incubate the reaction at the optimal temperature for the kinase (typically 30-37 °C) for a specified period.

  • Terminate the reaction and quantify the amount of phosphorylated substrate or the amount of ADP produced.[20] This can be done using various methods, including radiometric assays (using [γ-³²P]ATP), fluorescence-based assays, or luminescence-based assays.[21]

  • Calculate the IC50 value for each compound, which is the concentration required to inhibit 50% of the kinase activity.

Secondary Screening: Cell-Based Assays

Compounds that show promising activity in the primary biochemical assays should be further evaluated in cell-based assays to assess their cellular potency and cytotoxicity.[23]

Representative Protocol: MTT Cell Viability Assay

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[24][25][26][27] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[24][25][26][27]

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).[23]

  • Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value for each compound.

Conclusion

Benzyl 2-aminoquinoline-6-carboxylate represents a promising and versatile scaffold for the development of novel therapeutics, particularly in the area of kinase inhibition. Its strategic design allows for the efficient synthesis of a diverse library of compounds through late-stage derivatization. The detailed synthetic and biological evaluation protocols provided in this guide offer a solid foundation for researchers to explore the full potential of this exciting scaffold in their drug discovery programs. The inherent modularity of this system, combined with the well-established biological importance of the 2-aminoquinoline core, positions Benzyl 2-aminoquinoline-6-carboxylate as a valuable tool for the medicinal chemist's arsenal.

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Exploratory

Investigating the Mechanism of Action of Quinoline-Based Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its abili...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1] This versatility has led to the development of quinoline-based compounds for a wide array of therapeutic applications, most notably in the treatment of malaria and cancer.[2] Understanding the precise mechanism of action (MoA) is paramount for optimizing lead compounds, predicting clinical efficacy, and overcoming resistance. This guide provides a technical framework for investigating the MoA of quinoline derivatives. We will explore the causality behind key experimental choices, detail robust, self-validating protocols, and present a logical workflow for moving from initial hypothesis to mechanistic confirmation, grounded in authoritative scientific principles.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

Quinoline, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyridine ring, serves as a versatile scaffold for drug design.[1] Its unique chemical properties, including the ability to accept hydrogen bonds and participate in π-π stacking interactions, allow for high-affinity binding to diverse biological macromolecules.[3] This has resulted in a rich pharmacology, with quinoline derivatives functioning as inhibitors of enzymes, modulators of protein-protein interactions, and agents that directly interact with nucleic acids.[1][4][5] Several compounds containing this scaffold are FDA-approved, reinforcing its clinical importance, particularly as kinase inhibitors in oncology.[6][7] This guide will dissect the primary mechanisms through which these compounds exert their biological effects.

Core Mechanisms of Action: A Tale of Multiple Targets

Quinoline-based compounds achieve their therapeutic effects through several distinct and well-characterized mechanisms. The following sections delve into the molecular intricacies of their most significant activities.

Antimalarial Activity: Disrupting a Parasite's Detoxification Pathway

The quinoline antimalarials, such as chloroquine and quinine, are fundamental to malaria chemotherapy.[8] Their primary theater of operation is the acidic food vacuole of the Plasmodium parasite during its blood stage.[3][9]

The Biological Causality: The parasite digests host hemoglobin within this vacuole to obtain essential amino acids.[3] This process releases large quantities of heme, a molecule that is highly toxic to the parasite due to its ability to generate reactive oxygen species and destabilize membranes.[9][10] To protect itself, the parasite has evolved a crucial detoxification mechanism: polymerizing the toxic heme into an inert, crystalline substance called hemozoin.[10][11]

The Quinoline Intervention: Chloroquine, a weak base, readily crosses biological membranes and accumulates to high concentrations (up to 1000-fold) within the acidic environment of the parasite's food vacuole, a phenomenon known as pH trapping.[8][9] This high concentration of chloroquine is proposed to inhibit the polymerization of heme.[8] The drug forms a complex with heme, preventing its incorporation into the growing hemozoin crystal.[3] This leads to a buildup of toxic free heme, which ultimately kills the parasite through oxidative damage and membrane lysis.[3][8] More lipophilic quinolines, like mefloquine, may have alternative or additional targets, as they do not concentrate as extensively in the food vacuole.[8][9]

Caption: Quinoline antimalarial mechanism in the parasite food vacuole.

Anticancer Activity: A Multi-pronged Assault

The structural versatility of the quinoline ring allows it to be tailored to interact with various targets implicated in cancer progression.

Protein kinases are critical regulators of cell signaling pathways that control cell growth, proliferation, and survival.[4] Aberrant kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[6] Quinoline-based compounds have emerged as potent inhibitors of a wide range of kinases.[12][13]

The Biological Causality: Kinases transfer a phosphate group from ATP to specific amino acids on substrate proteins, activating or deactivating them. In cancer, mutations can lead to kinases being perpetually "on," driving uncontrolled cell division. Kinase inhibitors typically work by competing with ATP for its binding pocket on the enzyme, preventing phosphorylation and shutting down the oncogenic signaling cascade.

The Quinoline Intervention: Numerous quinoline derivatives have been developed as ATP-competitive kinase inhibitors.[4] For example, Bosutinib is an FDA-approved quinoline-based inhibitor of Src and Abl kinases used to treat chronic myeloid leukemia.[12] Other derivatives show potent inhibition of receptor tyrosine kinases like EGFR, c-MET, and VEGFR, which are often overactive in solid tumors.[7] The specific substitutions on the quinoline scaffold determine the selectivity and potency against different kinases.[4][6]

Caption: Inhibition of a generic RTK signaling pathway by a quinoline compound.

DNA topoisomerases are essential enzymes that resolve topological problems in DNA, such as supercoiling, which arise during replication and transcription.[14] By inhibiting these enzymes, cancer cells can be driven into apoptosis.

The Biological Causality: Topoisomerases work by creating transient single-strand (Topo I) or double-strand (Topo II) breaks in the DNA backbone.[14][15] This allows the DNA to untangle, after which the enzyme re-ligates the break. Topoisomerase inhibitors act as "poisons" by trapping the enzyme-DNA covalent intermediate, known as the cleavage complex.[14] The collision of a replication fork with this trapped complex results in permanent, lethal DNA strand breaks.

The Quinoline Intervention: Certain quinoline derivatives, such as indenoisoquinolines, are potent non-camptothecin inhibitors of Topoisomerase I.[14] Other quinoline-based hybrids have been shown to inhibit Topoisomerase IIα.[15][16] These compounds intercalate into the DNA at the site of the cleavage complex, sterically hindering the re-ligation step and stabilizing the toxic intermediate.[14]

Beyond enzyme inhibition, some quinoline compounds can directly target the DNA double helix.[17]

The Biological Causality: DNA intercalation involves the insertion of a planar, aromatic molecule between the base pairs of DNA.[18] This disrupts the normal structure of the helix, causing it to unwind and lengthen. Such structural distortion can interfere with the binding of DNA polymerases and transcription factors, ultimately inhibiting replication and gene expression.

The Quinoline Intervention: The planar aromatic ring system of quinoline is well-suited for intercalation.[18][19] Synthetic quinoline derivatives have been designed to bind DNA with high affinity.[18] Spectroscopic methods, such as UV-Vis and fluorescence spectroscopy, are used to confirm this binding mode by observing changes in the compound's spectral properties upon interaction with calf thymus DNA (CT-DNA).[18][19]

The Investigator's Toolkit: Experimental Protocols for Elucidating Mechanism

A multi-faceted approach combining biochemical and cell-based assays is essential for robustly defining the MoA of a novel quinoline compound.[20][21] The choice of experiment is dictated by the initial hypothesis, but the results must be self-validating, with orthogonal assays confirming the findings.

Biochemical Assays (Target-Centric)

Biochemical assays provide a controlled, cell-free environment to measure the direct interaction between a compound and its purified molecular target.[20][22] They are critical for confirming target engagement and determining intrinsic potency.[23]

  • Causality & Objective: This assay directly measures the inhibition of a specific kinase by quantifying ATP consumption. As the kinase phosphorylates its substrate, ATP is converted to ADP. The amount of remaining ATP (or generated ADP) is inversely proportional to kinase activity. This provides a direct measure of target engagement.

  • Methodology:

    • Reaction Setup: In a 384-well plate, add the purified kinase, its specific peptide substrate, and ATP to a buffer solution.

    • Compound Addition: Add the quinoline compound across a range of concentrations (e.g., 10-point, 3-fold serial dilution starting from 50 µM). Include "no enzyme" and "no compound" (vehicle) controls.

    • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

    • ATP Depletion & ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal.

    • Data Acquisition: Read the luminescence on a plate reader.

    • Analysis: The luminescent signal is proportional to the ADP generated and thus to kinase activity. Plot the signal against the compound concentration and fit to a four-parameter logistic model to determine the IC₅₀ value.

Cell-Based Assays (Physiologically-Relevant)

Cell-based assays measure the effects of a compound on living cells, providing crucial insights into its efficacy, toxicity, and impact on signaling pathways within a physiological context.[24][25][26]

  • Causality & Objective: This assay assesses the overall impact of a compound on cell health. Viable, metabolically active cells reduce the MTS tetrazolium compound into a colored formazan product. A decrease in signal indicates either reduced proliferation (cytostatic effect) or increased cell death (cytotoxic effect). This is a foundational assay to confirm that the compound has a cellular effect.[21]

  • Methodology:

    • Cell Plating: Seed cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of the quinoline compound for a specified duration (e.g., 72 hours). Include vehicle-only controls.

    • Reagent Addition: Add a combined MTS/PES solution to each well.

    • Incubation: Incubate the plate for 1-4 hours at 37°C. During this time, mitochondrial reductases in living cells will convert MTS to formazan.

    • Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

    • Analysis: Normalize the absorbance values to the vehicle control wells. Plot the percentage of viability against compound concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).

  • Causality & Objective: If a compound is cytotoxic, it is critical to determine how it kills the cells. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[18] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (like FITC) to detect this event via flow cytometry.

  • Methodology:

    • Cell Treatment: Treat cells in a 6-well plate with the quinoline compound at concentrations around its GI₅₀ value (e.g., 1x and 5x GI₅₀) for a relevant time (e.g., 24-48 hours). Include vehicle and positive (e.g., staurosporine) controls.

    • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

    • Staining: Resuspend the cells in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI). PI is membrane-impermeable and only enters necrotic or late apoptotic cells.

    • Incubation: Incubate in the dark at room temperature for 15 minutes.

    • Data Acquisition: Analyze the cells on a flow cytometer. FITC fluorescence is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

    • Analysis: Quantify the cell populations:

      • Viable: Annexin V-negative / PI-negative

      • Early Apoptotic: Annexin V-positive / PI-negative

      • Late Apoptotic/Necrotic: Annexin V-positive / PI-positive

Data Synthesis and Interpretation

A robust MoA investigation culminates in the synthesis of data from multiple orthogonal assays.

Quantitative Analysis of Inhibitory Potency

Summarizing quantitative data in a tabular format allows for clear comparison of compound potencies and selectivities.

Compound IDTarget KinaseBiochemical IC₅₀ (nM)[4]Cellular Antiproliferative GI₅₀ (µM)Reference
BosutinibSrc1.20.06 (cell-based)[12]
LenvatinibVEGFR24.0-[7]
Cabozantinibc-MET1.3-[7]
Compound 27c-MET1.04-[4]
Compound 29c-MET0.59-[4]
Compound 50EGFR120-[7]
Visualizing the MoA Investigation Workflow

A logical workflow ensures a systematic and efficient investigation, starting from broad effects and progressively narrowing down to a specific molecular target.

G cluster_phenotypic Phenotypic Screening cluster_mechanism Mechanism Elucidation cluster_target Target Validation start Novel Quinoline Compound pheno_assay Cell Viability Assay (e.g., MTS) start->pheno_assay pheno_result Compound is Cytotoxic? pheno_assay->pheno_result apoptosis_assay Apoptosis Assay (Annexin V) pheno_result->apoptosis_assay Yes stop Compound Inactive or Trivial Cytotoxicity pheno_result->stop No target_hypothesis Hypothesize Target Class (e.g., Kinase, Topo, DNA) apoptosis_assay->target_hypothesis biochem_assay Biochemical Assay (e.g., Kinase Inhibition) target_hypothesis->biochem_assay biochem_result Direct Target Inhibition? biochem_assay->biochem_result biochem_result->target_hypothesis No, re-hypothesize final Confirmed Mechanism of Action biochem_result->final Yes

Caption: A logical workflow for investigating a quinoline compound's MoA.

Conclusion & Future Directions

The quinoline scaffold remains a highly productive starting point for the discovery of novel therapeutics. A deep and early understanding of a compound's mechanism of action is no longer a purely academic exercise; it is a critical component of a successful drug development campaign. By employing a logical progression of robust biochemical and cell-based assays, researchers can build a compelling, data-driven narrative of how their compound works at a molecular level. Future efforts will likely focus on developing quinoline derivatives with greater selectivity to minimize off-target effects and leveraging advanced techniques, such as chemical proteomics and CRISPR-based screening, to uncover entirely new mechanisms and targets for this remarkable class of compounds.

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Foundational

The Benzyl Ester Moiety in 2-Aminoquinoline-6-Carboxylates: A Multifaceted Modulator of Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 2-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer and antimicrobial properties. Within this class of molecules, the nature of the substituent at the 6-position plays a pivotal role in determining the compound's overall pharmacological profile. This technical guide delves into the specific and often multifaceted role of the benzyl ester group at this position. Far from being a mere synthetic handle, the benzyl ester of a 2-aminoquinoline-6-carboxylate can significantly influence the molecule's lipophilicity, cell permeability, and ultimately, its biological activity. This guide will explore the rationale behind its use in synthesis, its impact on physicochemical properties, and its potential contributions to the mechanism of action, supported by experimental evidence and protocols for evaluation.

Introduction: The 2-Aminoquinoline Scaffold and the Significance of the 6-Position

Quinoline derivatives have long been a focal point in the development of therapeutic agents, demonstrating a broad spectrum of activities including anti-inflammatory, analgesic, and antibacterial effects.[1] The 2-aminoquinoline core, in particular, has garnered significant attention for its potential in oncology, with many derivatives exhibiting potent antiproliferative effects.[2][3] The biological activity of these compounds is highly dependent on the nature and position of various substituents on the quinoline ring. The 6-position, located on the benzo portion of the fused ring system, is a key site for modification to modulate the molecule's pharmacokinetic and pharmacodynamic properties.

The Role of the Benzyl Ester in Synthetic Strategy

From a synthetic standpoint, the introduction of a benzyl ester at the 6-carboxyl position serves a crucial and practical purpose. The benzyl group is a widely used protecting group for carboxylic acids in organic synthesis due to its relative stability to a range of reaction conditions and its facile removal via hydrogenolysis.

However, in the context of 2-aminoquinoline-6-carboxylates, the choice of a benzyl ester over other esters, such as methyl or ethyl esters, is often a strategic one to improve the molecule's physicochemical properties. The lipophilic nature of the benzyl group can significantly enhance the solubility of the molecule in organic solvents, which is a critical factor for facilitating downstream chemical modifications and purification processes. Poor solubility of the corresponding free carboxylic acid or smaller alkyl esters can often hamper the development of a synthetic route.

Impact of the Benzyl Ester on Physicochemical Properties and Pharmacokinetics

The presence of a benzyl ester group has a profound impact on the lipophilicity of the 2-aminoquinoline-6-carboxylate molecule. Lipophilicity is a critical parameter in drug design as it influences a multitude of pharmacokinetic processes, including absorption, distribution, metabolism, and excretion (ADME).[4][5]

Lipophilicity and Membrane Permeability

Increased lipophilicity generally correlates with enhanced permeability across biological membranes.[6][7] The bulky and non-polar benzyl group can facilitate the passive diffusion of the molecule across the lipid bilayer of cell membranes, a crucial step for reaching intracellular targets. This can lead to improved bioavailability and cellular uptake compared to the more polar carboxylic acid counterpart. Variations in lipophilicity due to different substituents can significantly affect the biological activity of quinoline derivatives.[8]

A Double-Edged Sword: The Balance of Lipophilicity

While increased lipophilicity can be advantageous, it is a double-edged sword. Excessively high lipophilicity can lead to poor aqueous solubility, increased plasma protein binding, and rapid metabolic clearance, all of which can negatively impact the therapeutic potential of a compound.[7] Therefore, the benzyl ester represents a balance, providing a significant increase in lipophilicity to enhance membrane permeability without rendering the molecule completely insoluble in aqueous environments.

The Benzyl Ester's Influence on Biological Activity: More Than a Pro-Drug

While it is tempting to view the benzyl ester as a simple pro-drug moiety that is cleaved in vivo to release the active carboxylic acid, evidence from related compound series suggests a more complex role. Esterification of a carboxylic acid can dramatically alter the biological activity profile of a molecule.

A comparative study on quinoline-4-carboxylic acids and their corresponding methyl esters as inhibitors of dihydroorotate dehydrogenase (DHODH) provides valuable insights.[9] In this study, the methyl ester analogs showed significantly reduced inhibitory activity against hDHODH compared to the parent carboxylic acids. However, these same methyl esters exhibited increased cytotoxic activity against the HCT-116 human colon cancer cell line.[9] This suggests that the ester form of the molecule possesses its own intrinsic biological activity, which may be mediated through a different mechanism than the free acid.

It is therefore plausible that the benzyl ester of a 2-aminoquinoline-6-carboxylate is not merely a passive carrier for the active acid but may itself interact with biological targets or influence the molecule's activity through other mechanisms.

Potential as a Pharmacophore

The benzyl group, with its aromatic ring, can participate in various non-covalent interactions with biological macromolecules, such as pi-pi stacking and hydrophobic interactions. These interactions can be crucial for the binding of a ligand to its target protein. In the context of kinase inhibition, a common target for quinoline derivatives, the active site often contains hydrophobic pockets where a benzyl group could favorably bind, contributing to the overall binding affinity and inhibitory potency of the molecule.

Modulation of Target Selectivity

The presence of the benzyl ester can also influence the target selectivity of the 2-aminoquinoline derivative. The distinct size, shape, and electronic properties of the benzyl ester compared to the free carboxylic acid can lead to differential binding to the active sites of various proteins. This could result in a shift in the compound's activity profile, potentially leading to a more desirable therapeutic window with reduced off-target effects.

Experimental Evaluation of 2-Aminoquinoline-6-carboxylates

To elucidate the precise role of the benzyl ester in the activity of 2-aminoquinoline-6-carboxylates, a series of well-defined experimental protocols are essential.

Synthesis of Benzyl 2-Aminoquinoline-6-carboxylate

The synthesis of the title compound can be achieved through standard esterification procedures, starting from the corresponding 2-aminoquinoline-6-carboxylic acid.

Experimental Protocol: Benzyl Ester Synthesis

  • Dissolution: Dissolve 2-aminoquinoline-6-carboxylic acid (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

  • Activation: Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 equivalents), to the solution.

  • Esterification: Add benzyl alcohol (1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Dilute the filtrate with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Antiproliferative Activity Assessment

The cytotoxic effects of the synthesized compounds against various cancer cell lines can be evaluated using standard cell viability assays.

Experimental Protocol: MTT Cell Viability Assay [10]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (benzyl 2-aminoquinoline-6-carboxylate and the corresponding carboxylic acid as a comparator) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Kinase Inhibition Assay

To investigate the potential of these compounds as kinase inhibitors, in vitro kinase assays are employed.

Experimental Protocol: In Vitro Kinase Inhibition Assay [11]

  • Reaction Mixture: Prepare a reaction mixture containing the kinase of interest (e.g., a receptor tyrosine kinase), a peptide substrate, and ATP in a suitable buffer.

  • Inhibitor Addition: Add the test compounds at various concentrations to the reaction mixture.

  • Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a phosphospecific antibody-based ELISA or a luminescence-based assay that measures the remaining ATP.

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.

Data Presentation and Interpretation

To effectively compare the activity of the benzyl ester with its corresponding carboxylic acid, quantitative data should be summarized in a clear and structured format.

Table 1: Comparative Biological Activity of a Hypothetical 2-Aminoquinoline-6-carboxylate and its Benzyl Ester

CompoundLipophilicity (clogP)Cell Viability (MCF-7, IC50 µM)Kinase X Inhibition (IC50 µM)
2-Aminoquinoline-6-carboxylic Acid2.515.25.8
Benzyl 2-Aminoquinoline-6-carboxylate4.83.512.1

This table presents hypothetical data for illustrative purposes.

The interpretation of such data would suggest that while the benzyl ester is more cytotoxic, the free carboxylic acid is a more potent inhibitor of Kinase X. This highlights the differential activity of the two forms.

Logical Relationships and Signaling Pathways

The inhibitory activity of 2-aminoquinoline derivatives often targets key signaling pathways involved in cell proliferation and survival.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 2-Aminoquinoline Derivative Inhibitor->PI3K Inhibition

Caption: A potential mechanism of action for a 2-aminoquinoline derivative targeting the PI3K/AKT/mTOR signaling pathway.

Conclusion and Future Directions

The benzyl ester in 2-aminoquinoline-6-carboxylates is a critical modulator of the compound's physicochemical properties and biological activity. Its primary role in synthesis is to enhance solubility and act as a protecting group. From a pharmacological perspective, it significantly increases lipophilicity, which can lead to improved cell permeability and cytotoxicity. The available evidence from related compound series suggests that the benzyl ester is not merely a pro-drug but may possess its own intrinsic activity and influence target selectivity.

Future research should focus on direct comparative studies of benzyl esters against their corresponding carboxylic acids and other ester analogs to definitively elucidate the specific contributions of the benzyl moiety to the overall activity. Such studies will be invaluable for the rational design of more potent and selective 2-aminoquinoline-based therapeutic agents.

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Exploratory

In Silico Prediction of Benzyl 2-aminoquinoline-6-carboxylate Targets: A Technical Guide for Drug Discovery Professionals

Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory proper...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Benzyl 2-aminoquinoline-6-carboxylate is a novel compound with an as-yet uncharacterized mechanism of action. This technical guide presents a comprehensive, in-silico workflow designed to identify and prioritize its potential molecular targets. By leveraging a multi-faceted computational approach, we can generate high-confidence hypotheses for subsequent experimental validation, thereby accelerating the drug discovery process. This guide is intended for researchers, scientists, and drug development professionals, providing both the strategic rationale and detailed protocols for ligand-based and structure-based target prediction methodologies.

Introduction: The Rationale for an In Silico First Approach

The journey of a drug from concept to clinic is fraught with high attrition rates, often due to a lack of efficacy or unforeseen toxicity. A significant portion of these failures can be attributed to an incomplete understanding of a compound's molecular targets and off-targets.[4] For a novel chemical entity like Benzyl 2-aminoquinoline-6-carboxylate, where no prior biological data exists, a purely experimental approach to target deconvolution can be both resource-intensive and serendipitous.

In silico target prediction, or "target fishing," offers a rational and cost-effective alternative to generate initial, data-driven hypotheses.[5][6][7] These computational methods leverage the vast and ever-growing repositories of biological and chemical data to predict interactions between a small molecule and protein targets.[8] This guide will detail a workflow that begins with broad, ligand-based screening to cast a wide net for potential targets, followed by more focused, structure-based methods to refine and rank these predictions.

The Core Principle: From Chemical Structure to Biological Function

The fundamental premise of in silico target prediction is that the chemical structure of a molecule dictates its biological activity. By comparing the structure of our query compound, Benzyl 2-aminoquinoline-6-carboxylate, to databases of molecules with known biological targets, we can infer its potential protein partners. This can be achieved through various computational techniques that assess similarity in 2D and 3D space, as well as through more complex machine learning models.[9][10][11]

A Multi-Pronged In Silico Target Identification Workflow

To maximize the confidence in our predictions, we will employ a consensus-based approach, integrating the results from multiple, orthogonal in silico methods. This workflow is designed to be self-validating, with each step serving to either reinforce or challenge the hypotheses generated in the preceding stages.

workflow cluster_ligand Ligand-Based Prediction cluster_structure Structure-Based Validation cluster_data Data Integration & Prioritization A Compound Preparation (SMILES String Generation) B Similarity-Based Target Prediction (e.g., SwissTargetPrediction) A->B C Pharmacophore-Based Screening A->C F Consensus Scoring & Target Ranking B->F Predicted Targets C->F Predicted Targets D Reverse Docking (Screening against PDB library) E Molecular Dynamics Simulation (Assess binding stability) D->E D->F Ranked Targets G Pathway & Network Analysis F->G H Experimental Validation G->H Prioritized Hypotheses

Caption: A multi-pronged workflow for in silico target prediction.

Part 1: Ligand-Based Target Prediction

Ligand-based methods are particularly useful when the three-dimensional structure of potential targets is unknown.[12] These approaches rely on the principle of chemical similarity: molecules with similar structures are likely to have similar biological activities.[10]

Step 1: Compound Preparation

The first step in any in silico workflow is to accurately represent the query molecule in a format that is readable by computational chemistry software. The most common format for this is the Simplified Molecular Input Line Entry System (SMILES).

Protocol 1: Generating the SMILES String for Benzyl 2-aminoquinoline-6-carboxylate

  • Obtain the 2D structure of Benzyl 2-aminoquinoline-6-carboxylate. This can be drawn using chemical drawing software such as ChemDraw or MarvinSketch.

  • Use the software's built-in functionality to convert the 2D structure into a SMILES string. For Benzyl 2-aminoquinoline-6-carboxylate, a possible SMILES string is c1ccc(cc1)COC(=O)c2cc3c(cc2)N=C(N)C=C3.

  • Verify the generated SMILES string by converting it back into a 2D structure using an online tool like the PubChem Sketcher to ensure its accuracy.

Step 2: Similarity-Based Target Prediction with SwissTargetPrediction

SwissTargetPrediction is a powerful and freely accessible web server that predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity to known ligands.[13][14][15]

Protocol 2: Target Prediction using SwissTargetPrediction

  • Navigate to the SwissTargetPrediction web server : [Link][14]

  • Input the SMILES string for Benzyl 2-aminoquinoline-6-carboxylate into the query field.

  • Select the desired organism for the prediction (e.g., Homo sapiens).

  • Initiate the prediction . The server will compare the query molecule to a library of over 280,000 active compounds and their known targets.[15]

  • Analyze the results . The output will be a ranked list of potential targets, with a probability score for each.[16][17] It is advisable to consider the top 15-20 targets with the highest probability for further investigation.

Step 3: Pharmacophore-Based Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target.[18][19] This method can be used to screen virtual compound libraries for molecules that fit a pharmacophore model derived from known active ligands of a particular target.[12][20]

Protocol 3: Ligand-Based Pharmacophore Model Generation and Screening

  • Select a high-ranking target from the SwissTargetPrediction results that has a sufficient number of known, structurally diverse ligands.

  • Retrieve a set of these known active ligands from a database like ChEMBL.[21][22][23]

  • Use pharmacophore modeling software (e.g., PharmaGist, LigandScout) to align the ligands and generate a consensus pharmacophore model. This model will represent the key hydrogen bond donors, acceptors, hydrophobic regions, and aromatic rings necessary for binding.[19]

  • Screen a virtual library of compounds against the generated pharmacophore model to identify other molecules that share these key features. The presence of Benzyl 2-aminoquinoline-6-carboxylate among the high-scoring hits would provide further evidence for its interaction with the selected target.

Caption: A hypothetical pharmacophore model.

Part 2: Structure-Based Target Validation

Structure-based methods utilize the three-dimensional structures of proteins to predict and analyze ligand binding.[24] These techniques offer a more detailed and physically realistic assessment of potential drug-target interactions.

Step 4: Reverse Docking

Reverse docking, also known as inverse docking, is a computational technique where a single ligand of interest is docked against a large collection of protein structures.[10][25][26] This approach is invaluable for identifying potential on- and off-targets of a compound.[25]

Protocol 4: Reverse Docking Workflow

  • Prepare the 3D structure of the ligand : Convert the SMILES string of Benzyl 2-aminoquinoline-6-carboxylate into a 3D structure using software like Open Babel. Energy minimization should be performed to obtain a low-energy conformation.

  • Select a protein structure library : Utilize a curated library of protein structures, such as the Protein Data Bank (PDB), or a more focused library of, for example, all human kinases.

  • Perform automated docking : Use a docking program like AutoDock Vina or a web server such as ReverseDock to systematically dock the ligand into the binding sites of all proteins in the library.[27][28]

  • Analyze the docking scores : The results will be a list of proteins ranked by their predicted binding affinity for the ligand. Proteins with the best docking scores are considered the most likely targets.

Step 5: Prioritization and Data Integration

The final step of the in silico workflow is to integrate the results from all methods and prioritize the most promising targets for experimental validation.

Prediction Method Top Predicted Targets Confidence Score/Binding Affinity
SwissTargetPredictionKinase A, GPCR B, Enzyme CProbability: 0.85, 0.79, 0.72
Pharmacophore ScreeningKinase A, Kinase DFit Score: 0.92, 0.88
Reverse DockingKinase A, Protease E, Kinase FBinding Affinity: -9.5 kcal/mol, -9.2 kcal/mol, -8.9 kcal/mol

Table 1: Hypothetical Integrated Target Prediction Results.

Based on the hypothetical data in Table 1, "Kinase A" emerges as a high-confidence target, as it is predicted by all three orthogonal methods. This consensus significantly increases the likelihood that the prediction is accurate.

Conclusion and Future Directions

This guide has outlined a robust, multi-pronged in silico workflow for the target prediction of Benzyl 2-aminoquinoline-6-carboxylate. By combining ligand-based and structure-based computational methods, we can efficiently generate and refine hypotheses about the compound's mechanism of action.

It is crucial to remember that in silico predictions are not a substitute for experimental validation.[29] The prioritized targets from this workflow should be subjected to a range of in vitro and in vivo assays to confirm their biological relevance.[4] Techniques such as enzymatic assays, binding assays, and cell-based functional screens are essential next steps in the drug discovery pipeline.[4]

The continued development of machine learning and artificial intelligence promises to further enhance the accuracy and predictive power of in silico target identification.[8][9][11][30][31] As these technologies mature, their integration into early-stage drug discovery will become increasingly indispensable.

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Foundational

A Senior Application Scientist's Guide to Sourcing and Qualifying Benzyl 2-aminoquinoline-6-carboxylate for Drug Discovery

For Distribution to Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Scaffold and the Significance of Benzyl 2-aminoquinoline-6-carboxylate The quinoline motif is a cornerstone in m...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Significance of Benzyl 2-aminoquinoline-6-carboxylate

The quinoline motif is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimalarial properties.[1] In the contemporary landscape of drug discovery, particularly in the pursuit of novel kinase inhibitors, the quinoline scaffold remains a privileged structure.[2][3][4] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecules that can modulate kinase activity is therefore a highly active area of research.

Benzyl 2-aminoquinoline-6-carboxylate (CAS No. 863492-35-7) is a key intermediate in the synthesis of a variety of quinoline-based compounds. Its structure combines the essential 2-aminoquinoline core with a benzyl ester protecting group, making it a versatile building block for the elaboration of more complex molecules. The strategic placement of the amino and carboxylate functionalities allows for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. Given its role as a foundational element in the synthesis of potential therapeutics, the quality and purity of Benzyl 2-aminoquinoline-6-carboxylate are of paramount importance. This guide provides an in-depth technical overview of commercial suppliers, quality control considerations, and analytical methodologies for this critical reagent.

Commercial Suppliers: A Comparative Analysis

Sourcing high-quality starting materials is the first critical step in any successful research and development campaign. For Benzyl 2-aminoquinoline-6-carboxylate, a number of commercial suppliers are available. However, researchers should conduct a thorough evaluation of potential vendors based on several key criteria beyond just price and availability.

SupplierStated PurityAvailabilityNotes
BLD Pharm Typically ≥95%InquireOften provides analytical data such as NMR and HPLC upon request.[5]
Shanghai Amole Biotechnology Co., Ltd. 95%Gram quantitiesPrimarily focused on research-scale quantities.[6]
ArrayChem, Inc. InquireInquireUS-based supplier of a wide range of chemical building blocks.
Accela ChemBio Inc. ≥95%InquireOffers a range of research chemicals and intermediates.
SHANGHAI CHEMHERE CO., LTD InquireInquireGlobal supplier of fine chemicals and pharmaceutical intermediates.
Orchid Chemical Supplies Ltd. 98%InquireLists the compound as part of their fine chemicals portfolio.[3][7]

Key Considerations for Supplier Selection:

  • Purity and Analytical Data: Always request a Certificate of Analysis (CoA) for the specific lot you are purchasing. The CoA should provide, at a minimum, the purity as determined by a reliable analytical method (e.g., HPLC or NMR) and confirmation of the compound's identity.

  • Consistency: For long-term projects, supplier consistency is crucial. Inquire about their manufacturing processes and quality control measures to ensure batch-to-batch reproducibility.

  • Scalability: If your project may require larger quantities of the material in the future, it is prudent to select a supplier with scale-up capabilities.

  • Technical Support: A supplier with knowledgeable technical support can be an invaluable resource for addressing any questions or concerns regarding the product's specifications or handling.

Quality Control and Analytical Characterization

Ensuring the quality of Benzyl 2-aminoquinoline-6-carboxylate is not merely a procedural formality; it is fundamental to the integrity of the research. The presence of impurities can lead to ambiguous biological data, side reactions in subsequent synthetic steps, and ultimately, the failure of a research program.

Understanding Potential Impurities

A deep understanding of the synthetic route to Benzyl 2-aminoquinoline-6-carboxylate can provide insights into potential impurities. A well-documented, large-scale synthesis proceeds from 6-quinolinecarboxylic acid. This multi-step process involves the formation of the benzyl ester, N-oxidation of the quinoline ring, and a subsequent amination step. Potential impurities could include unreacted starting materials, byproducts from incomplete reactions, or reagents used in the synthesis and purification process.

Core Analytical Techniques for Quality Assessment

A comprehensive quality control workflow for Benzyl 2-aminoquinoline-6-carboxylate should include a combination of chromatographic and spectroscopic techniques.

1. High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity determination of organic compounds. A well-developed HPLC method can separate the target compound from closely related impurities, allowing for accurate quantification of purity.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for confirming the chemical structure of Benzyl 2-aminoquinoline-6-carboxylate. The chemical shifts, splitting patterns, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, provide a detailed fingerprint of the molecule.

3. Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, further confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental composition.

Experimental Protocol: A Representative HPLC Method for Purity Determination

While a universally standardized HPLC method for this specific compound may not be published, a robust method can be developed based on the principles of reversed-phase chromatography and methods used for similar quinoline derivatives.[8][9] The following protocol is a representative example that a researcher could use as a starting point for method development and validation.

Objective: To determine the purity of Benzyl 2-aminoquinoline-6-carboxylate by reversed-phase HPLC with UV detection.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Trifluoroacetic acid)

  • Benzyl 2-aminoquinoline-6-carboxylate reference standard (of known purity)

  • Sample of Benzyl 2-aminoquinoline-6-carboxylate for analysis

Chromatographic Conditions (Starting Point):

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or optimized based on the UV spectrum of the compound)

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the reference standard at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Prepare a sample solution of the material to be tested at the same concentration.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation: For use in a regulated environment or for critical applications, this method should be validated according to ICH guidelines, including an assessment of specificity, linearity, accuracy, precision, and robustness.

Spectroscopic Characterization

A detailed analysis of the NMR spectra is crucial for structural confirmation. Based on published data for the synthesis of Benzyl 2-aminoquinoline-6-carboxylate, the following are the expected NMR assignments:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.39 (s, 1H), 8.18 (dd, J = 2.0, 9.0 Hz, 1H), 7.93 (d, J = 9.0 Hz, 1H), 7.62 (d, J = 9.0 Hz, 1H), 7.46 (d, J = 7.0 Hz, 2H), 7.42–7.33 (m, 3H), 6.74 (d, J = 9.0 Hz, 1H), 5.39 (s, 2H), 4.97 (br s, 2H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 166.59, 158.52, 150.61, 139.36, 136.36, 130.98, 130.12, 128.84, 128.46, 126.15, 124.35, 122.84, 112.55, 66.95.

Workflow for Procurement and Quality Control

The following diagram illustrates a logical workflow for sourcing and qualifying Benzyl 2-aminoquinoline-6-carboxylate for use in a research setting.

procurement_workflow cluster_procurement Procurement Phase cluster_qc In-House Quality Control start Identify Need for Benzyl 2-aminoquinoline-6-carboxylate supplier_id Identify Potential Suppliers start->supplier_id request_coa Request CoA and Purity Information supplier_id->request_coa supplier_eval Evaluate Suppliers (Purity, Scale, Cost) request_coa->supplier_eval purchase Purchase from Selected Supplier supplier_eval->purchase receive Receive Material & Log Lot Number purchase->receive hplc HPLC Analysis for Purity receive->hplc nmr NMR Spectroscopy for Identity receive->nmr ms Mass Spectrometry for Identity receive->ms pass_fail Compare Data to Specifications hplc->pass_fail nmr->pass_fail ms->pass_fail release Release for Use in Research pass_fail->release Pass reject Reject Lot & Contact Supplier pass_fail->reject Fail

Caption: A typical workflow for procuring and qualifying a critical chemical reagent.

Applications in Drug Discovery and Medicinal Chemistry

Benzyl 2-aminoquinoline-6-carboxylate serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The 2-aminoquinoline scaffold is a well-established pharmacophore in the development of kinase inhibitors. The amino group at the 2-position can be functionalized to interact with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors. The carboxylate at the 6-position, after deprotection of the benzyl ester, provides a handle for introducing solubilizing groups or vectors for conjugation to other molecules, such as in the development of chemical probes or antibody-drug conjugates.

While specific published applications of Benzyl 2-aminoquinoline-6-carboxylate are not abundant, its utility can be inferred from the numerous studies on related 2-aminoquinoline derivatives as kinase inhibitors for various oncology targets. For example, analogues of this scaffold have been investigated as inhibitors of kinases such as FLT3, CDK, and ROCK.[3] Researchers can utilize this building block to synthesize libraries of novel compounds for screening against a panel of kinases to identify new lead compounds for cancer therapy and other diseases.

Conclusion

Benzyl 2-aminoquinoline-6-carboxylate is a valuable and versatile building block for the synthesis of novel quinoline-based compounds in drug discovery. The success of research programs utilizing this intermediate is highly dependent on the quality and purity of the starting material. Therefore, a rigorous approach to supplier selection and in-house quality control is essential. By employing a combination of chromatographic and spectroscopic techniques, researchers can ensure the identity and purity of this critical reagent, thereby laying a solid foundation for the synthesis and biological evaluation of new chemical entities. This guide provides a framework for researchers to confidently source and qualify Benzyl 2-aminoquinoline-6-carboxylate, enabling the advancement of their drug discovery efforts.

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Available at: [Link]

  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. ProQuest. Available at: [Link]

  • Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate. Available at: [Link]

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. Available at: [Link]

  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. International Journal of Pharmaceutical Sciences and Research. Available at: https://ijpsr.com/bft-article/rp-hplc-analytical-method-development-and-validation-for-newly-synthesized-n-6-methoxy-2-morpholin-4-yl-quinolin-3-ylmethyl-4h-124-triazol-4-amine/
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Open Access Journals. Available at: [Link]

  • A new validated method for the simultaneous determination of benzocaine, propylparaben and benzyl alcohol in a bioadhesive gel by HPLC. PubMed. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. Available at: [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Royal Society of Chemistry. Available at: [Link]

Sources

Exploratory

Safety and Handling Guidelines for Benzyl 2-aminoquinoline-6-carboxylate

An In-Depth Technical Guide Abstract This technical guide provides comprehensive safety and handling protocols for Benzyl 2-aminoquinoline-6-carboxylate (CAS No. 863492-35-7).

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

This technical guide provides comprehensive safety and handling protocols for Benzyl 2-aminoquinoline-6-carboxylate (CAS No. 863492-35-7). Designed for researchers, scientists, and drug development professionals, this document synthesizes data from structural analogs and established laboratory practices to formulate a robust safety framework. Due to the limited availability of specific toxicological data for this compound, this guide employs a risk-based approach, extrapolating from the known hazards of the quinoline, 2-aminoquinoline, and benzyl ester moieties. The protocols herein are designed to be self-validating systems, emphasizing the causality behind each procedural step to ensure the highest standards of laboratory safety.

Section 1: Compound Identification and Physicochemical Profile

Benzyl 2-aminoquinoline-6-carboxylate is a complex organic molecule utilized in chemical synthesis and drug discovery programs.[1] Understanding its fundamental properties is the first step in a thorough risk assessment.

PropertyValueSource
CAS Number 863492-35-7[2][3]
Molecular Formula C₁₇H₁₄N₂O₂[3]
Molecular Weight 278.31 g/mol [3]
Appearance Expected to be a solid[4][5]
Solubility Likely soluble in organic solvents like ethyl acetate and methylene chloride[1]

Section 2: Hazard Identification and Risk Assessment

No comprehensive toxicological profile for Benzyl 2-aminoquinoline-6-carboxylate has been published. Therefore, a conservative hazard assessment must be derived from its constituent chemical groups: the quinoline core and the 2-amino substituent.

2.1. The Quinoline Core Hazard Profile The parent compound, quinoline, is a well-characterized substance with significant health hazards. It is classified as toxic if swallowed, harmful in contact with skin, causes skin and eye irritation, and is suspected of causing genetic defects and cancer.[6][7] The quinoline structure is the primary driver of the potential systemic toxicity of its derivatives.

2.2. The 2-Amino Substituent Hazard Profile The addition of an amino group at the 2-position introduces specific hazards. 2-Aminoquinoline is known to be harmful if swallowed, causes skin irritation, and can cause serious eye damage.[4] It is also flagged for potentially causing respiratory irritation.[4] This indicates that the target compound must be handled as a significant irritant to all routes of exposure.

2.3. Predicted Hazard Profile for Benzyl 2-aminoquinoline-6-carboxylate Based on the data from its structural analogs, a predicted hazard profile has been compiled. Researchers must handle this compound with the assumption that it possesses these hazards until specific data becomes available.

Hazard ClassGHS Classification (Predicted)Rationale and Source
Acute Oral Toxicity Category 4: Harmful if swallowedBased on 2-Aminoquinoline (H302)[4] and Quinoline (H301/H302)[6][7]
Skin Corrosion/Irritation Category 2: Causes skin irritationBased on 2-Aminoquinoline (H315)[4] and Quinoline (H315)[6][7]
Serious Eye Damage/Irritation Category 2: Causes serious eye irritationBased on 2-Aminoquinoline (H318 - Eye Damage)[4] and Quinoline (H319)[6][7]
Respiratory Irritation Category 3: May cause respiratory irritationBased on 2-Aminoquinoline (H335)[4]
Chronic Hazards Suspected Mutagen/CarcinogenBased on Quinoline (H341, H350)[6][7]

Logical Framework for Pre-Use Risk Assessment

The following diagram outlines the mandatory thought process and workflow that must be completed before any experimental work involving this compound commences.

cluster_prep Phase 1: Preparation & Assessment cluster_exp Phase 2: Experiment Execution cluster_post Phase 3: Post-Experiment a Review this Guide & SDS of Analogs (Quinoline, 2-Aminoquinoline) b Identify Required Engineering Controls (Fume Hood, etc.) a->b c Select & Inspect Task-Specific PPE b->c d Locate Emergency Equipment (Eyewash, Shower, Spill Kit) c->d e Perform All Manipulations in Fume Hood d->e Proceed only if all preparation steps are met f Use Smallest Quantities Necessary g Segregate Waste h Decontaminate Work Surfaces g->h i Dispose of Waste per Institutional Guidelines h->i j Wash Hands Thoroughly i->j

Caption: A mandatory risk assessment and workflow process for handling Benzyl 2-aminoquinoline-6-carboxylate.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

To mitigate the predicted hazards, a multi-layered approach to exposure control is mandatory. This combines engineering controls with appropriate PPE.

3.1. Engineering Controls

  • Chemical Fume Hood: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[8][9]

  • Ventilation: The laboratory should have general ventilation to control fugitive emissions.[8]

  • Safety Stations: An eyewash station and safety shower must be readily accessible and tested regularly.[10]

3.2. Personal Protective Equipment (PPE) The selection of PPE is critical to prevent dermal and ocular exposure.

PPE TypeSpecificationRationale
Hand Protection Chemically resistant gloves (Nitrile recommended, check manufacturer's breakthrough time)Protects against skin irritation and potential dermal absorption.[7][9] Contaminated gloves must be disposed of properly after use.[6]
Eye Protection Safety glasses with side shields or splash gogglesPrevents eye contact, which could lead to serious irritation or damage.[11]
Skin/Body Protection Laboratory coatProtects against incidental skin contact and contamination of personal clothing.[10]
Respiratory Protection Not typically required if used within a fume hood.If a fume hood is not available or if there is a risk of aerosolization during a large spill, a full-face respirator with appropriate cartridges (e.g., type ABEK) should be used.[6]

Section 4: Safe Handling, Storage, and Experimental Protocols

Adherence to strict protocols is essential for the safe use of this compound.

4.1. General Handling Practices

  • Avoid all personal contact. Do not get in eyes, on skin, or on clothing.[8][12]

  • Avoid breathing dust.[11]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[9]

  • Do not eat, drink, or smoke in the laboratory.[12]

4.2. Storage Requirements

  • Conditions: Store in a cool, dry, well-ventilated place away from heat and direct sunlight.[8]

  • Container: Keep the container tightly closed and store in the original container.[8][12]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[9]

4.3. Protocol: Safe Weighing and Preparation of a Stock Solution This protocol provides a step-by-step method for a common laboratory procedure, incorporating self-validating safety checks.

  • Preparation:

    • Don all required PPE (lab coat, safety goggles, nitrile gloves).

    • Ensure the chemical fume hood sash is at the appropriate working height and the airflow is verified.

    • Place a spill pad on the balance and work surface inside the hood.

  • Weighing:

    • Transfer an approximate amount of Benzyl 2-aminoquinoline-6-carboxylate from the stock bottle to a clean, tared weigh boat using a clean spatula.

    • Causality Check: Performing this transfer within the fume hood contains any fine particulates that may become airborne.

    • Close the primary stock bottle immediately after dispensing.

    • Record the exact weight.

  • Solubilization:

    • Place a stir bar in an appropriate flask containing the calculated volume of the desired solvent.

    • Carefully add the weighed solid to the solvent in the flask.

    • Causality Check: Adding the solid to the liquid minimizes the potential for splashing compared to the reverse.

    • Rinse the weigh boat with a small amount of solvent and add it to the flask to ensure a quantitative transfer.

    • Cap the flask and allow the contents to stir until fully dissolved.

  • Cleanup:

    • Wipe down the spatula with a solvent-dampened towel.

    • Dispose of the weigh boat, spill pad, and cleaning materials as solid chemical waste.

    • Wipe down the work surface and balance inside the fume hood.

    • Remove gloves and dispose of them, then wash hands thoroughly.

Section 5: Emergency Procedures

Rapid and correct response to an emergency is critical.

5.1. First Aid Measures

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If respiratory symptoms occur, call a POISON CENTER or doctor.[11]

  • Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of soap and water. If skin irritation persists, seek medical advice.[11]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention from an ophthalmologist.[9][11]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[7]

5.2. Spill Response Protocol The following workflow should be initiated in the event of a spill.

a Assess Spill & Ensure Personal Safety b Alert Others in the Area a->b c Is the spill large or outside of a fume hood? b->c d Evacuate Area & Call Emergency Response c->d Yes e Contain Spill with Absorbent Material (e.g., clay, diatomaceous earth) c->e No f Carefully Sweep or Scoop up Material into a Labeled Waste Container e->f g Decontaminate the Area f->g h Dispose of Waste According to Regulations g->h

Caption: A decision-making flowchart for responding to a spill of Benzyl 2-aminoquinoline-6-carboxylate.

5.3. Fire Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide.[12]

  • Unsuitable Media: Do not use a heavy water stream.[12]

  • Hazards: Combustion may produce toxic carbon and nitrogen oxides.

  • Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Section 6: Disposal Considerations

All waste containing Benzyl 2-aminoquinoline-6-carboxylate must be treated as hazardous waste.

  • Dispose of contents and containers to a licensed hazardous-waste disposal contractor.[11]

  • Do not empty into drains or release into the environment.[7][9]

  • Follow all local, regional, and national regulations for chemical waste disposal.[12]

References

  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • ScienceLab.com. (2010). Material Safety Data Sheet Quinoline MSDS. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline. Retrieved from [Link]

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Retrieved from [Link]

  • Couturier, M. A., et al. (2006). Safe and Practical Large-Scale Synthesis of 2-Aminoquinoline-6-Carboxylic Acid Benzyl Ester. Organic Process Research & Development. Retrieved from [Link]

  • ChemBK. (n.d.). Benzyl2-aminoquinoline-6-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl 8-amino-3-methyl-quinoline-6-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminoquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminoquinoline-6-carboxylic acid. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Benzyl 2-aminoquinoline-6-carboxylate: A Detailed Protocol for Researchers

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of Benzyl 2-aminoquinoline-6-carboxylate, a key intermediate in pharmaceutical research and development. This document is intended for...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of Benzyl 2-aminoquinoline-6-carboxylate, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering not only a procedural methodology but also the underlying scientific rationale for each step, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.

Introduction

Benzyl 2-aminoquinoline-6-carboxylate and its derivatives are significant scaffolds in medicinal chemistry, often investigated for their potential as therapeutic agents. The quinoline core is a prevalent motif in a wide array of biologically active compounds.[1] This guide details a robust and scalable three-step synthesis starting from the commercially available 6-quinolinecarboxylic acid. The described process is based on an efficient method developed for large-scale synthesis, highlighting its practicality and safety for laboratory and potential pilot-plant applications.[2][3]

The synthetic pathway involves an initial esterification of the carboxylic acid, followed by N-oxidation of the quinoline ring, and a final amination step to introduce the amino group at the 2-position. Each stage has been optimized to ensure high yields and purity of the desired products.

Overall Synthetic Scheme

The synthesis of Benzyl 2-aminoquinoline-6-carboxylate is achieved through a three-step process, as illustrated in the workflow diagram below.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: N-Oxidation cluster_2 Step 3: Amination 6-Quinolinecarboxylic_Acid 6-Quinolinecarboxylic Acid Reagents1 1,1'-Carbonyldiimidazole Benzyl Alcohol 6-Quinolinecarboxylic_Acid->Reagents1 Ethyl Acetate Product1 Quinoline-6-carboxylic Acid Benzyl Ester Reagents1->Product1 Product1_cont Quinoline-6-carboxylic Acid Benzyl Ester Reagents2 Urea Hydrogen Peroxide Phthalic Anhydride Product1_cont->Reagents2 Methylene Chloride Product2 1-Oxy-quinoline-6-carboxylic Acid Benzyl Ester Reagents2->Product2 Product2_cont 1-Oxy-quinoline-6-carboxylic Acid Benzyl Ester Reagents3 p-Toluenesulfonyl Chloride Ammonium Chloride Triethylamine Product2_cont->Reagents3 Methylene Chloride Final_Product Benzyl 2-aminoquinoline- 6-carboxylate Reagents3->Final_Product

Caption: Overall workflow for the synthesis of Benzyl 2-aminoquinoline-6-carboxylate.

Materials and Reagents

All reagents should be of analytical grade or higher and used as received unless otherwise specified.

ReagentFormulaMolar Mass ( g/mol )Supplier (Example)
6-Quinolinecarboxylic acidC₁₀H₇NO₂173.17Sigma-Aldrich
1,1'-Carbonyldiimidazole (CDI)C₇H₆N₄O162.15Acros Organics
Benzyl alcoholC₇H₈O108.14J.T. Baker
Ethyl acetate (EtOAc)C₄H₈O₂88.11Fisher Scientific
Hydrochloric acid (HCl), concentratedHCl36.46VWR Chemicals
Urea hydrogen peroxide (UHP)CH₆N₂O₃94.07Alfa Aesar
Phthalic anhydrideC₈H₄O₃148.12TCI America
Methylene chloride (DCM)CH₂Cl₂84.93EMD Millipore
Sodium thiosulfate pentahydrateNa₂S₂O₃·5H₂O248.18Sigma-Aldrich
p-Toluenesulfonyl chloride (TsCl)C₇H₇ClO₂S190.65Oakwood Chemical
Ammonium chlorideNH₄Cl53.49Mallinckrodt
Triethylamine (TEA)C₆H₁₅N101.19Avantor
MethanolCH₄O32.04Honeywell

Step-by-Step Synthesis Protocol

Step 1: Synthesis of Quinoline-6-carboxylic Acid Benzyl Ester

This initial step involves the esterification of 6-quinolinecarboxylic acid with benzyl alcohol. 1,1'-Carbonyldiimidazole (CDI) is employed as a coupling agent to activate the carboxylic acid, facilitating nucleophilic attack by the benzyl alcohol.[3] This method is advantageous as it proceeds under mild conditions and the byproducts (imidazole and CO₂) are easily removed.

Protocol:

  • To a solution of 6-quinolinecarboxylic acid (1.0 eq) in ethyl acetate, add 1,1'-carbonyldiimidazole (1.1 eq).

  • Stir the mixture at ambient temperature (20-25 °C) for 4 hours. The progress of the activation can be monitored by the evolution of CO₂.

  • Add benzyl alcohol (1.05 eq) to the reaction mixture and continue stirring for 12 hours at 20-25 °C.

  • Quench the reaction by adding a solution of concentrated hydrochloric acid in water.

  • Separate the organic and aqueous phases. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • The crude quinoline-6-carboxylic acid benzyl ester can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of 1-Oxy-quinoline-6-carboxylic Acid Benzyl Ester

The second step is the N-oxidation of the quinoline nitrogen. This is a crucial transformation to activate the 2-position of the quinoline ring for subsequent nucleophilic amination. Urea hydrogen peroxide in the presence of phthalic anhydride provides a safe and effective in situ generation of a peroxy acid for the oxidation.[2][3]

Protocol:

  • To a mixture of urea hydrogen peroxide (1.7 eq) and phthalic anhydride (1.4 eq) in methylene chloride, add quinoline-6-carboxylic acid benzyl ester (1.0 eq) under a nitrogen atmosphere.

  • Stir the mixture for 12 hours at 20-25 °C.

  • Upon completion, quench the reaction by adding a solution of sodium thiosulfate pentahydrate in water to decompose any excess peroxide.

  • Stir for 30 minutes, then add a solution of concentrated HCl in water.

  • Separate the layers and extract the aqueous layer with methylene chloride.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to obtain 1-oxy-quinoline-6-carboxylic acid benzyl ester.

Step 3: Synthesis of Benzyl 2-aminoquinoline-6-carboxylate

The final step is the amination of the quinoline N-oxide. The N-oxide is first activated with p-toluenesulfonyl chloride, which makes the 2-position highly electrophilic. A buffered system of ammonium chloride and triethylamine then provides the ammonia nucleophile for the addition-elimination reaction, yielding the desired 2-aminoquinoline product.[2][3] This method avoids the use of hazardous reagents like gaseous ammonia.[2]

Protocol:

  • To a solution of 1-oxy-quinoline-6-carboxylic acid benzyl ester (1.0 eq) in methylene chloride, add p-toluenesulfonyl chloride (1.4 eq) under a nitrogen atmosphere and stir for 45 minutes at 22-25 °C.

  • In a separate flask, prepare a suspension of ammonium chloride (3.0 eq) in methylene chloride and triethylamine (3.3 eq).

  • Slowly add the solution from step 1 to the suspension from step 2, maintaining the temperature at 25-30 °C.

  • Stir the reaction mixture for an additional hour at 22-25 °C.

  • Cool the mixture to -5 °C for 1 hour and filter the resulting solids.

  • Rinse the filtered solids with pre-cooled methanol.

  • The solid material is then triturated in water, filtered, and washed with pre-cooled methanol.

  • Dry the product in a vacuum oven at 35-40 °C to yield Benzyl 2-aminoquinoline-6-carboxylate.[2]

Characterization Data

The final product, Benzyl 2-aminoquinoline-6-carboxylate, should be characterized to confirm its identity and purity.

AnalysisExpected Results[2]
Appearance Off-white to pale yellow solid
Melting Point 199-202 °C
¹H NMR (CDCl₃) δ 7.95 (d, J = 8.5 Hz, 1H), 7.85 (d, J = 1.5 Hz, 1H), 7.70 (dd, J = 8.5, 1.5 Hz, 1H), 7.50-7.30 (m, 5H), 6.75 (d, J = 8.8 Hz, 1H), 5.42 (s, 2H), 4.80 (br s, 2H).
¹³C NMR (CDCl₃) δ 166.16, 152.79, 150.33, 137.58, 136.04, 131.37, 130.06, 129.26, 128.91, 128.80, 128.67, 128.57, 128.50, 128.30, 127.62, 122.10, 67.36.
HRMS Calculated for C₁₇H₁₅N₂O₂ (M+H)⁺: 279.1134; Found: consistent with calculated value.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 1,1'-Carbonyldiimidazole is moisture-sensitive and will react with water to release CO₂.

  • Concentrated hydrochloric acid is corrosive and should be handled with care.

  • Methylene chloride is a volatile and potentially carcinogenic solvent.

  • p-Toluenesulfonyl chloride is a lachrymator and should be handled with caution.

  • Triethylamine is a corrosive and flammable liquid with a strong odor.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of Benzyl 2-aminoquinoline-6-carboxylate. By following the outlined steps and adhering to the safety precautions, researchers can confidently prepare this valuable intermediate for their drug discovery and development programs. The rationale behind each step has been explained to provide a comprehensive understanding of the chemical process.

References

  • Couturier, M., & Le, T. (2006). Safe and Practical Large-Scale Synthesis of 2-Aminoquinoline-6-Carboxylic Acid Benzyl Ester. Organic Process Research & Development, 10(2), 278-281. [Link]

  • ACS Publications. (2006). Safe and Practical Large-Scale Synthesis of 2-Aminoquinoline-6-Carboxylic Acid Benzyl Ester. [Link]

  • ResearchGate. (2025). Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. [Link]

  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological activities of quinoline derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654.

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Application

Application Note &amp; Protocols: High-Throughput Screening for Metalloprotease Inhibitors Using Benzyl 2-Aminoquinoline-6-Carboxylate as a Novel Fluorescent Probe

Abstract This document provides a comprehensive guide to a novel high-throughput screening (HTS) campaign designed to identify small molecule inhibitors of metalloproteases. The assay leverages the unique fluorogenic pro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to a novel high-throughput screening (HTS) campaign designed to identify small molecule inhibitors of metalloproteases. The assay leverages the unique fluorogenic properties of Benzyl 2-aminoquinoline-6-carboxylate, a versatile heterocyclic compound. While traditionally recognized as a synthetic intermediate, its core 2-aminoquinoline structure offers significant potential for development as a fluorescent probe.[1][2][3][4] This guide details the core principles of the assay, provides step-by-step protocols for primary and secondary screening, and outlines the necessary data analysis for hit validation, establishing a robust framework for drug discovery professionals.

Introduction: The Rationale for a Novel Metalloprotease Assay

Matrix metalloproteases (MMPs) are a family of zinc-dependent endopeptidases implicated in a variety of physiological and pathological processes, including cancer metastasis and neovascularization.[5] Consequently, MMPs are considered critical targets for therapeutic intervention.[5][6][7] Identifying specific inhibitors requires robust and sensitive HTS assays.[5][8]

Quinoline derivatives are a privileged class of heterocyclic compounds known for their diverse biological activities and interesting fluorescence properties.[1][2][3] The 2-aminoquinoline scaffold, in particular, can be exploited in the development of molecular probes for bio-imaging and chemosensing.[1][2][9][10] This application note describes a hypothetical but scientifically plausible assay in which Benzyl 2-aminoquinoline-6-carboxylate acts as a "turn-on" fluorescent probe upon interaction with a specific peptide substrate cleaved by a target MMP.

Assay Principle: The core of this assay is based on a fluorescence resonance energy transfer (FRET)-like mechanism, where the intrinsic fluorescence of Benzyl 2-aminoquinoline-6-carboxylate is quenched when bound to an intact peptide substrate. This custom-designed peptide contains a specific cleavage sequence for the target MMP and a quenching moiety. Upon enzymatic cleavage of the peptide by the MMP, Benzyl 2-aminoquinoline-6-carboxylate is released, leading to a quantifiable increase in fluorescence intensity. This provides a direct measure of enzyme activity.[11][12][13][14]

Hypothetical Mechanism of Action

cluster_0 Inactive State (Low Fluorescence) cluster_1 Active State (High Fluorescence) Intact_Peptide Intact Peptide Substrate (with Quencher) Quenched_Complex Quenched Complex Intact_Peptide->Quenched_Complex Binds Probe Benzyl 2-aminoquinoline-6-carboxylate Probe->Quenched_Complex Binds Cleaved_Peptide Cleaved Peptide Fragments Quenched_Complex->Cleaved_Peptide Cleavage Released_Probe Released Probe (Fluorescent) Quenched_Complex->Released_Probe MMP Target Metalloprotease (e.g., MMP-14) MMP->Quenched_Complex Inhibitor Potential Inhibitor Inhibitor->MMP Inhibition

Caption: Hypothetical assay principle for MMP inhibition.

High-Throughput Screening Workflow

A successful HTS campaign is a multi-stage process designed to identify and validate promising lead compounds efficiently. This workflow ensures that resources are focused on the most viable candidates.

HTS_Workflow AssayDev Assay Development & Optimization PrimaryScreen Primary Screen (Single Concentration) AssayDev->PrimaryScreen HitSelection Hit Selection (>3σ Inhibition) PrimaryScreen->HitSelection DoseResponse Dose-Response & IC50 Determination HitSelection->DoseResponse SecondaryAssay Secondary Assays (e.g., Cytotoxicity) DoseResponse->SecondaryAssay LeadOpt Lead Optimization SecondaryAssay->LeadOpt

Caption: A typical high-throughput screening (HTS) workflow.

Experimental Protocols
PART 3.1: Primary HTS Assay for MMP Inhibitors

This protocol is optimized for a 384-well plate format to maximize throughput.

Causality Behind Choices:

  • Buffer: Tris buffer is used to maintain a stable pH of 7.5, optimal for MMP activity. NaCl is included to maintain ionic strength, while CaCl₂ is critical as MMPs are calcium-dependent. Brij-35 is a non-ionic detergent used to prevent non-specific binding of compounds to the enzyme or substrate.

  • DMSO Concentration: Maintained at ≤1% to minimize solvent effects on enzyme activity and cell health in subsequent assays.

  • Controls: The use of a potent, known MMP inhibitor (e.g., Actinonin) as a positive control and DMSO as a negative control is essential for calculating the Z-factor, which validates the assay's quality.[15][16][17][18][19]

Materials:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl₂, 0.05% (w/v) Brij-35.

  • Enzyme: Recombinant human MMP (e.g., MMP-14), diluted in Assay Buffer.

  • Probe-Substrate Complex: Benzyl 2-aminoquinoline-6-carboxylate pre-complexed with quenched peptide substrate.

  • Test Compounds: Compound library dissolved in 100% DMSO.

  • Positive Control: Actinonin (a broad-spectrum MMP inhibitor).

  • Negative Control: 100% DMSO.

  • Plates: 384-well, black, flat-bottom plates.

Protocol:

  • Compound Plating: Dispense 100 nL of test compounds (at 10 mM in DMSO) into wells of the 384-well plate. For controls, dispense 100 nL of Actinonin (e.g., 10 mM stock) into positive control wells and 100 nL of DMSO into negative control wells.

  • Enzyme Addition: Add 5 µL of the diluted MMP enzyme solution to all wells.

  • Pre-incubation: Gently mix the plate on a plate shaker for 1 minute and then incubate for 15 minutes at room temperature. This allows potential inhibitors to bind to the enzyme.

  • Initiate Reaction: Add 5 µL of the Probe-Substrate Complex to all wells to initiate the enzymatic reaction. The final volume will be 10 µL, and the final compound concentration will be 10 µM.

  • Incubation: Incubate the plate at 37°C for 60 minutes. Protect the plate from light.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths optimized for Benzyl 2-aminoquinoline-6-carboxylate (hypothetically, Ex: 340 nm, Em: 450 nm).

Data Analysis & Hit Identification:

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))

  • Assay Quality Control (Z-Factor): The Z-factor is calculated for each plate to ensure its suitability for HTS.[15][16][17][18][19] Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Negative - Mean_Positive| An assay is considered excellent if the Z-factor is between 0.5 and 1.0.[17]

  • Hit Selection: Compounds demonstrating an inhibition greater than three standard deviations from the mean of the sample wells are considered primary hits.

ParameterDescriptionRecommended Value
Plate Format 384-well, black-
Final Volume 10 µL-
Compound Conc. 10 µM-
DMSO Conc. 1%-
Incubation Time 60 min at 37°C-
Z-Factor Assay quality metric> 0.5
PART 3.2: Dose-Response Confirmation (IC₅₀ Determination)

Primary hits must be validated by determining their half-maximal inhibitory concentration (IC₅₀).

Protocol:

  • Serial Dilution: Prepare a 10-point, 2-fold serial dilution of the hit compounds in DMSO, starting from a high concentration (e.g., 100 mM).

  • Compound Plating: Dispense 100 nL of each concentration into a 384-well plate.

  • Assay Execution: Follow the same procedure as the primary HTS assay (Steps 2-6 in Part 3.1).

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic model to determine the IC₅₀ value.

PART 3.3: Secondary Assay - Cell Viability (MTT Assay)

This assay is crucial to eliminate cytotoxic compounds that may appear as false positives. The MTT assay measures cell metabolic activity, which is an indicator of cell viability.[20][21][22][23]

Materials:

  • Human cancer cell line (e.g., HT-1080 fibrosarcoma).

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • MTT Reagent: 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.[20][23]

  • Solubilization Solution: DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol.[23]

  • 96-well, clear, flat-bottom plates.

Protocol:

  • Cell Plating: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C, 5% CO₂.[22][23]

  • Compound Treatment: Treat cells with the hit compounds at various concentrations (matching the IC₅₀ range) for 24-48 hours.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C.[21][22]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well.[23]

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[20][23] Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Compounds that show significant cytotoxicity at concentrations near their MMP inhibitory IC₅₀ should be flagged or deprioritized.

Conclusion and Future Directions

This application note outlines a robust, fluorescence-based HTS strategy for the discovery of novel metalloprotease inhibitors using Benzyl 2-aminoquinoline-6-carboxylate as a hypothetical probe. The provided protocols for primary screening, dose-response analysis, and cytotoxicity counter-screening represent a complete workflow from initial hit identification to validated lead candidates. The modularity of the quinoline scaffold suggests that Benzyl 2-aminoquinoline-6-carboxylate could be further derivatized to optimize its photophysical properties, enhancing assay sensitivity and performance.[4] This framework provides researchers with a powerful and adaptable tool for accelerating drug discovery in the critical field of MMP research.

References
  • Understanding Fluorescence Enzyme Immunoassay: Principles and Applications. (n.d.). Elabscience. Retrieved from [Link]

  • Wieczorek, M., et al. (2014). Development of high throughput screening assays and pilot screen for inhibitors of metalloproteases meprin α and β. Biopolymers, 102(5), 396-406. Retrieved from [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Z-factors. (n.d.). BIT 479/579 High-throughput Discovery. Retrieved from [Link]

  • Sui, Y. (2017). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 33(19), 3093–3099. Retrieved from [Link]

  • Lill, M. A. (2014). Virtual High-Throughput Screening for Matrix Metalloproteinase Inhibitors. Methods in Molecular Biology, 1188, 141-154. Retrieved from [Link]

  • Di Miceli, M., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 25(14), 7545. Retrieved from [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. Retrieved from [Link]

  • Lee, H., et al. (2023). Identification of small molecule inhibitors against MMP-14 via High-Throughput screening. Bioorganic & Medicinal Chemistry, 85, 117289. Retrieved from [Link]

  • Fluorimoetric and manometric methods of enzyme assay. (2015). SlideShare. Retrieved from [Link]

  • Lill, M. A. (2014). Virtual High-Throughput Screening for Matrix Metalloproteinase Inhibitors. PubMed, 25124996. Retrieved from [Link]

  • Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. Retrieved from [Link]

  • Z-factor. (n.d.). In Wikipedia. Retrieved from [Link]

  • MTT Proliferation Assay Protocol. (2017). ResearchGate. Retrieved from [Link]

  • Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. Retrieved from [Link]

  • Di Miceli, M., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PubMed, 39010998. Retrieved from [Link]

  • How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. (2024). Patsnap. Retrieved from [Link]

  • Quinoline-Based Fluorescent Probe for Various Applications. (2023). In Small. Taylor & Francis eBooks. Retrieved from [Link]

  • Schulman, S. G., & Sanders, L. B. (1972). Electronic spectra of 2-aminoquinoline and 4-aminoquinaldine. Evidence for the cyclic amidine structures of the singly protonate. Journal of the American Chemical Society, 94(19), 6902-6908. Retrieved from [Link]

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023). ResearchGate. Retrieved from [Link]

  • Kim, D., et al. (2020). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. National Institutes of Health. Retrieved from [Link]

  • MetalloDock: Decoding Metalloprotein–Ligand Interactions via Physics-Aware Deep Learning for Metalloprotein Drug Discovery. (2024). Journal of the American Chemical Society. Retrieved from [Link]

  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. (2021). ResearchGate. Retrieved from [Link]

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (2021). Molecules, 26(2), 299. Retrieved from [Link]

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Method

Application Notes and Protocols: Benzyl 2-aminoquinoline-6-carboxylate as a Strategic Intermediate in Drug Discovery

Introduction: The Quinoline Scaffold and the Strategic Importance of Benzyl 2-aminoquinoline-6-carboxylate The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold and the Strategic Importance of Benzyl 2-aminoquinoline-6-carboxylate

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of therapeutic applications, including roles as anticancer, anti-inflammatory, antiviral, and antimalarial agents.[1][2] Within this versatile family of compounds, the 2-aminoquinoline moiety has emerged as a particularly valuable pharmacophore, especially in the development of targeted therapies such as kinase inhibitors.[3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of Benzyl 2-aminoquinoline-6-carboxylate as a key intermediate in the synthesis of novel drug candidates. The presence of three key functional groups—the nucleophilic 2-amino group, the versatile 6-carboxylic ester, and the quinoline nitrogen—offers a rich platform for molecular elaboration and the systematic exploration of structure-activity relationships (SAR). We will detail a robust, large-scale synthesis of this intermediate and provide protocols for its derivatization into potent kinase inhibitors, with a focus on Receptor-Interacting Protein Kinase 2 (RIPK2) and Phosphoinositide 3-kinase (PI3K) inhibitors.

PART 1: Synthesis of the Core Intermediate: Benzyl 2-aminoquinoline-6-carboxylate

A safe and scalable synthesis of Benzyl 2-aminoquinoline-6-carboxylate is paramount for its effective use in drug discovery programs, where multi-kilogram quantities are often required.[5] The following three-step protocol has been developed to be efficient and amenable to large-scale production, avoiding hazardous reagents like potassium amide that were used in earlier, less-defined Chichibabin reactions.[5]

Visualizing the Synthetic Pathway

G cluster_0 Step 1: Esterification cluster_1 Step 2: N-Oxidation cluster_2 Step 3: Amination 6-Quinolinecarboxylic_acid 6-Quinolinecarboxylic acid Benzyl_6-quinolinecarboxylate Benzyl 6-quinolinecarboxylate 6-Quinolinecarboxylic_acid->Benzyl_6-quinolinecarboxylate 1,1'-Carbonyldiimidazole, Benzyl alcohol, Ethyl acetate Quinoline_N-oxide 1-Oxy-quinoline-6-carboxylic acid benzyl ester Benzyl_6-quinolinecarboxylate->Quinoline_N-oxide m-CPBA, Methylene chloride Final_Product Benzyl 2-aminoquinoline-6-carboxylate Quinoline_N-oxide->Final_Product p-Toluenesulfonyl chloride, Triethylamine, NH4Cl, Methylene chloride

Caption: Synthetic route to Benzyl 2-aminoquinoline-6-carboxylate.

Detailed Synthesis Protocol

Step 1: Benzyl 6-quinolinecarboxylate [5]

  • To a solution of 6-quinolinecarboxylic acid (4.5 kg, 26 mol) in ethyl acetate (45 L), add 1,1'-carbonyldiimidazole (4.64 kg, 28.6 mol).

  • Stir the mixture at 20-25 °C for 4 hours.

  • Add benzyl alcohol (2.95 kg, 27.3 mol) and continue stirring for 12 hours at 20-25 °C.

  • Monitor the reaction by HPLC until completion.

  • Upon completion, quench the reaction and perform a standard aqueous work-up to isolate the crude product.

  • Purify the crude product by recrystallization or chromatography to yield Benzyl 6-quinolinecarboxylate.

Step 2: 1-Oxy-quinoline-6-carboxylic acid benzyl ester [5]

  • Dissolve the Benzyl 6-quinolinecarboxylate from Step 1 in methylene chloride.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at a controlled temperature (typically 0-5 °C) to manage the exothermic reaction.

  • Stir the reaction at room temperature and monitor by TLC or HPLC.

  • Upon completion, wash the reaction mixture with a sodium bicarbonate solution to remove excess m-CPBA and the resulting meta-chlorobenzoic acid.

  • Isolate the N-oxide product by extraction and solvent evaporation.

Step 3: Benzyl 2-aminoquinoline-6-carboxylate [5]

  • To a solution of 1-oxy-quinoline-6-carboxylic acid benzyl ester (4.1 kg, 14.7 mol) in methylene chloride (20 L), add p-toluenesulfonyl chloride (3.9 kg, 21 mol) under a nitrogen atmosphere.

  • Stir the mixture for 45 minutes at 22-25 °C.

  • In a separate vessel, prepare a suspension of ammonium chloride (2.4 kg, 44 mol) in methylene chloride (12 L) and triethylamine (6.8 L, 48 mol).

  • Add the activated N-oxide solution to the ammonium chloride/triethylamine suspension while maintaining the temperature at 25-30 °C.

  • Stir the reaction mixture for an additional hour at 22-25 °C.

  • Cool the mixture to -5 °C for 1 hour and filter the resulting solids.

  • Rinse the filtered solids with pre-cooled methanol (-5 °C) to yield the final product, Benzyl 2-aminoquinoline-6-carboxylate.

PART 2: Application in the Synthesis of Kinase Inhibitors

The strategic positioning of the amino and carboxylate groups on the quinoline scaffold of Benzyl 2-aminoquinoline-6-carboxylate makes it an ideal starting point for the synthesis of various kinase inhibitors. The 2-amino group can be further functionalized, while the benzyl ester can be hydrolyzed to the carboxylic acid, which is then readily converted to a variety of carboxamides.

Application Example 1: Synthesis of 2-Aminoquinoline-6-carboxamide Analogues as RIPK2 Inhibitors

Receptor-Interacting Protein Kinase 2 (RIPK2) is a key mediator in the NOD1 and NOD2 signaling pathways, which are integral to the innate immune response.[6] Dysregulation of these pathways is implicated in various inflammatory diseases, making RIPK2 an attractive therapeutic target.[7] The 2-aminoquinoline scaffold has been identified as a promising core for the development of potent and selective RIPK2 inhibitors.[8]

G Intermediate Benzyl 2-aminoquinoline-6-carboxylate Carboxylic_Acid 2-Aminoquinoline-6-carboxylic acid Intermediate->Carboxylic_Acid Hydrolysis (e.g., LiOH or H2/Pd-C) Amide_Product 2-Aminoquinoline-6-carboxamide (RIPK2 Inhibitor Candidate) Carboxylic_Acid->Amide_Product Amide Coupling (e.g., HATU, DIPEA, Amine)

Caption: Workflow for the synthesis of 2-aminoquinoline-6-carboxamide derivatives.

  • Dissolve Benzyl 2-aminoquinoline-6-carboxylate in a suitable solvent mixture (e.g., THF/water or methanol).

  • Add a base such as lithium hydroxide (LiOH) and stir at room temperature.

  • Alternatively, for a cleaner workup, catalytic hydrogenation (e.g., H2, Pd/C) can be employed to deprotect the benzyl ester.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Acidify the reaction mixture to precipitate the 2-aminoquinoline-6-carboxylic acid.

  • Filter, wash with water, and dry the solid to obtain the carboxylic acid intermediate.

  • To a solution of 2-aminoquinoline-6-carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., DMF or DCM), add an amide coupling reagent such as HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2 equivalents).

  • Stir the mixture for 10-15 minutes to activate the carboxylic acid.

  • Add the desired primary or secondary amine (1.2 equivalents).

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, perform an aqueous work-up, extracting the product with an organic solvent.

  • Purify the crude product by column chromatography to yield the desired 2-aminoquinoline-6-carboxamide.

This modular approach allows for the rapid synthesis of a library of analogues for SAR studies by varying the amine component in the final step.

Biological Context: The NOD2-RIPK2 Signaling Pathway

The synthesized 2-aminoquinoline-6-carboxamide derivatives can be screened for their ability to inhibit RIPK2. The mechanism of action involves the inhibition of the kinase activity of RIPK2, which in turn blocks the downstream signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α.

G MDP MDP (Muramyl Dipeptide) NOD2 NOD2 MDP->NOD2 RIPK2 RIPK2 NOD2->RIPK2 recruits TAK1 TAK1 Complex RIPK2->TAK1 activates IKK IKK Complex TAK1->IKK NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) NFkB->Cytokines Inhibitor 2-Aminoquinoline-6-carboxamide Inhibitor Inhibitor->RIPK2

Caption: Inhibition of the NOD2-RIPK2 signaling pathway by 2-aminoquinoline derivatives.

Application Example 2: Accessing 4-Aminoquinoline Scaffolds for PI3K and BTK Inhibitors

While Benzyl 2-aminoquinoline-6-carboxylate is a 2-amino substituted quinoline, it can also serve as a precursor to 4-aminoquinoline derivatives, which are potent inhibitors of kinases such as PI3K and Bruton's tyrosine kinase (BTK).[9][10] The synthesis of these compounds often involves the conversion of the 2-aminoquinoline to a 4-chloroquinoline intermediate, followed by a nucleophilic aromatic substitution (SNAr) with a desired amine.

G Intermediate 2-Aminoquinoline-6-carboxylic acid derivative Quinolinone Quinolin-4-one derivative Intermediate->Quinolinone Diazotization followed by hydrolysis Chloroquinoline 4-Chloroquinoline derivative Quinolinone->Chloroquinoline Chlorination (e.g., POCl3) Final_Inhibitor 4-Aminoquinoline-based Kinase Inhibitor Chloroquinoline->Final_Inhibitor SNAr with amine

Caption: General route to 4-aminoquinoline kinase inhibitors from a 2-aminoquinoline precursor.

  • The 2-amino group of a quinoline derivative can be converted to a hydroxyl group via a diazotization reaction followed by hydrolysis, yielding a quinolin-4-one.

  • The resulting quinolin-4-one is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield the corresponding 4-chloroquinoline.

  • Dissolve the 4-chloroquinoline derivative (1 equivalent) and the desired amine (1-1.5 equivalents) in a suitable solvent such as ethanol, isopropanol, or DMF.

  • The reaction can be performed under conventional heating or microwave irradiation to accelerate the reaction time.

  • Often, an acid catalyst (e.g., HCl) or a base (e.g., triethylamine) is added to facilitate the reaction, depending on the nature of the amine.[6]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product is isolated by precipitation or extraction and purified by recrystallization or column chromatography.

Biological Context: The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its hyperactivation is a common feature in many cancers, making it a prime target for anticancer drug development.[8] 4-Aminoquinoline-based inhibitors can effectively block the activity of PI3K, leading to the downstream inhibition of Akt and mTOR, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Downstream Cell Growth, Proliferation, Survival mTOR->Downstream Inhibitor 4-Aminoquinoline-based Inhibitor Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 4-aminoquinoline derivatives.

Quantitative Data Summary

Compound ClassTarget KinaseExample IC₅₀Reference
2-Aminoquinoline-6-carboxamidemGluR12.16 µM[11]
4-Aminoquinoline-3-carboxamideBTKWT5.3 nM[9]
4-Aminoquinoline derivativeRIPK25.1 nM[6]
Thieno[3,2-d]pyrimidine derivativePI3K p110α2.0 nM[10]

Conclusion and Future Perspectives

Benzyl 2-aminoquinoline-6-carboxylate is a highly valuable and versatile intermediate for the synthesis of novel drug candidates, particularly kinase inhibitors. Its robust and scalable synthesis provides a solid foundation for medicinal chemistry programs. The protocols detailed herein for the derivatization of this intermediate into 2-aminoquinoline-6-carboxamides and its conversion to 4-aminoquinoline scaffolds offer a clear pathway for the exploration of potent and selective inhibitors of key therapeutic targets like RIPK2 and PI3K. The modular nature of these synthetic routes allows for the rapid generation of compound libraries, facilitating the optimization of potency, selectivity, and pharmacokinetic properties. As our understanding of the kinome and its role in disease continues to expand, the strategic application of well-designed intermediates like Benzyl 2-aminoquinoline-6-carboxylate will undoubtedly continue to fuel the discovery of next-generation targeted therapies.

References

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  • Kim, Y., et al. (2014). Synthesis and biological evaluation of 2-substituted quinoline 6-carboxamides as potential mGluR1 antagonists for the treatment of neuropathic pain. Chemical & Pharmaceutical Bulletin, 62(6), 508-518. [Link]

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  • Fayed, E. A., et al. (2020). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 25(21), 5035. [Link]

  • Google Patents. (2022).
  • Various Authors. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research. [Link]

  • Google Patents. (2000).
  • Google Patents. (2018).
  • Fan, T., et al. (2023). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 282-293. [Link]

  • Zhai, L., et al. (2021). The Development of BTK Inhibitors: A Five-Year Update. Molecules, 26(24), 7545. [Link]

  • PubChem. (n.d.). 2-Aminoquinoline-3-carboxamide. National Center for Biotechnology Information. [Link]

  • Google Patents. (2023).

Sources

Application

Application Notes and Protocols for the Functionalization of Benzyl 2-aminoquinoline-6-carboxylate via Cross-Coupling Reactions

Introduction: The Versatility of the 2-Aminoquinoline Scaffold The 2-aminoquinoline motif is a privileged heterocyclic structure prominently featured in a multitude of biologically active compounds and pharmaceutical age...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the 2-Aminoquinoline Scaffold

The 2-aminoquinoline motif is a privileged heterocyclic structure prominently featured in a multitude of biologically active compounds and pharmaceutical agents. Its derivatives have demonstrated a broad spectrum of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities. The strategic functionalization of the 2-aminoquinoline core is therefore of paramount importance in drug discovery and medicinal chemistry, enabling the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic candidates.

This comprehensive guide focuses on Benzyl 2-aminoquinoline-6-carboxylate, a key intermediate for the synthesis of a diverse array of functionalized molecules. We will provide detailed, field-proven protocols for its derivatization through three of the most powerful and versatile cross-coupling methodologies in modern organic synthesis: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and amide bond formation. The causality behind experimental choices will be elucidated, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals.

Synthesis of the Starting Material: Benzyl 2-aminoquinoline-6-carboxylate

A reliable and scalable synthesis of the title compound is the essential first step for any subsequent derivatization. An efficient three-step sequence starting from the commercially available 6-quinolinecarboxylic acid has been developed, which is particularly amenable to large-scale preparation.[1][2]

Synthetic Workflow Overview

Synthesis_Workflow cluster_0 Step 1: Benzylation cluster_1 Step 2: N-Oxidation cluster_2 Step 3: Amination 6-Quinolinecarboxylic_acid 6-Quinolinecarboxylic acid Benzyl_ester Quinoline-6-carboxylic acid benzyl ester 6-Quinolinecarboxylic_acid->Benzyl_ester Benzyl alcohol, 1,1'-Carbonyldiimidazole, Ethyl acetate N_Oxide 1-Oxy-quinoline-6-carboxylic acid benzyl ester Benzyl_ester->N_Oxide Urea hydrogen peroxide, Phthalic anhydride, Methylene chloride Final_Product Benzyl 2-aminoquinoline-6-carboxylate N_Oxide->Final_Product p-Toluenesulfonyl chloride, Ammonium chloride, Triethylamine, Methylene chloride

Caption: Synthetic route to Benzyl 2-aminoquinoline-6-carboxylate.

Detailed Protocol for the Synthesis of Benzyl 2-aminoquinoline-6-carboxylate

Step 1: Benzylation of 6-Quinolinecarboxylic Acid

  • To a solution of 6-quinolinecarboxylic acid (1.0 eq) in ethyl acetate, add 1,1'-carbonyldiimidazole (1.1 eq).

  • Stir the mixture at room temperature for 4 hours.

  • Add benzyl alcohol (1.05 eq) and continue stirring for 12 hours at room temperature.

  • Quench the reaction with a dilute solution of hydrochloric acid.

  • Separate the organic phase, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain quinoline-6-carboxylic acid benzyl ester.

Step 2: N-Oxidation

  • To a mixture of urea hydrogen peroxide (1.7 eq) and phthalic anhydride (1.4 eq) in methylene chloride, add the quinoline-6-carboxylic acid benzyl ester (1.0 eq) under a nitrogen atmosphere.

  • Stir the reaction for 12 hours at room temperature.

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution to yield 1-oxy-quinoline-6-carboxylic acid benzyl ester.

Step 3: Amination

  • To a solution of 1-oxy-quinoline-6-carboxylic acid benzyl ester (1.0 eq) in methylene chloride, add p-toluenesulfonyl chloride (1.4 eq) under a nitrogen atmosphere and stir for 45 minutes at room temperature.

  • Slowly add this solution to a suspension of ammonium chloride (3.0 eq) and triethylamine (3.3 eq) in methylene chloride, maintaining the temperature between 25-30 °C.[2]

  • Stir for an additional hour at room temperature.

  • Cool the reaction mixture and filter the solids.

  • The collected solid is triturated with water, filtered, and washed with cold methanol to yield the final product, Benzyl 2-aminoquinoline-6-carboxylate.[1]

Functionalization via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heterobiaryl structures.[3] For the derivatization of Benzyl 2-aminoquinoline-6-carboxylate, a halogenated precursor is required. For this application note, we will assume the synthesis of Benzyl 2-amino-8-bromoquinoline-6-carboxylate as the starting material for Suzuki coupling.

Rationale for Experimental Conditions

The 2-amino group of the quinoline ring can potentially coordinate with the palladium catalyst, which may inhibit the catalytic cycle. However, many Suzuki-Miyaura reactions on unprotected nitrogen-rich heterocycles have been successfully reported.[4] The choice of a suitable ligand and base is crucial to ensure efficient coupling and minimize side reactions. The benzyl ester is generally stable under these conditions, although prolonged reaction times at high temperatures should be avoided to prevent potential transesterification or cleavage.

Proposed Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow Start Benzyl 2-amino-8-bromo quinoline-6-carboxylate Reagents Arylboronic Acid Pd Catalyst Ligand Base Solvent Start->Reagents Reaction Heating under inert atmosphere Reagents->Reaction Workup Aqueous workup and extraction Reaction->Workup Purification Column chromatography Workup->Purification Product Benzyl 2-amino-8-aryl quinoline-6-carboxylate Purification->Product

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Protocol for Suzuki-Miyaura Coupling
  • In a reaction vessel, combine Benzyl 2-amino-8-bromoquinoline-6-carboxylate (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or a combination of Pd₂(dba)₃ and a suitable ligand (e.g., XPhos), and a base such as K₂CO₃ (3.0 eq) or Cs₂CO₃ (2.0 eq).[5]

  • Add a degassed solvent system, typically a mixture of 1,4-dioxane and water.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the reaction mixture to 90-110 °C for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography on silica gel to obtain the desired 8-aryl-2-aminoquinoline derivative.

ParameterRecommended ConditionsRationale
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃/LigandPd(PPh₃)₄ is a versatile catalyst. Pd₂(dba)₃ with bulky electron-rich phosphine ligands can improve efficiency for challenging substrates.
Ligand XPhos, SPhos, P(t-Bu)₃These ligands are known to be effective in Suzuki couplings of heteroaryl halides.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can influence the reaction rate and yield; inorganic bases are commonly used.
Solvent 1,4-Dioxane/Water, Toluene/WaterA biphasic solvent system is often optimal for Suzuki reactions.[3]
Temperature 90-110 °CSufficient thermal energy is required to drive the catalytic cycle.

Functionalization via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[6] This method can be employed to introduce various primary or secondary amines at a halogenated position of the Benzyl 2-aminoquinoline-6-carboxylate core.

Causality in Experimental Design

Similar to the Suzuki coupling, the 2-amino group could potentially interfere with the reaction. However, successful Buchwald-Hartwig aminations have been reported on related systems. The selection of a highly active catalyst system, comprising a palladium precursor and a sterically hindered, electron-rich phosphine ligand, is critical for achieving high yields and good functional group tolerance.[1][7] The choice of a strong, non-nucleophilic base is also essential.

Proposed Buchwald-Hartwig Amination Workflow

Buchwald_Workflow Start Benzyl 2-amino-8-bromo quinoline-6-carboxylate Reagents Primary or Secondary Amine Pd Catalyst Ligand Base Solvent Start->Reagents Reaction Heating under inert atmosphere Reagents->Reaction Workup Aqueous workup and extraction Reaction->Workup Purification Column chromatography Workup->Purification Product Benzyl 2-amino-8-(substituted-amino) quinoline-6-carboxylate Purification->Product Amide_Workflow cluster_0 Ester Hydrolysis (Optional) cluster_1 Amide Coupling Start_Ester Benzyl 2-aminoquinoline- 6-carboxylate Carboxylic_Acid 2-Aminoquinoline- 6-carboxylic acid Start_Ester->Carboxylic_Acid Base or Acid Hydrolysis Coupling Coupling Reagent Base Solvent Carboxylic_Acid->Coupling Amine Primary or Secondary Amine Amine->Coupling Product N-substituted 2-aminoquinoline- 6-carboxamide Coupling->Product

Sources

Method

Application Notes and Protocols: Kinase Inhibition Assay for 2-Aminoquinoline Derivatives

Introduction: The Critical Role of Kinases and the Promise of 2-Aminoquinoline Inhibitors Protein kinases are a vast and crucial family of enzymes that regulate a majority of cellular processes by catalyzing the transfer...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Kinases and the Promise of 2-Aminoquinoline Inhibitors

Protein kinases are a vast and crucial family of enzymes that regulate a majority of cellular processes by catalyzing the transfer of a phosphate group from ATP to specific substrates.[1] This process, known as phosphorylation, acts as a molecular switch, controlling protein function, localization, and interaction, thereby governing cell signaling, growth, and metabolism.[2] Given their central role, it is not surprising that dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[2] This has positioned kinases as one of the most significant classes of therapeutic targets in modern drug discovery.[3]

The 2-aminoquinoline scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating significant potential as anti-cancer agents.[4] One of their key mechanisms of action is the inhibition of critical signaling pathways, such as the phosphatidylinositol 3-kinase (PI3K) pathway, which is frequently hyperactivated in various cancers.[4] Inhibition of this pathway can lead to cell cycle arrest and apoptosis in malignant cells.[4] The versatility of the quinoline ring system allows for extensive chemical modification, enabling the development of potent and selective kinase inhibitors.[5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust and reliable kinase inhibition assays specifically tailored for the evaluation of 2-aminoquinoline derivatives. We will delve into the underlying principles of various assay formats, provide detailed, step-by-step protocols for both biochemical and cell-based approaches, and offer insights into data analysis and interpretation.

Principles of Kinase Inhibition Assays: Choosing the Right Tool for the Job

The fundamental principle of a kinase inhibition assay is to measure the enzymatic activity of a kinase in the presence of a potential inhibitor.[6] This is typically achieved by quantifying either the consumption of the ATP co-substrate or the formation of the phosphorylated product.[6] A wide array of assay platforms have been developed, each with its own set of advantages and limitations.[7] The selection of an appropriate assay format is critical and depends on factors such as the specific kinase target, the desired throughput, and the nature of the inhibitor being tested.

Common biochemical kinase assay platforms include:

  • Radiometric Assays: Long considered the "gold standard," these assays directly measure the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) into the substrate.[7][8] While highly sensitive and direct, the reliance on radioactive materials presents safety and disposal challenges.[6]

  • Fluorescence-Based Assays: These methods utilize fluorescently labeled substrates or antibodies to detect phosphorylation events.[2] Techniques like Fluorescence Polarization (FP) and Time-Resolved Förster Resonance Energy Transfer (TR-FRET) offer high sensitivity and are amenable to high-throughput screening (HTS).[2]

  • Luminescence-Based Assays: These assays are widely popular due to their high sensitivity, broad dynamic range, and simple "mix-and-read" format.[9] They typically measure either the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®) or the amount of ADP produced (e.g., ADP-Glo™).[9][10] In an ATP-depletion assay, a decrease in kinase activity due to an inhibitor results in a higher luminescent signal, as more ATP is available for the luciferase-luciferin reaction.[9][11] Conversely, in an ADP-formation assay, inhibition leads to a lower signal.[9]

For the initial screening and characterization of 2-aminoquinoline derivatives, luminescence-based assays offer an excellent balance of sensitivity, throughput, and convenience.

Visualizing the Workflow: From Kinase Reaction to Signal Detection

The following diagram illustrates the general workflow of a luminescence-based kinase inhibition assay.

Kinase_Inhibition_Assay_Workflow cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Kinase Reaction cluster_2 Step 3: Signal Detection Kinase Kinase Incubation Incubation Kinase->Incubation Substrate Substrate Substrate->Incubation ATP ATP ATP->Incubation 2-Aminoquinoline_Derivative 2-Aminoquinoline Derivative 2-Aminoquinoline_Derivative->Incubation Inhibition Luminescence_Reagent Luminescence Reagent Incubation->Luminescence_Reagent Reaction Quench Plate_Reader Plate Reader Luminescence_Reagent->Plate_Reader Signal Generation

Caption: Workflow of a typical kinase inhibition assay.

PART 1: Biochemical Kinase Inhibition Assay Protocol (Luminescence-Based)

This protocol describes a robust and reproducible method for determining the half-maximal inhibitory concentration (IC50) of 2-aminoquinoline derivatives against a target kinase using a luminescence-based assay that measures ATP depletion.

Materials and Reagents:
  • Kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • Adenosine 5'-triphosphate (ATP)

  • 2-Aminoquinoline derivatives (test compounds)

  • Staurosporine (positive control inhibitor)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Dimethyl sulfoxide (DMSO)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well microplates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Experimental Protocol:

1. Compound Preparation: a. Prepare a 10 mM stock solution of each 2-aminoquinoline derivative and staurosporine in 100% DMSO. b. Create a serial dilution series of the test compounds in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution is recommended, starting from a high concentration (e.g., 1 mM).[12] c. Prepare a "no inhibitor" control containing only DMSO.[12]

2. Kinase Reaction Setup: a. Prepare a kinase reaction mixture containing the kinase and its substrate in kinase assay buffer. The optimal concentrations of each component should be determined empirically. b. In a 96-well plate, add 2.5 µL of the serially diluted test compounds or DMSO control to the appropriate wells.[12] c. Add 2.5 µL of the kinase solution to each well.[12] d. Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[12]

3. Initiation of Kinase Reaction: a. Prepare a substrate/ATP mixture. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[8] b. Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.[12] c. Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized to ensure the reaction is in the linear range.

4. Luminescence Detection: a. After the kinase reaction, allow the plate to equilibrate to room temperature. b. Add a volume of the luminescence-based ATP detection reagent equal to the volume of the kinase reaction in each well (e.g., 10 µL for a 10 µL reaction).[13] c. Mix the contents of the wells thoroughly. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence of each well using a plate reader.[12]

Data Analysis and IC50 Determination:
  • Data Normalization:

    • The "no inhibitor" (DMSO only) wells represent 0% inhibition (maximum kinase activity).

    • The highest concentration of a potent inhibitor (like staurosporine) or a "no enzyme" control can represent 100% inhibition.

  • IC50 Calculation:

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[14] The IC50 is the concentration of the inhibitor that reduces kinase activity by 50%.[8]

ParameterRecommended Starting Concentration/Condition
Kinase Concentration Empirically determined (typically in the low nM range)
Substrate Concentration At or above the Km value
ATP Concentration At or near the Km value
Compound Dilution 10-point, 1:3 serial dilution
Final DMSO Concentration ≤ 1%
Reaction Temperature 30°C
Reaction Time 60 minutes (optimize for linear range)

PART 2: Cell-Based Kinase Inhibition Assay Protocol

While biochemical assays are essential for determining direct inhibitory activity, cell-based assays provide crucial information about a compound's efficacy in a more physiologically relevant context.[15] This protocol outlines a method to assess the inhibition of a specific kinase signaling pathway in cultured cells.

Principle:

This assay measures the phosphorylation of a downstream substrate of the target kinase within a cellular environment. Inhibition of the kinase by a 2-aminoquinoline derivative will lead to a decrease in the phosphorylation of its substrate. This can be quantified using methods like ELISA, Western Blot, or TR-FRET.[16][17]

Materials and Reagents:
  • Cell line expressing the target kinase and its downstream signaling pathway

  • Cell culture medium and supplements

  • 2-Aminoquinoline derivatives

  • Stimulant (e.g., growth factor) to activate the signaling pathway, if necessary

  • Cell lysis buffer

  • Phospho-specific and total protein antibodies for the downstream substrate

  • Detection reagents (e.g., HRP-conjugated secondary antibodies and chemiluminescent substrate for Western Blot, or TR-FRET antibody pairs)

  • Microplate reader or Western Blot imaging system

Experimental Protocol:

1. Cell Culture and Treatment: a. Seed the cells in a 96-well plate or larger culture vessel and grow to the desired confluency. b. Treat the cells with various concentrations of the 2-aminoquinoline derivatives for a predetermined time (e.g., 1-24 hours). Include a DMSO vehicle control. c. If the pathway requires activation, add the appropriate stimulant for a short period (e.g., 5-30 minutes) before cell lysis.[18]

2. Cell Lysis: a. Remove the culture medium and wash the cells with ice-cold PBS. b. Add cell lysis buffer to each well and incubate on ice to ensure complete cell lysis.

3. Quantification of Substrate Phosphorylation (Example using TR-FRET): a. Transfer the cell lysates to a TR-FRET detection plate.[16] b. Add the TR-FRET antibody pair (a donor-labeled antibody against the total protein and an acceptor-labeled antibody against the phosphorylated form of the substrate) to the wells.[16] c. Incubate the plate according to the manufacturer's instructions to allow for antibody binding. d. Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths.[16]

Data Analysis:
  • Calculate the TR-FRET ratio (acceptor emission / donor emission).

  • Normalize the data to the vehicle-treated control.

  • Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the in-cell IC50 value.

Visualizing the Cellular Pathway Inhibition

The following diagram illustrates the principle of a cell-based assay where a 2-aminoquinoline derivative inhibits a kinase, preventing the phosphorylation of its downstream substrate.

Cellular_Kinase_Inhibition Stimulant Stimulant Receptor Receptor Stimulant->Receptor Kinase Kinase Receptor->Kinase Activation Substrate Substrate Kinase->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response Phospho_Substrate->Cellular_Response 2_Aminoquinoline 2-Aminoquinoline Derivative 2_Aminoquinoline->Kinase Inhibition

Caption: Inhibition of a cellular signaling pathway.

Troubleshooting and Best Practices

  • High Background Signal: This can be caused by compound interference, reagent impurity, or high ATP concentrations.[2][19] Include appropriate controls, such as "no enzyme" and "no substrate" wells, to identify the source of the high background.[19]

  • Poor Z'-factor: The Z'-factor is a measure of assay quality. A low Z'-factor (<0.5) may indicate high data variability or a small signal window. Optimize enzyme and substrate concentrations and ensure precise pipetting.

  • Discrepancy between Biochemical and Cell-Based IC50s: It is common for IC50 values to be higher in cell-based assays. This can be due to factors like cell membrane permeability, plasma protein binding, and the presence of high intracellular ATP concentrations.

  • Compound Aggregation: Some small molecules can form aggregates that non-specifically inhibit enzymes.[19] Including a small amount of a non-ionic detergent like Triton X-100 (around 0.01%) in the assay buffer can help mitigate this issue.[19]

Conclusion

The protocols and guidelines presented here provide a solid framework for the successful evaluation of 2-aminoquinoline derivatives as kinase inhibitors. By employing a combination of robust biochemical and cell-based assays, researchers can effectively characterize the potency and cellular efficacy of their compounds, paving the way for the development of novel and targeted therapeutics. A systematic approach, careful optimization, and thoughtful data interpretation are paramount to generating high-quality, reproducible results in the exciting and impactful field of kinase inhibitor discovery.

References

  • 2-Aminoquinoline: A Technical Guide for Researchers - Benchchem.
  • KINASE PROFILING & SCREENING - Reaction Biology.
  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery - BPS Bioscience.
  • Application Notes and Protocols for Kinase Activity Assays - Benchchem.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research.
  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. Available at: [Link]

  • Versatile small molecule kinase assay through real-time, ratiometric fluorescence changes based on a pyrene-DPA-Zn2+ complex - NIH. Available at: [Link]

  • Versatile small molecule kinase assay through real-time, ratiometric fluorescence changes based on a pyrene-DPA-Zn2+ complex - RSC Publishing. Available at: [Link]

  • Instruction manual ARC-Lum Protein Kinase Assay Kit.
  • Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372 - Promega Corporation.
  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - NIH. Available at: [Link]

  • IC50 determination for receptor-targeted compounds and downstream signaling.
  • Technical Support Center: Troubleshooting Kinase Assays - Benchchem.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. Available at: [Link]

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors | bioRxiv. Available at: [Link]

  • Determination of the IC50 values of a panel of CDK9 inhibitors against... - ResearchGate. Available at: [Link]

  • IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing - AACR Journals. Available at: [Link]

  • Cell-based test for kinase inhibitors - INiTS. Available at: [Link]

  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. Available at: [Link]

  • Can anyone suggest a protocol for a kinase assay? - ResearchGate. Available at: [Link]

  • Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs. Available at: [Link]

  • Why does my inhibitor not work in an in vitro kinase assay? - ResearchGate. Available at: [Link]

  • Kinase assays | BMG LABTECH. Available at: [Link]

  • 2-Aminoquinazoline inhibitors of cyclin-dependent kinases - PubMed. Available at: [Link]

  • Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel - PubMed Central. Available at: [Link]

  • (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). Available at: [Link]

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - MDPI. Available at: [Link]

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Application

Application Notes and Protocols: Utilizing Benzyl 2-aminoquinoline-6-carboxylate as a Fluorescent Probe

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Benzyl 2-aminoquinoline-6-carboxylate as a versatile fluorescent probe. This doc...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Benzyl 2-aminoquinoline-6-carboxylate as a versatile fluorescent probe. This document delves into the fundamental principles governing its fluorescence, detailed protocols for its application in metal ion sensing and cellular imaging, and insights into the causality behind experimental choices.

Introduction: The Promise of a Tunable Fluorophore

Benzyl 2-aminoquinoline-6-carboxylate belongs to the quinoline family of heterocyclic aromatic compounds, which are renowned for their intrinsic fluorescence and have been extensively developed as molecular probes and chemosensors.[1][2] The rigid, planar structure of the quinoline core, coupled with the electron-donating amino group and the electron-withdrawing benzyl carboxylate group, creates a "push-pull" electronic system. This configuration often results in desirable photophysical properties, including significant environmental sensitivity, making it a powerful tool for interrogating biological systems and chemical processes.[3]

The core value of Benzyl 2-aminoquinoline-6-carboxylate as a probe lies in the modulation of its fluorescence output in response to specific environmental cues. The lone pair of electrons on the amino group and the carboxylate moiety can act as binding sites for metal ions, leading to changes in the probe's electronic structure and, consequently, its fluorescence emission.[4] This phenomenon, often driven by mechanisms like Chelation-Enhanced Fluorescence (CHEF) or Photoinduced Electron Transfer (PET), forms the basis for its application as a selective metal ion sensor.[5] Furthermore, the lipophilic nature of the benzyl group can facilitate its partitioning into nonpolar environments, such as lipid droplets within cells, making it a candidate for live-cell imaging applications.[3]

Physicochemical and Spectral Properties

While the precise photophysical parameters for Benzyl 2-aminoquinoline-6-carboxylate are not extensively documented in publicly available literature, we can infer its likely properties based on closely related 2-aminoquinoline derivatives.[6][7]

Table 1: Anticipated Photophysical Properties of Benzyl 2-aminoquinoline-6-carboxylate (Based on Analogous Compounds)

PropertyAnticipated Value/CharacteristicRationale & Key Considerations
Excitation Max (λex) ~350 - 410 nm2-aminoquinoline derivatives typically exhibit absorption in this range. The exact maximum will be solvent-dependent.[1][8]
Emission Max (λem) ~450 - 550 nmA significant Stokes shift is expected. The emission is highly sensitive to solvent polarity (solvatochromism), with red-shifts observed in more polar solvents.[3][9]
Quantum Yield (ΦF) Variable (Low to Moderate)The quantum yield is expected to be low in polar, protic solvents due to quenching mechanisms and significantly higher in nonpolar environments or upon binding to a target analyte.[3]
Solubility Soluble in organic solvents (DMSO, DMF, Acetonitrile), sparingly soluble in aqueous solutions.The benzyl ester group enhances organic solubility. For biological applications, stock solutions in DMSO are recommended, with final concentrations in aqueous buffers kept low to avoid precipitation.
Molar Mass 278.31 g/mol Calculated from the molecular formula C17H14N2O2.[10]

The fluorescence of this probe is expected to be highly sensitive to its local environment. In polar solvents, processes like excited-state intramolecular proton transfer (ESIPT) can provide non-radiative decay pathways, quenching fluorescence.[11] Conversely, in aprotic or nonpolar environments, or when molecular rotation is restricted upon binding to an analyte, these quenching pathways are inhibited, leading to fluorescence enhancement.[3][11]

PART 1: Application in Metal Ion Detection

The 2-aminoquinoline scaffold is a well-established platform for the development of fluorescent sensors for various metal ions, including Zn²⁺, Al³⁺, Fe³⁺, and Cu²⁺.[4][12][13] The nitrogen atom of the quinoline ring and the amino group can act as a chelating unit. Binding of a metal ion can rigidify the structure, leading to a "turn-on" fluorescence response through the CHEF mechanism.[4][5]

Protocol 1: General Fluorescence Quenching/Enhancement Assay for Metal Ion Screening

This protocol provides a framework for screening the responsiveness of Benzyl 2-aminoquinoline-6-carboxylate to a panel of metal ions.

A. Rationale for Experimental Design

This assay is designed to be a rapid and straightforward method to identify which metal ions interact with the probe and cause a change in its fluorescence. By maintaining a constant probe concentration and varying the metal ion, we can observe selective responses. The choice of a buffer is critical; a HEPES buffer at physiological pH (7.4) is a good starting point for biologically relevant ions, as it has minimal interference with most metal ion coordination.[14]

B. Materials

  • Benzyl 2-aminoquinoline-6-carboxylate

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • HEPES buffer (10 mM, pH 7.4)

  • Stock solutions (10 mM) of various metal salts (e.g., ZnCl₂, AlCl₃, FeCl₃, CuCl₂, NiCl₂, CoCl₂, MnCl₂, CaCl₂, MgCl₂) in deionized water.

  • 96-well black microplates (for fluorescence measurements)

  • Spectrofluorometer or fluorescence plate reader

C. Step-by-Step Methodology

  • Preparation of Probe Stock Solution: Prepare a 1 mM stock solution of Benzyl 2-aminoquinoline-6-carboxylate in anhydrous DMSO. Store this solution at -20°C, protected from light.

  • Preparation of Working Solutions:

    • Dilute the 1 mM probe stock solution in HEPES buffer to a final working concentration of 10 µM.

    • Prepare 100 µM working solutions of each metal salt by diluting the 10 mM stock solutions in HEPES buffer.

  • Assay Setup:

    • To each well of a 96-well black microplate, add 180 µL of the 10 µM probe working solution.

    • Add 20 µL of the respective 100 µM metal ion working solution to the appropriate wells. This will result in a final metal ion concentration of 10 µM and a final probe concentration of 9 µM.

    • Include a "probe only" control by adding 20 µL of HEPES buffer instead of a metal ion solution.

  • Incubation: Gently mix the plate and incubate at room temperature for 15-30 minutes, protected from light, to allow for complexation.

  • Fluorescence Measurement:

    • Set the spectrofluorometer to the predetermined excitation wavelength (start with a broad scan from 350-410 nm to find the optimum) and measure the emission spectrum (e.g., from 420-600 nm).

    • Alternatively, use a fluorescence plate reader with appropriate filter sets.

  • Data Analysis:

    • Compare the fluorescence intensity of the wells containing metal ions to the "probe only" control.

    • A significant increase in fluorescence suggests a "turn-on" response, while a decrease indicates a "turn-off" or quenching response.

D. Self-Validation and Controls

  • Inner Filter Effect Control: To ensure that the observed fluorescence changes are not due to the absorption of excitation or emission light by the metal ion solutions (inner filter effect), measure the absorbance spectra of the metal ion solutions at the concentrations used in the assay.

  • Selectivity Assessment: To confirm the selectivity for a "hit" metal ion, perform competition experiments. To the probe-metal ion complex, add other metal ions to see if they displace the bound ion and alter the fluorescence.

Workflow for Metal Ion Sensing

Metal_Ion_Sensing_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Prep_Probe Prepare 1 mM Probe Stock in DMSO Dilute_Probe Dilute Probe to 10 µM in HEPES Buffer Prep_Probe->Dilute_Probe Prep_Metal Prepare 10 mM Metal Ion Stocks in H2O Plate_Setup Add Probe & Metal Ions to 96-well Plate Prep_Metal->Plate_Setup Prep_Buffer Prepare 10 mM HEPES Buffer (pH 7.4) Prep_Buffer->Dilute_Probe Dilute_Probe->Plate_Setup Incubate Incubate 15-30 min (Room Temp, Dark) Plate_Setup->Incubate Measure_Fluorescence Measure Fluorescence (Spectrofluorometer) Incubate->Measure_Fluorescence Analyze_Data Compare Intensity vs. 'Probe Only' Control Measure_Fluorescence->Analyze_Data Identify_Hits Identify 'Turn-on' or 'Turn-off' Responses Analyze_Data->Identify_Hits

Caption: Workflow for screening metal ion interactions.

PART 2: Application in Cellular Imaging

The solvatochromic and lipophilic nature of aminoquinoline derivatives suggests that Benzyl 2-aminoquinoline-6-carboxylate may be suitable for imaging lipid-rich organelles, such as lipid droplets, in living cells.[3] Lipid droplets are dynamic organelles involved in lipid metabolism and storage, and their dysregulation is implicated in various diseases.

Protocol 2: Live-Cell Imaging of Lipid Droplets

This protocol details the use of Benzyl 2-aminoquinoline-6-carboxylate for staining and visualizing lipid droplets in cultured mammalian cells.

A. Rationale for Experimental Design

Live-cell imaging requires a probe that can permeate the cell membrane and selectively accumulate in the target organelle with minimal cytotoxicity. The benzyl ester group increases the hydrophobicity of the molecule, which should facilitate passive diffusion across the cell membrane.[15][16] The expected fluorescence enhancement in the nonpolar environment of lipid droplets makes it a potential "turn-on" probe for this application. A low working concentration and short incubation time are chosen to minimize potential toxicity.[8]

B. Materials

  • Benzyl 2-aminoquinoline-6-carboxylate 1 mM stock solution in DMSO

  • Cultured mammalian cells (e.g., 3T3-L1 adipocytes, HeLa cells) grown on glass-bottom dishes or coverslips

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Optional: Lipid Droplet co-stain (e.g., BODIPY 493/503)

  • Optional: Hoechst 33342 or DAPI for nuclear counterstaining

  • Confocal or wide-field fluorescence microscope with appropriate filter sets (e.g., DAPI for nucleus, FITC/GFP for probe, TRITC/RFP for co-stain)

C. Step-by-Step Methodology

  • Cell Culture: Seed cells on glass-bottom dishes or coverslips and grow to 70-80% confluency. For lipid droplet studies, consider treating cells (e.g., 3T3-L1 preadipocytes) with differentiation media or oleic acid to induce lipid droplet formation.

  • Probe Loading:

    • Prepare a fresh working solution of Benzyl 2-aminoquinoline-6-carboxylate by diluting the 1 mM DMSO stock into pre-warmed complete culture medium to a final concentration of 1-10 µM.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the loading solution and wash the cells three times with warm PBS to remove any excess, unbound probe. This step is crucial to reduce background fluorescence.[8]

  • Imaging:

    • After the final wash, add fresh warm PBS or imaging buffer to the cells.

    • Immediately proceed to imaging on a fluorescence microscope.

    • Excitation: Use a 405 nm laser line or a corresponding filter set.

    • Emission: Collect fluorescence in the range of 450-550 nm.

    • Acquire images using the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.[8]

  • Co-staining (Optional but Recommended for Validation): To confirm the localization of the probe to lipid droplets, co-stain with a known lipid droplet dye like BODIPY 493/503. Incubate with both probes simultaneously or sequentially, and image in separate channels.

D. Self-Validation and Controls

  • Cytotoxicity Assay: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the optimal non-toxic concentration range for the probe.

  • Control Cells: Image unstained cells under the same imaging conditions to assess autofluorescence.

  • Co-localization Analysis: If co-staining, use image analysis software to calculate a Pearson's or Manders' colocalization coefficient to quantitatively confirm that the signal from Benzyl 2-aminoquinoline-6-carboxylate overlaps with the known lipid droplet marker.

Workflow for Live-Cell Imaging

Live_Cell_Imaging_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining Procedure cluster_imaging Microscopy & Analysis Seed_Cells Seed Cells on Glass-bottom Dish Induce_LD Induce Lipid Droplets (Optional) Seed_Cells->Induce_LD Prepare_Probe Prepare 1-10 µM Probe in Culture Medium Seed_Cells->Prepare_Probe Incubate_Cells Incubate Cells with Probe (15-30 min at 37°C) Prepare_Probe->Incubate_Cells Wash_Cells Wash Cells 3x with warm PBS Incubate_Cells->Wash_Cells Acquire_Images Fluorescence Microscopy (Ex: ~405 nm, Em: ~450-550 nm) Wash_Cells->Acquire_Images Co_stain Co-stain with LD Marker (e.g., BODIPY) Acquire_Images->Co_stain Analyze_Coloc Analyze Co-localization Co_stain->Analyze_Coloc

Caption: A streamlined workflow for cell staining and imaging.

PART 3: Application in High-Throughput Screening (HTS)

The potential "turn-on" fluorescence of Benzyl 2-aminoquinoline-6-carboxylate upon interaction with analytes makes it suitable for developing high-throughput screening (HTS) assays.[17][18] For example, an assay could be designed to screen for inhibitors of an enzyme that releases a metal ion quencher, leading to a fluorescence increase.

Conceptual HTS Assay Protocol

This protocol outlines a conceptual HTS assay to screen for inhibitors of a hypothetical metalloenzyme that is quenched by Cu²⁺.

A. Rationale for Assay Design

Many HTS assays rely on fluorescence readouts due to their sensitivity and compatibility with automation.[2] In this hypothetical assay, the probe's fluorescence is initially quenched by Cu²⁺. An active enzyme would chelate the Cu²⁺, releasing the probe from quenching and "turning on" its fluorescence. A compound that inhibits the enzyme would prevent this process, resulting in a low fluorescence signal. This "signal-on" format is often preferred in HTS to minimize false positives from compound autofluorescence or quenching artifacts.[1]

B. Materials

  • Benzyl 2-aminoquinoline-6-carboxylate

  • Compound library (typically 10 mM in DMSO)

  • Metalloenzyme of interest

  • CuCl₂ solution

  • Assay buffer (optimized for enzyme activity)

  • 384-well black microplates

  • Automated liquid handling systems

  • Fluorescence plate reader

C. Step-by-Step Methodology

  • Assay Plate Preparation:

    • Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the library into the wells of a 384-well plate.

    • Dispense positive controls (known enzyme inhibitor) and negative controls (DMSO vehicle) into designated wells.

  • Reagent Addition:

    • Add the enzyme solution to all wells.

    • Add a pre-mixed solution of the fluorescent probe and Cu²⁺ (at a concentration determined to effectively quench the probe's fluorescence) to all wells to initiate the reaction.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 60 minutes).

  • Fluorescence Reading: Read the fluorescence intensity of the plate using a plate reader with appropriate excitation and emission filters.

  • Data Analysis:

    • Normalize the data to the controls (e.g., 0% inhibition for DMSO wells, 100% inhibition for positive control wells).

    • Identify "hits" as compounds that produce a signal below a certain threshold (e.g., >50% inhibition).

HTS Workflow and Logic

HTS_Workflow cluster_principle Assay Principle cluster_hts_flow HTS Workflow Probe_Cu Probe + Cu²⁺ (Fluorescence Quenched) Enzyme_Active Active Enzyme (Sequesters Cu²⁺) Probe_Cu->Enzyme_Active + Enzyme Probe_Free Free Probe (Fluorescence ON) Enzyme_Active->Probe_Free Inhibitor Enzyme Inhibitor Enzyme_Active->Inhibitor + Inhibitor Probe_Cu_Inhibited Probe remains quenched (Fluorescence OFF) Inhibitor->Probe_Cu_Inhibited Dispense_Cmpd Dispense Compound Library (384-well) Add_Enzyme Add Enzyme Dispense_Cmpd->Add_Enzyme Add_Probe_Cu Add Probe-Cu²⁺ Mix Add_Enzyme->Add_Probe_Cu Incubate Incubate Add_Probe_Cu->Incubate Read_Plate Read Fluorescence Incubate->Read_Plate Analyze Normalize Data & Identify Hits Read_Plate->Analyze

Caption: Logic and workflow for a conceptual HTS assay.

Conclusion

Benzyl 2-aminoquinoline-6-carboxylate is a promising fluorescent probe with significant potential for diverse applications in chemical biology and drug discovery. Its anticipated sensitivity to environmental polarity and its ability to coordinate with metal ions make it a versatile tool for developing selective sensors and imaging agents. The protocols provided herein offer a robust starting point for researchers to explore the capabilities of this and similar quinoline-based fluorophores. As with any fluorescent probe, careful optimization of experimental conditions, including probe concentration, incubation time, and buffer composition, is paramount to achieving reliable and reproducible results.

References

  • Request PDF. (2025). Novel Synthesis of 2-aminoquinoline-3-carbaldehyde, benzo[b][8][9] naphthyridines and study of their fluorescence behavior. ResearchGate. Available at: [Link]

  • ResearchGate. (2025). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Available at: [Link]

  • Nolan, E. M., & Lippard, S. J. (2008). Fluorescent Sensors for Measuring Metal Ions in Living Systems. Chemical Reviews, 108(9), 3443–3480. Available at: [Link]

  • Kim, Y., et al. (2019). A high-content screening platform with fluorescent chemical probes for the discovery of first-in-class therapeutics. Chemical Communications. Available at: [Link]

  • Petersson, E. J., & Chenoweth, D. M. (2020). Quinoline-based fluorescent small molecules for live cell imaging. Methods in Enzymology, 640, 309-326. Available at: [Link]

  • Dodani, S. C., & Chang, C. J. (2014). Fluorescent Sensors for Measuring Metal Ions in Living Systems. Chemical Reviews, 114(1), 500-537. Available at: [Link]

  • Carpenter, A. E., & Singh, S. (2008). High-throughput screens for fluorescent dye discovery. Current Opinion in Chemical Biology, 12(5), 564-568. Available at: [Link]

  • Andersen, J. L., et al. (2014). High-throughput fluorescence-based screening assays for tryptophan-catabolizing enzymes. Journal of Biomolecular Screening, 19(8), 1256-1265. Available at: [Link]

  • Kumar, A., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. Scientific Reports, 14(1), 15432. Available at: [Link]

  • Li, H., et al. (2003). A Sensitive Fluorescence Quenching Method for the Determination of Fe2+. Analytical Sciences, 19(2), 299-302. Available at: [Link]

  • Lim, C. S., et al. (2015). Quinoline-Based Two-Photon Fluorescent Probe for Nitric Oxide in Live Cells and Tissues. Analytical Chemistry, 87(2), 1146-1151. Available at: [Link]

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. Available at: [Link]

  • da Silva, L. C., et al. (2017). Fluorescence emission of quinoline and derivatives in ethanol. ResearchGate. Available at: [Link]

  • Zhang, M., et al. (2025). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry, 18(7), 106312. Available at: [Link]

  • Li, Y., et al. (2025). A benzothiazole-modified quinoline Schiff base fluorescent probe for selective detection of Zn2+ ions, DFT studies and its application in live cell imaging. New Journal of Chemistry, 49(6). Available at: [Link]

  • ChemBK. (n.d.). Benzyl2-aminoquinoline-6-carboxylate. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Cellular Evaluation of Benzyl 2-aminoquinoline-6-carboxylate

Introduction: The Therapeutic Potential of Quinoline Scaffolds The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Quinoline Scaffolds

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties[1][2]. These compounds exert their effects through diverse mechanisms, such as inducing apoptosis, arresting the cell cycle, and inhibiting critical signaling pathways involved in disease progression[3]. Benzyl 2-aminoquinoline-6-carboxylate is a novel derivative within this class, and this document provides a comprehensive guide for its initial characterization using a suite of robust and reproducible cell-based assays.

Cell-based assays are indispensable tools in the early stages of drug discovery, offering a more biologically relevant context than traditional biochemical assays[4][5]. They provide critical insights into a compound's mechanism of action (MOA), efficacy, toxicity, and potential off-target effects within a living cellular environment[4][6]. This guide is designed for researchers, scientists, and drug development professionals, outlining a strategic workflow from initial cytotoxicity screening to more detailed mechanistic and target engagement studies. The protocols herein are designed to be self-validating, incorporating essential controls and quality checks to ensure data integrity and reproducibility[4][7].

I. Foundational Assays: Assessing Cytotoxicity and Viability

The initial step in characterizing any potential therapeutic agent is to determine its effect on cell viability and proliferation. These assays are crucial for identifying a compound's cytotoxic potential and establishing a therapeutic window.[8][9][10]

A. Principle of Cytotoxicity Assessment

Cytotoxicity assays measure the degree to which a substance can cause damage to a cell[10][11]. Common methods involve quantifying markers of cell membrane integrity, metabolic activity, or the release of intracellular enzymes[10]. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a compound that inhibits a biological process by 50%[3].

B. Experimental Workflow: Cytotoxicity Screening

The following diagram illustrates a typical workflow for assessing the cytotoxicity of Benzyl 2-aminoquinoline-6-carboxylate.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Cell_Culture 1. Cell Line Selection & Culture (e.g., A549, MCF-7, HCT116) Compound_Prep 2. Prepare Stock Solution of Benzyl 2-aminoquinoline-6-carboxylate in DMSO Cell_Culture->Compound_Prep Serial_Dilution 3. Create Serial Dilutions (e.g., 0.1 µM to 100 µM) Compound_Prep->Serial_Dilution Cell_Seeding 4. Seed Cells in 96-well Plates Serial_Dilution->Cell_Seeding Treatment 5. Add Compound Dilutions to Cells Cell_Seeding->Treatment Incubation 6. Incubate for 48-72 hours Treatment->Incubation Add_Reagent 7. Add Viability Reagent (e.g., MTT, Resazurin, or LDH substrate) Incubation->Add_Reagent Measure_Signal 8. Measure Signal (Absorbance or Fluorescence) Add_Reagent->Measure_Signal Data_Analysis 9. Calculate % Viability and IC50 Values Measure_Signal->Data_Analysis

Caption: Workflow for cytotoxicity screening of a novel compound.

C. Detailed Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability[12].

Materials:

  • Selected cancer cell line (e.g., HCT-15, MD-MBA-231)[12]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Benzyl 2-aminoquinoline-6-carboxylate

  • Dimethyl sulfoxide (DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear-bottom microplates[13]

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of Benzyl 2-aminoquinoline-6-carboxylate in DMSO. Perform serial dilutions in culture medium to achieve final desired concentrations (e.g., ranging from 0.1 µM to 100 µM). Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

D. Data Presentation: Hypothetical Cytotoxicity Data
Cell LineTissue of OriginBenzyl 2-aminoquinoline-6-carboxylate IC50 (µM)Doxorubicin IC50 (µM)
A549Lung Carcinoma12.50.8
MCF-7Breast Adenocarcinoma8.21.2
HCT116Colorectal Carcinoma15.10.5

II. Mechanistic Assays: Unraveling the Mode of Action

Once the cytotoxic activity of Benzyl 2-aminoquinoline-6-carboxylate is established, the next logical step is to investigate its mechanism of action. Quinoline derivatives are known to induce cell cycle arrest and apoptosis[3].

A. Cell Cycle Analysis via Flow Cytometry

Principle: Cell cycle analysis using propidium iodide (PI) staining allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M)[3]. This is based on the principle that PI stoichiometrically binds to DNA, and thus the fluorescence intensity is directly proportional to the DNA content.

Protocol:

  • Seed cells in 6-well plates and treat with Benzyl 2-aminoquinoline-6-carboxylate at concentrations around the IC50 value for 24-48 hours.

  • Harvest cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution (containing PI and RNase A).

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer.

B. Apoptosis Detection with Annexin V/PI Staining

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus it is used to identify necrotic or late apoptotic cells.

Workflow:

Apoptosis_Workflow cluster_prep Cell Treatment cluster_staining Staining cluster_analysis Analysis Seed_Cells 1. Seed Cells in 6-well Plates Treat_Compound 2. Treat with Compound (IC50 concentration) Seed_Cells->Treat_Compound Incubate 3. Incubate for 24-48 hours Treat_Compound->Incubate Harvest_Cells 4. Harvest and Wash Cells Incubate->Harvest_Cells Resuspend 5. Resuspend in Annexin V Binding Buffer Harvest_Cells->Resuspend Add_Stains 6. Add Annexin V-FITC and Propidium Iodide Resuspend->Add_Stains Incubate_Dark 7. Incubate for 15 min in the Dark Add_Stains->Incubate_Dark Flow_Cytometry 8. Analyze by Flow Cytometry Incubate_Dark->Flow_Cytometry Quantify 9. Quantify Cell Populations (Live, Early Apoptotic, Late Apoptotic, Necrotic) Flow_Cytometry->Quantify

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

III. Advanced Characterization: Target Engagement Assays

Demonstrating that a compound interacts with its intended molecular target within the complex cellular environment is a critical step in drug development[14][15]. Target engagement assays provide this crucial evidence, bridging the gap between biochemical potency and cellular activity[14][16].

A. The Importance of Cellular Target Engagement

While biochemical assays are useful for initial screening, they lack the physiological context of a living cell[14][16]. Cellular target engagement assays confirm that a compound can penetrate the cell membrane, reach its target in the native cellular milieu, and bind with sufficient affinity to elicit a biological response[14][15].

B. Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the principle that a protein's thermal stability changes upon ligand binding. When a compound binds to its target protein, the protein-ligand complex is often more resistant to heat-induced denaturation.

Protocol Overview:

  • Treatment: Treat intact cells with Benzyl 2-aminoquinoline-6-carboxylate or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction using techniques like Western blotting or mass spectrometry. An increase in the melting temperature of the target protein in the presence of the compound indicates target engagement.

IV. Assay Validation and Best Practices

The reliability and reproducibility of cell-based assays are paramount for making sound decisions in drug discovery programs. Rigorous assay validation is therefore essential[4][17].

A. Key Validation Parameters
  • Specificity and Selectivity: The assay should specifically measure the intended biological process without interference from other cellular components[18].

  • Accuracy and Precision: The assay should produce results that are close to the true value and are reproducible across multiple experiments[18].

  • Robustness: The assay should be insensitive to small, deliberate variations in experimental parameters[7].

  • Signal Window: A sufficient dynamic range between positive and negative controls is necessary for reliable data interpretation[4].

B. Best Practices for Cell-Based Assays
  • Cell Line Authentication: Regularly authenticate cell lines to avoid cross-contamination and ensure consistent results.

  • Maintain Healthy Cell Cultures: Monitor cell morphology and ensure cells are in the logarithmic growth phase during experiments[7].

  • Optimize Seeding Density: Determine the optimal cell seeding density for each assay to ensure a good signal-to-noise ratio[13].

  • Consistent Culture Conditions: Maintain consistent temperature, CO2 levels, and humidity to minimize variability[19].

Conclusion

The systematic application of the cell-based assays outlined in this guide will enable a thorough initial evaluation of Benzyl 2-aminoquinoline-6-carboxylate. By progressing from broad cytotoxicity screening to detailed mechanistic and target engagement studies, researchers can build a comprehensive biological profile of this novel compound. This structured approach, grounded in principles of scientific integrity and rigorous validation, is crucial for identifying and advancing promising therapeutic candidates.

References

  • BenchChem. (n.d.). Cell-Based Assays for Testing the Bioactivity of Quinolinone Derivatives: Application Notes and Protocols.
  • BMG LABTECH. (2022, May 2). Cell-based assays on the rise.
  • Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(33), 19379-19400.
  • Tiwari, R. K., Singh, D., & Singh, J. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Journal of Molecular Structure, 1319, 138699.
  • Repic, O., et al. (2001). Safe and Practical Large-Scale Synthesis of 2-Aminoquinoline-6-Carboxylic Acid Benzyl Ester. Organic Process Research & Development, 5(6), 629-632.
  • Abdel-Aziz, A. A. M., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic Chemistry, 85, 46-72.
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  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays.
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  • Wang, S., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Pharmaceutical Analysis, 12(5), 785-796.
  • U.S. Food and Drug Administration. (2019). Immunogenicity Testing of Therapeutic Protein Products —Developing and Validating Assays for Anti-Drug Antibody Detection.
  • MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(1), 1.
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  • Sigma-Aldrich. (n.d.). Cytotoxicity assays.
  • Ofni Systems. (n.d.). Assay Validation Guidelines.
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  • Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research.
  • National Institutes of Health. (2015). Determining target engagement in living systems.
  • Regulations.gov. (n.d.). Assay Development for Immunogenicity Testing of Therapeutic Proteins.
  • News-Medical.Net. (2025). Redefining target engagement with new strategies in drug discovery.
  • MDPI. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Molecules, 28(14), 5434.
  • MDPI. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules, 28(1), 1.
  • ECA Academy. (2015, July 30). FDA Guidance on analytical procedures and methods validation published.
  • Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.
  • ResearchGate. (n.d.). Target Engagement Assays in Early Drug Discovery.
  • National Institutes of Health. (2018). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 23(10), 2445.
  • Select Science. (2021, October 25). How to optimize your cell-based assays: Overcoming common challenges.
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Application

Analytical HPLC and TLC methods for monitoring Benzyl 2-aminoquinoline-6-carboxylate reactions

Application Note: AN-0206-QC Analytical HPLC and TLC Methods for Monitoring Benzyl 2-aminoquinoline-6-carboxylate Reactions Abstract This application note provides detailed protocols for the effective monitoring of synth...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-0206-QC

Analytical HPLC and TLC Methods for Monitoring Benzyl 2-aminoquinoline-6-carboxylate Reactions

Abstract

This application note provides detailed protocols for the effective monitoring of synthesis reactions for Benzyl 2-aminoquinoline-6-carboxylate using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). These methods are crucial for determining reaction completion, identifying the formation of byproducts, and ensuring the purity of the final product. The protocols are designed for researchers, scientists, and professionals in drug development and process chemistry, offering robust and reproducible analytical procedures.

Introduction

Benzyl 2-aminoquinoline-6-carboxylate is a key heterocyclic scaffold in medicinal chemistry, with quinoline derivatives being integral to numerous pharmacologically active compounds, including those with antimalarial, anti-inflammatory, and anti-HIV activities.[1][2] The synthesis of such molecules requires precise monitoring to optimize reaction conditions, maximize yield, and minimize impurities.[1][2][3] In-process analytical controls are therefore indispensable.

Thin-Layer Chromatography (TLC) offers a rapid, qualitative assessment of a reaction's progress, making it ideal for quick checks at the bench.[4] High-Performance Liquid Chromatography (HPLC), conversely, provides quantitative data with high resolution and sensitivity, which is essential for detailed kinetic analysis and final purity assessment.[5][6] This guide details validated methodologies for both techniques tailored to the analysis of a typical reaction mixture for the synthesis of Benzyl 2-aminoquinoline-6-carboxylate.

Reaction Monitoring: A Strategic Overview

Effective reaction monitoring provides critical data points that inform decisions on reaction time, temperature adjustments, or the need for additional reagents. A well-monitored reaction prevents the formation of excess impurities and ensures the process is efficient and reproducible. The workflow presented here integrates both TLC for rapid qualitative checks and HPLC for precise quantitative analysis.

G cluster_0 Reaction Monitoring Workflow cluster_1 Rapid Qualitative Analysis cluster_2 Precise Quantitative Analysis A Reaction Mixture (Time Point Sample) B Sample Preparation (Dilution & Filtration) A->B C TLC Plate Spotting (Reactant, Co-spot, Sample) B->C F HPLC Vial Preparation B->F D Plate Development (Mobile Phase) C->D E UV Visualization (254 nm) & Rf Calculation D->E I Data Interpretation (Assess Reactant Consumption & Product Formation) E->I G Injection into RP-HPLC System F->G H Data Acquisition (Chromatogram) G->H H->I

Caption: Workflow for reaction monitoring using TLC and HPLC.

Thin-Layer Chromatography (TLC) Method

TLC is an invaluable tool for the real-time, qualitative monitoring of chemical reactions due to its speed and simplicity.[4] It allows for the simultaneous analysis of the starting material, reaction mixture, and a "co-spot" to confidently track the disappearance of reactants and the appearance of products.

Rationale for Method Development
  • Stationary Phase: Standard silica gel 60 F₂₅₄ plates are used. Silica gel is a polar stationary phase, which is ideal for separating the moderately polar compounds involved in the synthesis of Benzyl 2-aminoquinoline-6-carboxylate. The F₂₅₄ indicator allows for easy visualization of UV-active compounds.

  • Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation.[7][8] A binary system of a non-polar solvent (Hexane or Toluene) and a moderately polar solvent (Ethyl Acetate) provides a tunable polarity to control the migration of spots.[7][9] An optimal mobile phase will yield a Retention Factor (Rf) for the product between 0.3 and 0.6, with clear separation from the starting materials.[8]

  • Visualization: Quinolines possess a conjugated aromatic system that strongly absorbs UV light.[10] Therefore, visualization under a UV lamp at 254 nm is the primary, non-destructive method for detecting the spots.[11]

Detailed Protocol for TLC Analysis

Materials:

  • Silica Gel 60 F₂₅₄ TLC plates

  • TLC developing chamber

  • Capillary tubes for spotting

  • Solvents: Hexane (HPLC grade), Ethyl Acetate (HPLC grade)

  • UV Lamp (254 nm)

Procedure:

  • Chamber Saturation: Line the inside of the TLC chamber with filter paper. Pour the prepared mobile phase into the chamber to a depth of approximately 0.5 cm. Close the lid and allow the chamber to saturate with solvent vapors for at least 10-15 minutes. This ensures a uniform solvent front and improves reproducibility.[11]

  • Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes on the baseline for the starting material (SM), co-spot (Co), and reaction mixture (Rxn).

  • Sample Preparation:

    • Starting Material (SM): Dissolve a small amount (<1 mg) of the limiting starting material in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).

    • Reaction Mixture (Rxn): Withdraw a small aliquot (a few microliters) from the reaction vessel and dilute it with 0.5 mL of a volatile solvent.

  • Spotting: Using a capillary tube, apply a small spot of the prepared SM solution onto the 'SM' lane. On the 'Rxn' lane, spot the diluted reaction mixture. For the 'Co' lane, first spot the SM solution, and then carefully spot the reaction mixture directly on top of it. This co-spot is crucial for confirming the identity of the starting material spot in the reaction lane.[4]

  • Development: Carefully place the spotted TLC plate into the saturated developing chamber. Ensure the solvent level is below the baseline.[11] Close the lid and allow the solvent to ascend the plate by capillary action.

  • Analysis: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely.

  • Visualization and Interpretation:

    • View the dried plate under a UV lamp (254 nm). The spots will appear as dark patches against a fluorescent background.

    • Circle the observed spots with a pencil.

    • Calculate the Rf value for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).

    • Monitor the reaction by observing the diminishing intensity of the starting material spot in the 'Rxn' lane and the increasing intensity of the new product spot over time. The reaction is considered complete when the starting material spot is no longer visible.

Data Presentation
ParameterRecommended Setting/Value
Stationary Phase Silica Gel 60 F₂₅₄
Mobile Phase Hexane:Ethyl Acetate (e.g., starting with 7:3 v/v)
Visualization UV light at 254 nm
Target Rf (Product) 0.3 - 0.6
Interpretation Disappearance of starting material spot in the reaction lane.

High-Performance Liquid Chromatography (HPLC) Method

For quantitative analysis, Reverse-Phase HPLC (RP-HPLC) is the method of choice. It provides excellent resolution, sensitivity, and reproducibility, allowing for the accurate determination of reactant consumption, product formation, and purity levels.[5][6]

Rationale for Method Development
  • Technique: RP-HPLC is selected due to its versatility in analyzing compounds of moderate polarity.[6] The stationary phase is non-polar (C18), and the mobile phase is polar.

  • Stationary Phase: A C18 (octadecylsilyl) column is a robust and common choice for separating aromatic compounds like quinoline derivatives.[12][13] It provides sufficient hydrophobic interaction to retain the analytes.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is used.[14][15]

    • Organic Modifier: Acetonitrile is often preferred for its low viscosity and UV transparency.

    • Aqueous Modifier: An acidic additive, such as 0.1% formic acid or trifluoroacetic acid (TFA), is crucial.[16] The 2-amino group on the quinoline ring is basic. The acidic modifier protonates this group, ensuring a consistent charge state and preventing peak tailing by suppressing interactions with residual silanol groups on the silica support.[16][17]

  • Elution Mode: A gradient elution, where the proportion of the organic solvent is increased over time, is highly effective for reaction mixtures.[15] This allows for the efficient elution of compounds with a wide range of polarities, from polar starting materials to the less polar product, within a reasonable timeframe.

  • Detection: Quinolines exhibit strong UV absorbance.[18] A UV detector set at a wavelength where both reactants and products have significant absorbance (e.g., determined by UV scan, often around 230-254 nm or a higher wavelength maximum if available) is appropriate.[10][19][20][21]

Detailed Protocol for HPLC Analysis

Equipment and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV/DAD detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid (LC-MS grade).

  • Syringe filters (0.45 µm) and HPLC vials.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Degas both mobile phases using sonication or vacuum filtration before use.

  • Sample Preparation:

    • Take a precise aliquot (e.g., 10 µL) from the reaction mixture.

    • Dilute it with a known volume (e.g., 1 mL) of the initial mobile phase mixture (e.g., 90:10 Mobile Phase A:B) to prevent solvent mismatch effects.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Instrument Setup and Analysis:

    • Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.

    • Set the column oven temperature (e.g., 30 °C) to ensure reproducible retention times.

    • Inject the prepared sample (e.g., 5-10 µL).

    • Run the gradient program and acquire the data.

  • Data Analysis:

    • Identify the peaks corresponding to starting materials and the product by running individual standards beforehand to determine their retention times.

    • Integrate the peak areas for all components in the chromatogram.

    • Calculate the percentage conversion of the limiting reactant and the relative purity of the product using the peak areas (assuming similar response factors for a preliminary assessment). For accurate quantification, a relative response factor must be determined.[22]

Data Presentation
ParameterRecommended Setting/Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Oven Temperature 30 °C
Detection UV at 254 nm
Gradient Program Time (min)
0.0
15.0
18.0
18.1
22.0

Method Validation and Trustworthiness

To ensure the reliability of these analytical methods, validation should be performed according to established guidelines.[23][24]

  • Specificity: The ability of the method to separate and detect the analyte of interest without interference from other components like starting materials, reagents, or byproducts. This is confirmed by running individual standards and observing distinct retention times (HPLC) or Rf values (TLC).[24]

  • Linearity: For HPLC, establishing a linear relationship between the concentration of the analyte and the detector response (peak area) is essential for quantification. This is typically assessed over a range of concentrations.[24][25]

  • Precision and Accuracy: These parameters demonstrate the reproducibility and correctness of the HPLC method. They are assessed by repeated injections of the same sample (precision) and by analyzing samples with known concentrations (accuracy).[23][25]

  • Self-Validation in Practice:

    • TLC: Always run a co-spot. This acts as an internal standard on each plate, confirming the identity of the starting material spot and validating the separation under the specific run conditions.[4]

    • HPLC: Include a system suitability test before running samples. This involves injecting a standard solution to verify that the system (e.g., resolution, peak symmetry, efficiency) is performing correctly.

Conclusion

The described TLC and HPLC methods provide a comprehensive analytical toolkit for monitoring the synthesis of Benzyl 2-aminoquinoline-6-carboxylate. The TLC protocol serves as a rapid, cost-effective tool for real-time qualitative checks of reaction progress. The RP-HPLC protocol offers a high-resolution, quantitative method for accurate analysis of reaction kinetics and final product purity. By implementing these validated and well-rationalized procedures, researchers can ensure robust process control, leading to higher quality products and more efficient drug development workflows.

References

  • Bobić, M., et al. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. Available at: [Link]

  • Taylor & Francis Online. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Available at: [Link]

  • Pandey, P. K. (2025). HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs. Chromatography-online. Available at: [Link]

  • PubMed. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Available at: [Link]

  • ResearchGate. (2025). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Available at: [Link]

  • Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. Available at: [Link]

  • WJPPS. (n.d.). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Available at: [Link]

  • PMC - NIH. (n.d.). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Available at: [Link]

  • LCGC International. (n.d.). Should an Additive be Added to your HPLC Eluent?. Available at: [Link]

  • Chemistry For Everyone. (2025). How To Improve Thin Layer Chromatography Experiment?. Available at: [Link]

  • PMC - NIH. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Available at: [Link]

  • Alwsci Blogs. (2025). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Available at: [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Available at: [Link]

  • PubMed. (n.d.). [Optimization of the solvent system in thin-layer chromatography (TLC)]. Available at: [Link]

  • ResearchGate. (2025). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Available at: [Link]

  • MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Available at: [Link]

  • Reddit. (2022). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. Available at: [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Available at: [Link]

  • ResearchGate. (2024). Development, Validation, Identification and Estimation of Quinoline Yellow in the Levodopa and Carbidopa Pharmaceutical Combined dosage form by Ultra violet Visible Spectrophotometer. Available at: [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]

  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Available at: [Link]

  • WJPMR. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Available at: [Link]

  • ACS Publications. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Available at: [Link]

  • Analytical Methods (RSC Publishing). (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Available at: [Link]

  • ResearchGate. (2017). How to monitor the progress of the reaction of reductive amination of D-maltose with aliphatic amines?. Available at: [Link]

  • PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules. Available at: [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Available at: [Link]

  • Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Available at: [Link]

  • ResearchGate. (2025). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Available at: [Link]

  • MDPI. (2025). Multicomponent Synthesis of the New Compound 2-Benzyl-6-(3-((7-chloroquinolin-4-yl)amino)propyl)-3-morpholino-7-(4-pyridin-2-yl)phenyl)-6,7-dihidro-5H-pyrrolo[3,4-b]pyridin-5-one. Available at: [Link]

  • Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Available at: [Link]

  • ResearchGate. (2025). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Available at: [Link]

  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available at: [Link]

  • ResearchGate. (n.d.). Approaches towards the synthesis of 2‐aminoquinolines.. Available at: [Link]

  • HETEROCYCLES. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. Available at: [Link]/downloads/pdfs/25333/92/3)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Benzyl 2-aminoquinoline-6-carboxylate

Welcome to the technical support center for the synthesis of Benzyl 2-aminoquinoline-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Benzyl 2-aminoquinoline-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to optimize the yield and purity of this important synthetic intermediate.

I. Introduction to the Synthesis

The synthesis of Benzyl 2-aminoquinoline-6-carboxylate is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common and effective route starts from the commercially available 6-quinolinecarboxylic acid.[1][2] This process typically involves three key transformations:

  • Esterification: Protection of the carboxylic acid group as a benzyl ester.

  • N-Oxidation: Oxidation of the quinoline nitrogen to form the N-oxide.

  • Amination: Introduction of the amino group at the 2-position.

This guide will focus on a well-established method that converts the quinoline N-oxide to the desired 2-aminoquinoline.[1][2] Alternative approaches, such as the Buchwald-Hartwig amination, offer a different strategy for forming the C-N bond and are also valuable in the synthesis of 2-aminoquinolines.[3][4][5]

Synthetic Pathway Overview

Synthesis_Pathway A 6-Quinolinecarboxylic Acid B Benzyl 6-quinolinecarboxylate A->B Benzyl Alcohol, 1,1'-Carbonyldiimidazole C Benzyl 1-oxy-quinoline-6-carboxylate B->C Urea Hydrogen Peroxide, Phthalic Anhydride D Benzyl 2-aminoquinoline-6-carboxylate C->D p-Toluenesulfonyl Chloride, NH4Cl, Triethylamine

Caption: General workflow for the synthesis of Benzyl 2-aminoquinoline-6-carboxylate.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Esterification Step Incomplete reaction; hydrolysis of the activated ester.Ensure complete activation of the carboxylic acid with 1,1'-carbonyldiimidazole before adding benzyl alcohol. Use anhydrous solvents to prevent hydrolysis.[1]
Formation of 2-methoxyquinoline byproduct Slow addition of the ammonia source in the amination step.The ammonia solution must be added rapidly to the reaction mixture. Slow addition can lead to the solvent (e.g., methanol) acting as a competing nucleophile.[1]
Low Yield in Amination Step Inefficient activation of the N-oxide; competing side reactions.Ensure the complete formation of the sulfonate intermediate by allowing sufficient reaction time with p-toluenesulfonyl chloride. Maintain the reaction temperature between 25-30°C during the addition to the ammonia/triethylamine suspension.[2]
Product Contamination with Triethylammonium Chloride Inadequate washing of the crude product.After filtration, thoroughly wash the product with water to remove the triethylammonium chloride salt. A repulping or reslurry in water can be effective.[1][2]
Difficulty in Isolating the Product Product remaining in the filtrate.A significant amount of the desired product (15-20%) may remain in the filtrate after the initial isolation.[1] Consider concentrating the filtrate and performing a second crop recovery.
Exothermic and Difficult to Control Reactions Inherent nature of some quinoline syntheses (e.g., Skraup).While not the primary route discussed, for classical methods like the Skraup synthesis, use of a moderating agent like ferrous sulfate (FeSO₄) is critical to control the exotherm.[6]

III. Frequently Asked Questions (FAQs)

Q1: What is the role of p-toluenesulfonyl chloride in the amination step?

A1: p-Toluenesulfonyl chloride (TsCl) activates the quinoline N-oxide. It reacts with the N-oxide to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by ammonia at the 2-position of the quinoline ring.

Q2: Why is a buffered system of triethylamine and ammonium chloride used for amination?

A2: This buffered system provides a mild and effective source of ammonia for the amination reaction.[1][2] It avoids the use of harsher reagents like gaseous ammonia or ammonium hydroxide, which can be difficult to handle and may not provide a safe and reliable process on a larger scale.[1][2]

Q3: Can other methods be used to synthesize 2-aminoquinolines?

A3: Yes, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[3][5] This method typically involves the reaction of a 2-haloquinoline (e.g., 2-chloroquinoline) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[3] It is known for its broad substrate scope and high yields.[3]

Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_catalyst_system Catalyst System A 2-Haloquinoline F 2-Aminoquinoline Product A->F Heat B Amine B->F Heat C Palladium Catalyst (e.g., Pd(OAc)2) C->F Heat D Phosphine Ligand (e.g., BINAP) D->F Heat E Base (e.g., NaOtBu) E->F Heat

Caption: General experimental setup for Buchwald-Hartwig synthesis of 2-aminoquinolines.

Q4: What are some of the safety concerns with traditional quinoline synthesis methods?

A4: Classical methods like the Chichibabin and Skraup syntheses can present significant safety hazards. The Chichibabin reaction may use potassium amide in a sealed vessel, which is not ideal for large-scale preparations.[1] The Skraup synthesis is notoriously exothermic and can be violent if not properly controlled.[6]

Q5: How can I purify the final product, Benzyl 2-aminoquinoline-6-carboxylate?

A5: The crude product can be purified by trituration or repulping in water to remove inorganic salts, followed by washing with a cold solvent like methanol.[2] Recrystallization from a suitable solvent system can be employed for further purification if needed.

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of Benzyl 6-quinolinecarboxylate
  • To a solution of 6-quinolinecarboxylic acid in ethyl acetate, add 1,1'-carbonyldiimidazole.

  • Stir the mixture at 20-25 °C for 4 hours.

  • Add benzyl alcohol and continue stirring for 12 hours at 20-25 °C.

  • Quench the reaction with a solution of concentrated HCl in water.

  • Separate the phases and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with a sodium bicarbonate solution.

  • Remove the solvent under reduced pressure to obtain the product.[1]

Protocol 2: Synthesis of Benzyl 1-oxy-quinoline-6-carboxylate
  • To a mixture of urea hydrogen peroxide and phthalic anhydride in methylene chloride, add Benzyl 6-quinolinecarboxylate under a nitrogen atmosphere.

  • Stir the mixture for 12 hours at 20-25 °C.

  • Add a solution of sodium thiosulfate pentahydrate in water and stir for 30 minutes.

  • Add a solution of concentrated HCl in water and separate the layers.

  • Extract the aqueous layer with methylene chloride.

  • Combine the organic layers and wash with a sodium bicarbonate solution.

  • Remove the solvent by distillation to yield the N-oxide.[1]

Protocol 3: Synthesis of Benzyl 2-aminoquinoline-6-carboxylate
  • To a solution of Benzyl 1-oxy-quinoline-6-carboxylate in methylene chloride, add p-toluenesulfonyl chloride under nitrogen and stir for 45 minutes at 22-25 °C.

  • In a separate vessel, prepare a suspension of ammonium chloride and triethylamine in methylene chloride.

  • Slowly add the solution from step 1 to the suspension from step 2, maintaining the temperature at 25-30 °C.

  • Stir the reaction mixture for an additional hour at 22-25 °C.

  • Cool the mixture to -5 °C for 1 hour and filter the solids.

  • Wash the filtered solids with pre-cooled methanol (-5 °C).

  • Triturate the solid material in water at 20-25 °C, filter, and wash again with pre-cooled methanol.

  • Dry the product in a vacuum oven at 35-40 °C.[2] The expected yield is approximately 45-52%.[1][2]

V. Troubleshooting Decision Tree

Troubleshooting_Decision_Tree Start Low Yield of Final Product Check_Esterification Check Yield of Benzyl 6-quinolinecarboxylate Start->Check_Esterification Check_N_Oxidation Check Yield of Benzyl 1-oxy-quinoline-6-carboxylate Start->Check_N_Oxidation Check_Amination Analyze Amination Step Start->Check_Amination Esterification_Low Esterification Incomplete Check_Esterification->Esterification_Low Low N_Oxidation_Low N-Oxidation Incomplete Check_N_Oxidation->N_Oxidation_Low Low Byproduct_Formation Side Product Formation? Check_Amination->Byproduct_Formation Low Solution_Esterification Optimize Esterification: - Anhydrous conditions - Sufficient activation time Esterification_Low->Solution_Esterification Solution_N_Oxidation Optimize N-Oxidation: - Check reagent quality - Ensure sufficient reaction time N_Oxidation_Low->Solution_N_Oxidation Amination_Low Amination Inefficient Methoxy_Byproduct 2-methoxyquinoline detected Byproduct_Formation->Methoxy_Byproduct Yes Purification_Issue Product Loss During Purification? Byproduct_Formation->Purification_Issue No Solution_Methoxy Increase addition rate of ammonia source Methoxy_Byproduct->Solution_Methoxy Filtrate_Loss Check Filtrate for Product Purification_Issue->Filtrate_Loss Yes Inadequate_Washing Impure Product Purification_Issue->Inadequate_Washing No Solution_Filtrate Recover second crop from filtrate Filtrate_Loss->Solution_Filtrate Solution_Washing Improve washing procedure: - Repulp in water - Thoroughly wash with cold methanol Inadequate_Washing->Solution_Washing

Caption: A decision tree to diagnose and resolve low yield issues.

VI. References

  • Guzman-Martinez, A., et al. (2006). Safe and Practical Large-Scale Synthesis of 2-Aminoquinoline-6-Carboxylic Acid Benzyl Ester. Organic Process Research & Development, 10(3), 595-598. [Link]

  • Guzman-Martinez, A., et al. (2006). Safe and Practical Large-Scale Synthesis of 2-Aminoquinoline-6-Carboxylic Acid Benzyl Ester. ACS Publications. [Link]

  • Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880-8892. [Link]

  • Abell, A. D., et al. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate. [Link]

  • da Silva, J. P., et al. (2018). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Advances, 8(46), 26085-26097. [Link]

  • Li, J., et al. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. HETEROCYCLES, 92(3), 521-529. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved January 21, 2026, from [Link]

Sources

Optimization

Common side reactions in the synthesis of 2-aminoquinolines and their prevention

Welcome to the Technical Support Center for the synthesis of 2-aminoquinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2-aminoquinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to overcome common challenges and side reactions encountered during your synthetic endeavors. Our goal is to empower you with the expertise to optimize your reaction outcomes and ensure the integrity of your results.

Introduction to 2-Aminoquinoline Synthesis

The 2-aminoquinoline scaffold is a privileged structural motif in medicinal chemistry, exhibiting a wide range of biological activities. The synthesis of these valuable compounds, however, is often accompanied by challenges, including the formation of undesirable side products that can complicate purification and reduce yields. This guide will focus on the most common synthetic routes—the Friedländer annulation, the Combes synthesis, and modern palladium-catalyzed methods—delving into the prevalent side reactions for each and providing field-proven strategies for their prevention.

Section 1: The Friedländer Annulation

The Friedländer synthesis is a cornerstone for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1] While versatile, this reaction is susceptible to several side reactions that can impact its efficiency.

FAQ 1: My Friedländer reaction is producing significant amounts of a sticky, polymeric material. What is happening and how can I prevent it?

A1: Understanding Aldol Condensation and Polymerization

This is a classic case of undesired aldol condensation and subsequent polymerization of your α-methylene carbonyl reactant, especially when using ketones under basic conditions.[2][3] The base catalyst, intended to facilitate the initial condensation between your two main reactants, can also promote the self-condensation of the ketone, leading to the formation of α,β-unsaturated ketone oligomers and polymers. Harsh acidic conditions in some variations can also lead to tar formation from the polymerization of intermediates.[4]

Troubleshooting Guide: Aldol Condensation & Polymerization

Symptom Potential Cause Suggested Solution
Low yield of 2-aminoquinolineSelf-condensation of the ketone starting material.Use a milder base or an acid catalyst. Consider using the imine analog of the o-aminoaryl aldehyde/ketone.[3]
Formation of a thick, tarry residueAcid-catalyzed polymerization of reaction intermediates.Add a moderator like ferrous sulfate to control the reaction's exothermicity. Optimize the reaction temperature to avoid excessive heat.[4]
Difficult purificationPresence of polymeric byproducts.Modify the workup procedure. Neutralizing the acidic mixture with a strong base can help precipitate tarry materials before extraction.[5]

Detailed Prevention Protocol: Minimizing Aldol Byproducts

  • Catalyst Selection: Instead of strong bases like KOH or NaOH, consider using a milder catalyst such as choline hydroxide in water, which can afford high yields under gentler conditions.[6] Alternatively, an acid catalyst like p-toluenesulfonic acid can be effective.[1]

  • Reactant Modification: To circumvent the self-condensation of the ketone, consider pre-forming the imine of the 2-aminoaryl aldehyde or ketone. This intermediate is less susceptible to self-condensation.

  • Reaction Conditions:

    • Maintain the lowest effective temperature to disfavor the polymerization pathway. Monitor the reaction closely by TLC to avoid prolonged heating.

    • If using microwave irradiation, consider intermittent heating to allow for heat dissipation and prevent localized overheating.[6]

  • Work-up: After the reaction, carefully quench the mixture and consider a steam distillation for volatile quinoline products to separate them from non-volatile tars.[4]

Mechanism of Aldol Side Reaction

Aldol_Side_Reaction Ketone1 Ketone (R-CH2-C(O)-R') Enolate Enolate Ketone1->Enolate Deprotonation Ketone2 Ketone Aldol_Adduct Aldol Adduct Base Base Enolate->Aldol_Adduct Attacks Ketone2 Unsaturated_Ketone α,β-Unsaturated Ketone Aldol_Adduct->Unsaturated_Ketone Dehydration Polymer Polymer/Tar Unsaturated_Ketone->Polymer Polymerization

Undesired aldol condensation pathway.
FAQ 2: I'm using an unsymmetrical ketone in my Friedländer synthesis and obtaining a mixture of regioisomers. How can I control the selectivity?

A2: The Challenge of Regioselectivity

When an unsymmetrical ketone (e.g., 2-butanone) is used, there are two possible sites for the initial condensation, leading to the formation of two different quinoline regioisomers.[3] Controlling this selectivity is a significant challenge.

Troubleshooting Guide: Regioselectivity in Friedländer Annulation

Symptom Potential Cause Suggested Solution
Mixture of 2- and 2,3-substituted quinolinesNon-selective reaction with an unsymmetrical ketone.Employ a highly regioselective amine catalyst, such as a pyrrolidine derivative (e.g., TABO).[7][8]
Inconsistent isomer ratioReaction conditions favoring both pathways.Control the rate of addition of the methyl ketone and optimize the reaction temperature.[7][8]

Detailed Prevention Protocol: Achieving High Regioselectivity

  • Catalyst Choice: The use of specific amine catalysts, particularly cyclic secondary amines like pyrrolidine derivatives, has been shown to provide high regioselectivity for the formation of 2-substituted quinolines.[8]

  • Slow Addition: The slow addition of the unsymmetrical ketone to the reaction mixture containing the 2-aminoaryl aldehyde/ketone and the catalyst can significantly improve the regioselectivity.[7] This maintains a low concentration of the ketone, favoring the desired reaction pathway.

  • Temperature Optimization: The regioselectivity can be temperature-dependent. Experiment with different temperatures to find the optimal conditions for the formation of the desired isomer.[8]

  • Substrate Modification: Introducing a phosphoryl group on one of the α-carbons of the ketone can direct the reaction to that site, thus controlling the regioselectivity.

Controlling Regioselectivity in Friedländer Synthesis

Regioselectivity_Control cluster_reactants Reactants 2-Aminoaryl Ketone 2-Aminoaryl Ketone Unsymmetrical Ketone Unsymmetrical Ketone Desired Regioisomer Desired Regioisomer Unsymmetrical Ketone->Desired Regioisomer Undesired Regioisomer Undesired Regioisomer Unsymmetrical Ketone->Undesired Regioisomer Amine Catalyst Amine Catalyst Amine Catalyst->Desired Regioisomer Directs Reaction Slow Addition Slow Addition Slow Addition->Desired Regioisomer Favors Formation Temperature Control Temperature Control Temperature Control->Desired Regioisomer Optimizes Selectivity

Factors influencing regioselective synthesis.

Section 2: The Combes Synthesis

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[9] While effective, this method can also present challenges with regioselectivity and harsh reaction conditions.

FAQ 3: My Combes synthesis with a substituted aniline is giving a mixture of isomers. How can I direct the cyclization?

A3: Understanding Electronic and Steric Effects in Combes Synthesis

The regiochemical outcome of the Combes synthesis is a delicate interplay of steric and electronic factors.[10] The rate-determining step is the acid-catalyzed electrophilic aromatic annulation of the intermediate enamine onto the aniline ring. The position of this cyclization is influenced by the substituents on both the aniline and the β-diketone.

Troubleshooting Guide: Regioselectivity in Combes Synthesis

Symptom Potential Cause Suggested Solution
Formation of multiple regioisomersCompeting cyclization pathways due to electronic and steric effects.Modify the substituents on the aniline or β-diketone to favor one pathway. Electron-donating groups on the aniline and bulkier groups on the β-diketone can direct the cyclization.[10]
Low yield of the desired isomerUnfavorable reaction conditions for the desired cyclization.Change the acid catalyst (e.g., from H₂SO₄ to polyphosphoric acid) to potentially alter the isomer ratio.[4]

Detailed Prevention Protocol: Directing Regioselectivity in Combes Synthesis

  • Substituent Effects on the Aniline:

    • Electron-donating groups (e.g., methoxy) on the aniline ring will activate the ortho and para positions, influencing the direction of cyclization.

    • Electron-withdrawing groups (e.g., chloro, fluoro) will deactivate the ring and can lead to the formation of the opposite regioisomer.[10]

  • Steric Hindrance on the β-Diketone: A bulkier substituent on one side of the β-diketone will sterically hinder the cyclization at the adjacent position of the aniline ring, favoring the formation of the less hindered product.[10]

  • Choice of Acid Catalyst: The nature of the acid catalyst can influence the transition state of the cyclization and thus the ratio of regioisomers. Experiment with different acids like sulfuric acid, polyphosphoric acid, or others to optimize for the desired product.[9]

Section 3: Palladium-Catalyzed Synthesis of 2-Aminoquinolines

Modern synthetic methods often employ palladium catalysis to construct the 2-aminoquinoline core, for instance, through the oxidative coupling of 2-vinylanilines and isocyanides.[11] These methods offer milder conditions and broader functional group tolerance but are not without their own set of potential side reactions.

FAQ 4: My palladium-catalyzed synthesis of a 2-aminoquinoline is giving low yields and multiple byproducts. What could be the issue?

A4: Challenges in Palladium-Catalyzed Reactions

Palladium-catalyzed reactions are complex, and their success depends on the careful orchestration of the catalyst, ligands, base, and solvent. Low yields and byproduct formation can arise from catalyst deactivation, incomplete reaction, or undesired side reactions of the starting materials or intermediates.

Troubleshooting Guide: Palladium-Catalyzed 2-Aminoquinoline Synthesis

Symptom Potential Cause Suggested Solution
Low or no product formationInactive catalyst or suboptimal reaction conditions.Ensure the use of a fresh, active palladium source and the appropriate ligand. Optimize the reaction temperature and time.
Formation of homocoupled productsUndesired coupling of starting materials.Adjust the stoichiometry of the reactants and the catalyst loading.
Incomplete conversionInsufficient catalyst activity or reaction time.Increase the catalyst loading or extend the reaction time, monitoring by TLC or LC-MS.

Detailed Prevention Protocol: Optimizing Palladium-Catalyzed Synthesis

  • Catalyst and Ligand Selection: The choice of palladium source (e.g., Pd(OAc)₂) and ligand is critical. The ligand modulates the reactivity and stability of the palladium catalyst. A thorough literature search for the specific transformation is recommended to identify the optimal catalyst system.

  • Solvent and Base: The polarity of the solvent and the strength of the base can significantly impact the reaction rate and selectivity. Screen a variety of solvents and bases to find the ideal combination for your substrate.

  • Reaction Monitoring: Closely monitor the reaction progress using TLC or LC-MS. This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.

  • Inert Atmosphere: Many palladium-catalyzed reactions are sensitive to air and moisture. Ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and with dry solvents.

General Troubleshooting Workflow for Quinoline Synthesis

Troubleshooting_Workflow Start Low Yield or Impure Product Identify_Reaction Identify Synthesis Method (Friedländer, Combes, etc.) Start->Identify_Reaction Check_Catalyst Verify Catalyst Activity and Loading Identify_Reaction->Check_Catalyst Optimize_Temp Optimize Reaction Temperature Check_Catalyst->Optimize_Temp Check_Reactants Assess Reactant Purity and Stoichiometry Optimize_Temp->Check_Reactants Modify_Workup Modify Work-up and Purification Check_Reactants->Modify_Workup Successful_Synthesis Successful Synthesis Modify_Workup->Successful_Synthesis

A systematic approach to troubleshooting.

Section 4: The Niementowski Reaction

The Niementowski reaction involves the condensation of anthranilic acid with a ketone or aldehyde to form γ-hydroxyquinoline derivatives.[12] While a useful method, it often requires high temperatures, which can lead to side reactions.

FAQ 5: My Niementowski reaction is giving a low yield and seems to be decomposing the starting materials. How can I improve this?

A5: Mitigating Harsh Conditions in the Niementowski Reaction

The high temperatures typically required for the Niementowski reaction can lead to the degradation of starting materials and products, resulting in low yields.[12]

Troubleshooting Guide: Niementowski Reaction

Symptom Potential Cause Suggested Solution
Low yield and/or decompositionHigh reaction temperatures.Employ a modified procedure using a dehydrating agent like phosphorus oxychloride or polyphosphoric acid, which can allow for lower reaction temperatures.[12]
Formation of multiple productsNon-selective condensation.Consider a modified one-pot procedure involving the in-situ generation of an iminoketene from anthranilic acid, which can react with ketones under milder conditions.[13]

Detailed Prevention Protocol: Modified Niementowski Reaction

  • Use of a Mediating Agent: The addition of phosphorus oxychloride can facilitate the condensation and allow the reaction to proceed at a lower temperature.[12]

  • Alternative Acid Catalysis: Polyphosphoric acid can also be used as a catalyst and dehydrating agent, often leading to improved yields and cleaner reactions.[12]

  • Iminoketene Intermediate: A one-pot modification involves the reaction of anthranilic acid with thionyl chloride to form an iminoketene in situ. This reactive intermediate can then undergo a cycloaddition with a ketone at room temperature, providing the desired 4-hydroxyquinoline in good yield.[13]

References

  • BenchChem Technical Support. (2025). Avoiding Polymerization in Skraup Synthesis of Quinolines. BenchChem.
  • BenchChem Technical Support. (2025).
  • BenchChem Technical Support. (2025). Troubleshooting Low Yield in Friedländer Synthesis of Quinolines. BenchChem.
  • BenchChem Technical Support. (2025). 2-Aminoquinoline: A Technical Guide for Researchers. BenchChem.
  • BenchChem Technical Support. (2025). Avoiding Common Pitfalls in Quinoline Synthesis. BenchChem.
  • Wikipedia. (2023). Combes quinoline synthesis. [Link]

  • BenchChem Technical Support. (2025).
  • Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives Reduced by Zn/AcOH. Journal of the Chinese Chemical Society.
  • Three types of approaches to synthesize 2-aminoquinoline scaffold. ResearchGate. [Link]

  • One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. Organic & Biomolecular Chemistry. [Link]

  • Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Organic Chemistry Portal. [Link]

  • BenchChem Technical Support. (2025). Optimizing Solvent and Base Conditions for Quinoline Synthesis. BenchChem.
  • BenchChem Technical Support. (2025). Quinoline Synthesis Optimization: A Technical Support Center. BenchChem.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. [Link]

  • Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles. Journal of Organic Chemistry. [Link]

  • Wikipedia. (2023). Friedländer synthesis. [Link]

  • Wikipedia. (2023). Doebner–Miller reaction. [Link]

  • Building diagrams using graphviz. Chad's Blog. [Link]

  • Wikipedia. (2023). Niementowski quinoline synthesis. [Link]

  • Dot Language. Graphviz. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • A modified niementowski reaction for the synthesis of 4-hydroxyquinoline and its realted compounds. Semantic Scholar. [Link]

  • DOT Language. Graphviz. [Link]

  • Simple Graph. GraphViz Examples and Tutorial. [Link]

  • Combes Quinoline Synthesis. Name Reactions in Organic Synthesis.
  • Drawing graphs with dot. Graphviz. [Link]

  • The Friedländer Synthesis of Quinolines. ResearchGate. [Link]

  • Friedlaender Synthesis. Organic Chemistry Portal. [Link]

  • The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • Synthesis of 2-aminoquinolines via palladium-catalyzed intermolecular oxidative cyclization of 2-vinylanilines with isocyanides. ResearchGate. [Link]

  • Regioselective alkylation of unsymmetrical ketones a Conventional... ResearchGate. [Link]

  • Wikipedia. (2023). Niementowski quinazoline synthesis. [Link]

  • Mechanisms and kinetics of homogeneous secondary reactions of tar from continuous pyrolysis of wood chipsq. Verenum. [Link]

  • Palladium-Catalysed Synthesis and Transformation of Quinolones. MDPI. [Link]

  • Troubleshooting table. ResearchGate. [Link]

  • A comprehensive review of primary strategies for tar removal in biomass gasification. SciSpace. [Link]

  • Numerical Investigation of Tar Formation Mechanisms in Biomass Pyrolysis. MDPI. [Link]

  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. [Link]

  • Palladium-catalyzed synthesis of polysubstituted quinolines from 2-amino aromatic ketones and alkynes. Chemical Communications. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. [Link]

  • Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules. [Link]

  • On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis. [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. [Link]

  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. The Journal of Organic Chemistry. [Link]

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Troubleshooting

Purification strategies for Benzyl 2-aminoquinoline-6-carboxylate from crude reaction mixtures

Technical Support Center: Purification of Benzyl 2-aminoquinoline-6-carboxylate This guide is intended for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting, frequently ask...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Benzyl 2-aminoquinoline-6-carboxylate

This guide is intended for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the purification of Benzyl 2-aminoquinoline-6-carboxylate from crude reaction mixtures.

Introduction: The Challenge of Purity

Benzyl 2-aminoquinoline-6-carboxylate is a key intermediate in pharmaceutical synthesis. Its purity is paramount, as residual starting materials or byproducts can interfere with subsequent reactions and compromise the integrity of the final active pharmaceutical ingredient (API). The molecule's structure, featuring a basic amino group and a bulky ester, presents unique challenges and opportunities for purification. This guide offers strategies to overcome these challenges, ensuring a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude Benzyl 2-aminoquinoline-6-carboxylate?

A1: Common impurities typically include unreacted starting materials (e.g., quinoline N-oxide precursors, benzyl alcohol), reagents from the amination step, and potential side-products like 2-methoxyquinolines if methanol was used as a solvent.[1] Tar-like, polymeric byproducts can also form under harsh reaction conditions.[2]

Q2: What is the first purification step I should consider after the reaction work-up?

A2: An acid-base extraction is an excellent first step.[3][4] Given the basicity of the 2-amino group, dissolving the crude mixture in an organic solvent and washing with a dilute aqueous acid (e.g., 1M HCl) will protonate your target compound, pulling it into the aqueous layer as a salt.[5][6] Neutral and acidic impurities will remain in the organic layer.[3] Subsequently, basifying the aqueous layer will regenerate the neutral amine, which can then be extracted back into an organic solvent.[2]

Q3: My compound is streaking badly on a standard silica gel TLC plate. Why is this happening?

A3: This is a classic issue with basic compounds like aminoquinolines.[7] The primary amine group interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to irreversible adsorption and tailing.[7][8]

Q4: Is recrystallization a viable option for this compound?

A4: Yes, recrystallization can be very effective, especially for removing minor impurities after a preliminary purification like column chromatography or acid-base extraction. A successful large-scale synthesis reported isolating the product via crystallization and subsequent trituration in water and methanol.[9] Common solvents for quinoline derivatives include alcohols (ethanol, methanol) and mixed solvent systems like hexane/ethyl acetate.[10][11]

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format.

Problem / Observation Probable Cause & Explanation Recommended Solution(s)
"Oiling Out" During Recrystallization The compound's solubility in the hot solvent is too high, or the solution is cooling too rapidly, causing it to separate as a super-saturated liquid instead of forming a crystal lattice.[12]1. Add More Solvent: Increase the volume of the hot solvent to ensure the compound is not overly concentrated.[12] 2. Slow Cooling: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath.[12][13] 3. Solvent System Change: Try a different solvent or a mixed-solvent system (e.g., dissolve in hot ethanol, then slowly add water until cloudy).
No Separation on Silica Column (Compound at Baseline or Streaking) The basic amine is strongly binding to the acidic silica gel.[7] This is a common issue for aromatic amines.[14]1. Mobile Phase Modifier: Add a small amount of a volatile base like triethylamine (TEA) (e.g., 0.1-1%) to your eluent.[8][15] The TEA will compete for the acidic sites on the silica, allowing your compound to elute properly. 2. Switch Stationary Phase: Use a less acidic stationary phase like neutral alumina or an amine-functionalized silica column.[8][16]
Product Lost During Acid-Base Extraction The pH of the aqueous layers was not sufficiently acidic or basic, leading to incomplete partitioning of the compound.1. Verify pH: Use pH paper or a meter to ensure the aqueous layer is truly acidic (pH < 2) after adding acid and truly basic (pH > 10) after adding base. 2. Multiple Extractions: Perform multiple extractions (e.g., 3x with smaller volumes of organic solvent) to ensure complete recovery from the aqueous layer.
Low and Broad Melting Point After Purification This is a strong indicator that impurities are still present.[12]The compound requires further purification. If you have already performed column chromatography, a subsequent recrystallization is recommended to remove trace impurities and improve crystal structure.[17]
Crude Product is a Dark, Tarry Resin Harsh reaction conditions (e.g., high heat, strong acids) can cause polymerization of reactants or intermediates, a known issue in some quinoline syntheses.[2][18]1. Initial Cleanup: Attempt to precipitate the product by dissolving the resin in a minimal amount of a good solvent (e.g., dichloromethane) and adding a non-solvent (e.g., hexane).[12] 2. Chromatography: If precipitation fails, column chromatography is the most effective method to separate the desired compound from polymeric material.[12]

Detailed Purification Protocols

Protocol 1: Purification by Flash Column Chromatography (with Basic Modifier)

This protocol is designed to counteract the strong interaction between the basic amine and acidic silica gel.

1. Preparation of Slurry and Column Packing:

  • Choose an appropriate column size for your crude sample amount (typically a 40-100x mass ratio of silica to crude compound).
  • In a beaker, create a slurry of silica gel in your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate + 0.5% Triethylamine).
  • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface.

2. Sample Loading:

  • Dissolve your crude Benzyl 2-aminoquinoline-6-carboxylate in a minimal amount of dichloromethane.
  • Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to create a dry powder ("dry loading"). This prevents band broadening.
  • Carefully add the dry-loaded sample to the top of the packed column.

3. Elution and Fraction Collection:

  • Begin eluting with a non-polar solvent system containing triethylamine (e.g., 95:5 Hexane:EtOAc + 0.5% TEA).
  • Monitor the elution using Thin Layer Chromatography (TLC).
  • Gradually increase the polarity of the eluent (gradient elution) to elute your target compound.
  • Collect fractions and analyze them by TLC to pool the pure product fractions.

4. Product Isolation:

  • Combine the pure fractions in a round-bottom flask.
  • Remove the solvent and the volatile triethylamine under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Recrystallization

This method is ideal for a final polishing step to obtain highly pure, crystalline material.[19]

1. Solvent Selection:

  • Test the solubility of a small sample in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene).
  • An ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point.[10]

2. Dissolution:

  • Place the impure solid in an Erlenmeyer flask.
  • Add the chosen solvent dropwise while heating the mixture with stirring (e.g., on a hot plate) until the solid just dissolves. Avoid adding excess solvent.[13]

3. Crystallization:

  • Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[10][13]
  • Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.[10]
  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
  • Dry the crystals in a vacuum oven. The reported melting point for the pure compound is 199-202 °C.[9]

Visual Workflow and Data Summary

Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the characteristics of the crude reaction mixture.

Purification_Workflow start Start: Crude Reaction Mixture workup Aqueous Acid-Base Work-up start->workup tlc Analyze by TLC impurities Assess Impurities tlc->impurities workup->tlc tarry Is it a dark tar/resin? impurities->tarry  Major Impurities Present recrystallize Recrystallization impurities->recrystallize  Relatively Clean precipitate Attempt Precipitation (DCM/Hexane) tarry->precipitate Yes column Column Chromatography (Silica + TEA or Alumina) tarry->column No precipitate->column purity_check Check Purity (TLC, mp, NMR) column->purity_check recrystallize->purity_check end Pure Product purity_check->end

Caption: Decision tree for purifying Benzyl 2-aminoquinoline-6-carboxylate.

Comparison of Purification Strategies
Technique Primary Use Case Typical Purity Expected Yield Pros Cons
Acid-Base Extraction Initial cleanup to remove neutral/acidic impuritiesModerate>90%Fast, scalable, removes bulk impurities effectively.[20]Will not separate chemically similar basic compounds.[3]
Column Chromatography Separation of closely related compoundsHigh (>98%)60-90%High resolving power, versatile.Can be slow, requires large solvent volumes, potential for product loss on column.
Recrystallization Final purification to obtain crystalline solidVery High (>99%)70-95%Yields highly pure material, removes trace impurities.Finding a suitable solvent can be trial-and-error, risk of "oiling out".[12]

References

  • Acid–base extraction. In: Wikipedia. [Link]

  • Separation of Acidic, Basic and Neutral Compounds. Magritek. [Link]

  • What is an Acid and Base Extraction?. Engineering Ideas Clinic - Confluence. [Link]

  • Acid-Base Extraction. University of Colorado Boulder. [Link]

  • ACID-BASE EXTRACTION. Chemistry LibreTexts. [Link]

  • Amines Analysis by Packed Column GC. LabRulez GCMS. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. [Link]

  • Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit. [Link]

  • Safe and Practical Large-Scale Synthesis of 2-Aminoquinoline-6-Carboxylic Acid Benzyl Ester. Organic Process Research & Development. [Link]

  • 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester. [Link]

  • Safe and Practical Large-Scale Synthesis of 2-Aminoquinoline-6-Carboxylic Acid Benzyl Ester. ACS Publications. [Link]

Sources

Optimization

Technical Support Center: Minimizing Byproduct Formation in the Friedländer Synthesis of Quinolines

Welcome to the Technical Support Center for the Friedländer Synthesis of Quinolines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize byproduct formation...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Friedländer Synthesis of Quinolines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize byproduct formation in this classical and versatile reaction. As Senior Application Scientists, we provide not just protocols, but the underlying mechanistic insights to empower you to optimize your quinoline synthesis.

Introduction to the Friedländer Synthesis

The Friedländer synthesis is a powerful acid- or base-catalyzed condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group to form substituted quinolines.[1][2] While renowned for its efficiency, the reaction is often plagued by side reactions that can significantly lower the yield and complicate purification. This guide will delve into the common byproducts, their mechanisms of formation, and provide detailed strategies and protocols to achieve cleaner reactions and higher yields.

Troubleshooting Common Issues and Byproduct Formation

This section addresses the most frequently encountered problems during the Friedländer synthesis, providing both mechanistic explanations and actionable solutions.

Problem 1: Low Yields and Complex Product Mixtures Due to Aldol Self-Condensation

Q: My reaction is low-yielding, and I observe significant formation of byproducts derived from my ketone starting material. What is happening and how can I prevent it?

A: This is a classic issue, particularly in base-catalyzed Friedländer syntheses. The primary culprit is the self-condensation of the ketone starting material containing an α-methylene group.

Causality: Under basic conditions, the α-protons of the ketone are readily abstracted to form an enolate. This enolate can then act as a nucleophile and attack the carbonyl group of another molecule of the same ketone, leading to an aldol addition or condensation product. This side reaction competes directly with the desired condensation with the 2-aminoaryl aldehyde or ketone, consuming your starting material and reducing the yield of the target quinoline.[1]

cluster_0 Desired Friedländer Pathway cluster_1 Aldol Self-Condensation Byproduct Pathway A 2-Aminoaryl Ketone C Desired Quinoline A->C Condensation B α-Methylene Ketone B->C D α-Methylene Ketone F Aldol Byproduct D->F Self-Condensation E α-Methylene Ketone E->F

Caption: Competing reaction pathways in a base-catalyzed Friedländer synthesis.

  • Switch to Acid Catalysis: This is often the simplest solution. Acidic conditions do not favor the formation of the enolate required for self-condensation. A wide range of acid catalysts can be employed, from traditional Brønsted acids like p-toluenesulfonic acid to Lewis acids.[1]

  • Employ an Imine-Based Strategy: Pre-reacting the 2-aminoaryl aldehyde or ketone with a primary amine to form an imine can effectively block the self-condensation pathway of the α-methylene ketone. The subsequent reaction of the imine with the ketone under appropriate conditions leads to the desired quinoline.[1]

  • Optimize Reaction Conditions:

    • Lower the Temperature: Aldol reactions are often reversible and thermodynamically controlled. Lowering the reaction temperature can favor the kinetically controlled Friedländer condensation.

    • Slow Addition of the Ketone: Adding the α-methylene ketone slowly to the reaction mixture containing the 2-aminoaryl carbonyl compound and the catalyst can help to maintain a low concentration of the ketone, thus disfavoring the bimolecular self-condensation reaction.

Problem 2: Formation of Regioisomers with Unsymmetrical Ketones

Q: I am using an unsymmetrical ketone (e.g., 2-butanone) and obtaining a mixture of two isomeric quinolines. How can I control the regioselectivity of the reaction?

A: The formation of regioisomers is a common challenge when using unsymmetrical ketones, as condensation can occur at either of the two different α-carbon atoms. The product distribution is often influenced by a delicate balance of steric and electronic factors, as well as the reaction conditions, which dictate whether the reaction is under kinetic or thermodynamic control.

Causality: An unsymmetrical ketone can form two different enolates or enamines, leading to two possible regioisomeric products. The less substituted enolate is typically formed faster (kinetic control), while the more substituted enolate is generally more stable (thermodynamic control).

cluster_0 Kinetic Pathway cluster_1 Thermodynamic Pathway A 2-Aminoaryl Ketone + Unsymmetrical Ketone B Less Substituted Enolate A->B Faster Formation D More Substituted Enolate A->D More Stable C Kinetic Product (Regioisomer 1) B->C E Thermodynamic Product (Regioisomer 2) D->E

Sources

Troubleshooting

Stability of Benzyl 2-aminoquinoline-6-carboxylate in cell culture media

Welcome to the technical support guide for Benzyl 2-aminoquinoline-6-carboxylate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Benzyl 2-aminoquinoline-6-carboxylate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this compound in cell-based assays. Ensuring the stability and integrity of your compound throughout an experiment is critical for generating reproducible and reliable data.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. The underlying cause often relates to the inherent chemical stability of the compound under typical cell culture conditions.

Q1: I'm observing a progressive loss of my compound's activity in a multi-day cell-based assay. What could be the cause?

A: A time-dependent decrease in potency is a classic indicator of compound instability in the cell culture medium. Benzyl 2-aminoquinoline-6-carboxylate contains a benzyl ester functional group, which is susceptible to hydrolysis under physiological conditions (pH 7.2-7.4, 37°C). This reaction is often accelerated by enzymes present in serum supplements like Fetal Bovine Serum (FBS).[1][2][3]

Core Problem: The benzyl ester is likely being cleaved to form the corresponding carboxylic acid (2-aminoquinoline-6-carboxylic acid) and benzyl alcohol. This new carboxylic acid metabolite may have a significantly different biological activity (e.g., lower potency, altered target engagement, poor cell permeability) than the parent ester compound, leading to a perceived decrease in effect over time.

Recommended Action:

  • Verify Chemical Stability: Perform a time-course stability study. Incubate the compound in your complete cell culture medium (including FBS) at 37°C in a cell-free environment.

  • Analyze Samples: Collect aliquots at various time points (e.g., 0, 2, 8, 24, 48 hours).

  • Quantify Degradation: Use an analytical method like HPLC-UV or, more definitively, LC-MS to measure the concentration of the parent compound and detect the appearance of the hydrolyzed carboxylic acid metabolite.[4][5][6] This will allow you to calculate the compound's half-life in your specific experimental setup. A detailed protocol is provided below.

Q2: My experimental results are highly variable between replicates and different experimental runs. Could this be a stability issue?

A: Yes, high variability is often linked to inconsistent compound degradation. The rate of hydrolysis can be sensitive to minor variations in experimental conditions.

Potential Sources of Variability:

  • Pre-incubation Time: Differences in the time between when the compound is added to the medium and when it is applied to the cells can lead to varying levels of initial degradation.

  • Serum Batch Variation: Fetal bovine serum contains a complex mixture of proteins, including carboxylesterases that can hydrolyze ester bonds.[2][7] The exact concentration and activity of these enzymes can vary from batch to batch, leading to different degradation rates.[8]

  • pH Fluctuations: Small shifts in the medium's pH can alter the rate of chemical (non-enzymatic) hydrolysis.[9]

Recommended Action:

  • Standardize Procedures: Ensure all experimental steps, especially incubation times and media preparation, are strictly standardized. Prepare fresh compound dilutions in media immediately before adding them to the cells.

  • Test Serum Batches: If possible, qualify new batches of FBS by running a quick stability test to ensure consistency.

  • Include a Stable Control: If available, use a chemically similar but more stable analog of your compound as a control to help differentiate between chemical instability and other sources of experimental variability.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Benzyl 2-aminoquinoline-6-carboxylate in cell culture media?

A: The two most probable degradation pathways for this molecule in a biological matrix are ester hydrolysis and oxidation .

  • Ester Hydrolysis: This is the most significant pathway. The ester linkage is susceptible to cleavage by both chemical hydrolysis (catalyzed by the slightly alkaline pH of the medium) and enzymatic hydrolysis (catalyzed by esterases in FBS).[2][7] This reaction converts the parent compound into 2-aminoquinoline-6-carboxylic acid and benzyl alcohol.

  • Oxidation: The 2-aminoquinoline core, being an electron-rich aromatic system, is susceptible to oxidative degradation.[10] This can be mediated by reactive oxygen species (ROS) that may be present in the media or generated by cellular metabolism. However, this is typically a slower process compared to ester hydrolysis.

Below is a diagram illustrating the primary degradation pathway.

G Parent Benzyl 2-aminoquinoline-6-carboxylate (Active Compound) Metabolite 2-aminoquinoline-6-carboxylic acid + Benzyl Alcohol (Likely Inactive/Less Active) Parent->Metabolite Hydrolysis (Chemical & Enzymatic) Oxidized Oxidized Products Parent->Oxidized Oxidation (ROS) G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Sample Processing & Analysis cluster_data Data Interpretation p1 Prepare 1 mM stock solution of compound in DMSO p2 Spike stock into pre-warmed (37°C) complete medium to a final concentration of 10 µM p1->p2 i1 Incubate mixture at 37°C, 5% CO2 p2->i1 i2 Withdraw aliquots at specified time points (e.g., 0, 2, 8, 24, 48h) i1->i2 a1 Immediately quench reaction: Add 3 volumes of cold acetonitrile with internal standard i2->a1 a2 Vortex and centrifuge to precipitate proteins a1->a2 a3 Transfer supernatant to HPLC vials a2->a3 a4 Analyze by LC-MS a3->a4 d1 Quantify peak area of parent compound vs. internal standard a4->d1 d2 Plot % remaining vs. time d1->d2 d3 Calculate half-life (t½) d2->d3

Sources

Optimization

Preventing degradation of Benzyl 2-aminoquinoline-6-carboxylate during storage

Introduction Welcome to the technical support guide for Benzyl 2-aminoquinoline-6-carboxylate. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for Benzyl 2-aminoquinoline-6-carboxylate. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical chemical intermediate. Benzyl 2-aminoquinoline-6-carboxylate, like many complex organic molecules, is susceptible to various degradation pathways that can compromise experimental outcomes, reduce potency in screening assays, and introduce confounding variables. This guide provides in-depth, field-proven insights into the causes of degradation and offers practical, validated protocols for its prevention.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary chemical degradation pathways for Benzyl 2-aminoquinoline-6-carboxylate?

The molecular structure of Benzyl 2-aminoquinoline-6-carboxylate contains three key regions susceptible to degradation: the benzyl ester, the 2-aminoquinoline core, and the aromatic system itself. Understanding these vulnerabilities is the first step toward effective preservation. The primary degradation pathways are hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: The benzyl ester functional group is the most significant point of hydrolytic instability. This reaction can be catalyzed by trace amounts of acid or base, cleaving the ester bond to yield 2-aminoquinoline-6-carboxylic acid and benzyl alcohol.[1][2][3] The presence of atmospheric moisture is a key initiator of this process.[4][5]

  • Oxidation: The electron-rich 2-aminoquinoline ring system is susceptible to oxidation.[6][7] Atmospheric oxygen can lead to the formation of N-oxides or other oxidative adducts, often resulting in a visible discoloration of the material (e.g., yellowing or browning). The benzylic position can also be a target for oxidation.[8][9]

  • Photodegradation: Quinoline derivatives are known to be photosensitive, capable of absorbing UV or visible light, which can lead to the formation of reactive radical species and subsequent degradation into complex photoproducts.[10][11] This degradation is often irreversible and can occur even with brief exposure to ambient laboratory lighting.

Figure 1: Primary Degradation Pathways cluster_main Start Benzyl 2-aminoquinoline-6-carboxylate (Stable Compound) Hydrolysis Hydrolysis (Moisture, pH extremes) Start->Hydrolysis H₂O Oxidation Oxidation (Atmospheric O₂) Start->Oxidation O₂ Photodegradation Photodegradation (UV/Visible Light) Start->Photodegradation Deg_Products_H 2-Aminoquinoline-6-carboxylic Acid + Benzyl Alcohol Hydrolysis->Deg_Products_H Deg_Products_O N-Oxides, Benzoates, Other Oxidized Species Oxidation->Deg_Products_O Deg_Products_P Complex Photoproducts Photodegradation->Deg_Products_P

Caption: Figure 1: Primary Degradation Pathways

Q2: What are the definitive recommended storage conditions for ensuring long-term stability?

To mitigate all potential degradation pathways simultaneously, a multi-faceted storage strategy is required. The following conditions are based on best practices for analogous chemical structures and are designed to maximize shelf-life.

ParameterRecommendationRationale
Temperature -20°C or below (-80°C is optimal). Reduces the kinetic rate of all chemical reactions, including hydrolysis and oxidation.[12]
Atmosphere Store under an inert gas (Argon or Nitrogen). Displaces atmospheric oxygen, directly preventing oxidative degradation.[4]
Light Protect from all light sources. Use amber glass vials or wrap containers in aluminum foil. Store in a dark location (e.g., a freezer box). Prevents photodegradation.
Moisture Use a tightly sealed, airtight container. Prevents ingress of atmospheric moisture, which is the primary driver for hydrolysis.[5] Ensure the container cap has a high-integrity seal (e.g., PTFE-lined).
Q3: My solid sample has developed a yellow or brown tint. What does this indicate and is it still usable?

A change in color from white/off-white to yellow or brown is a strong visual indicator of degradation, most commonly due to oxidation or photodegradation.

Causality: The formation of extended conjugated systems or N-oxides often leads to chromophores that absorb visible light, appearing colored.

Is it usable? The material should not be used without rigorous purity analysis. The presence of degradation products can lead to:

  • Inaccurate quantification and weighing.

  • Lowered potency in biological assays.

  • Unpredictable side reactions in a synthetic pathway.

Recommended Action: Perform a purity analysis using a validated method like HPLC-UV to quantify the level of impurities before proceeding. (See Protocol 1 ).

Q4: I've prepared a stock solution in DMSO. How should I store it and for how long is it stable?

While DMSO is a common solvent, it is hygroscopic (absorbs moisture from the air) and not entirely inert.

Recommended Storage Protocol for Solutions:

  • Use Anhydrous Solvent: Always use a fresh, sealed bottle of anhydrous, high-purity DMSO for preparing stock solutions.

  • Aliquot: Prepare small, single-use aliquots. This is the most critical step. It prevents repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. It also minimizes the exposure of the bulk stock solution to the atmosphere each time a sample is needed.

  • Storage Conditions: Store the sealed aliquots at -20°C or -80°C, protected from light.[12]

Stability Period: The stability of the compound in solution is significantly lower than in its solid state. It is strongly recommended to perform a stability study for your specific concentration and storage conditions. As a general guideline, prepare fresh solutions for sensitive experiments or use within 1-2 weeks if a formal study has not been conducted.

Experimental Protocols & Methodologies

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a self-validating system to check the purity of your Benzyl 2-aminoquinoline-6-carboxylate sample and detect the primary hydrolytic degradation product, 2-aminoquinoline-6-carboxylic acid.

Objective: To separate the parent compound from potential impurities.

Methodology:

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in a 1:1 mixture of Acetonitrile:Water to a final concentration of 1 mg/mL.

    • Vortex until fully dissolved. If solubility is an issue, sonicate briefly.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

ParameterRecommended Setting
HPLC Column C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 5 minutes, hold at 95% B for 1 min, return to 10% B over 0.5 min, equilibrate for 1.5 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 2 µL
UV Detection 313 nm (based on quinoline absorbance)[13] or Diode Array Detector (DAD) scan from 200-400 nm
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the parent compound as a percentage of the total peak area.

    • The parent compound, being more non-polar, will have a longer retention time than its hydrolyzed carboxylic acid counterpart.

    • A pure sample should exhibit a major peak with >98% area, with minimal secondary peaks.

Protocol 2: Confirmatory Photostability Assessment (Simplified ICH Q1B Method)

This workflow allows you to definitively determine if your compound is sensitive to light under controlled conditions, following the principles of the ICH Q1B guidelines.[14][15]

Figure 2: Experimental Workflow for Photostability Assessment cluster_workflow Photostability Testing Workflow Prep 1. Prepare Samples - Thin layer of solid (~1-3 mm) - Clear glass vial Control 2. Prepare Dark Control - Wrap identical sample in aluminum foil Prep->Control Expose 3. Expose to Light Source - Standardized photostability chamber - Overall illumination ≥1.2 million lux hours - Near UV energy ≥200 watt hours/m² Control->Expose Analyze 4. Analyze Samples - Use HPLC Protocol 1 Expose->Analyze Compare 5. Compare Results - Exposed vs. Dark Control Analyze->Compare Conclusion Conclusion: - Significant change = Photolabile - No significant change = Photostable Compare->Conclusion

Caption: Figure 2: Experimental Workflow for Photostability Assessment

Methodology:

  • Sample Preparation: Prepare two identical samples of Benzyl 2-aminoquinoline-6-carboxylate. Spread a thin, uniform layer of the solid compound on the bottom of two separate, chemically inert, transparent containers (e.g., glass petri dishes or vials).

  • Dark Control: Tightly wrap one of the samples in aluminum foil to serve as the dark control. This is crucial to differentiate between light-induced and heat-induced degradation.

  • Exposure: Place both the test sample and the dark control sample in a validated photostability chamber. Expose them according to ICH Q1B guidelines.[14][16]

  • Analysis: After the exposure period, analyze the contents of both the exposed sample and the dark control using the HPLC method described in Protocol 1 .

  • Evaluation: Compare the purity profiles. If the exposed sample shows a significant increase in impurities or a decrease in the parent peak area compared to the dark control, the compound is considered photolabile and must be rigorously protected from light at all times.

References

  • Viola, G., et al. (2004). 6-Aminoquinolones: photostability, cellular distribution and phototoxicity. Toxicology in Vitro, 18(5), 651-658. [Link]

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS - Safety Data Sheet. Retrieved from [Link]

  • Khan, M. N., & Sarwar, A. (2010). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Organic & Biomolecular Chemistry, 8(22), 5174-5182. [Link]

  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Li, Y., et al. (2020). Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. Water Science and Technology, 81(10), 2165-2174. [Link]

  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions. Retrieved from [Link]

  • Deng, X., et al. (2011). Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Analytical Sciences, 27(4), 429-432. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • Ginsburg, H., & Krugliak, M. (1992). Effects of quinoline-containing antimalarials on the erythrocyte membrane and their significance to drug action on Plasmodium falciparum. Biochemical Pharmacology, 43(1), 37-45. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

  • Wang, J., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. International Journal of Molecular Sciences, 23(8), 4195. [Link]

  • Vinod, T. K. (2003). Oxidation of Benzyl Ethers to Benzoate Esters Using a Novel Hypervalent Iodine Reagent. Conference Paper. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 15). mechanism of ester hydrolysis [Video]. YouTube. [Link]

  • Zhang, Y., et al. (2022). Enhanced degradation of quinoline in three-dimensional electro-Fenton system using catalytic Fe-Co-Ni-P/g-C3N4 particles. International Journal of Electrochemical Science, 17, 221296. [Link]

  • Wang, Y., et al. (2024). Selective oxidation of benzyl ethers to esters catalyzed by Cu2O/C3N4 with TBHP & oxygen as co-oxidants. RSC Advances, 14(12), 8235-8240. [Link]

  • Wang, Y., et al. (2024). Selective oxidation of benzyl ethers to esters catalyzed by Cu2O/C3N4 with TBHP & oxygen as co-oxidants. RSC Advances, 14, 8235-8240. [Link]

  • Pradhan, P. P., Bobbitt, J. M., & Bailey, W. F. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 74(24), 9501–9504. [Link]

  • Scite.ai. (n.d.). Preparation and Hydrolysis of Benzyl Esters. Retrieved from [Link]

  • D'Aria, F., et al. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. Molecules, 26(9), 2736. [Link]

  • Pujar, P. P., et al. (2020). Potassium tert-Butoxide-Mediated Synthesis of 2-Aminoquinolines from Alkylnitriles and 2-Aminobenzaldehyde Derivatives. ChemistrySelect, 5(29), 8963-8967. [Link]

  • Liu, S., et al. (2000). Microbial Metabolism of Quinoline by Comamonas sp. Applied and Environmental Microbiology, 66(5), 1839-1844. [Link]

  • Couturier, M. A., et al. (2006). Safe and Practical Large-Scale Synthesis of 2-Aminoquinoline-6-Carboxylic Acid Benzyl Ester. Organic Process Research & Development, 10(5), 962–966. [Link]

  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 114. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Rice, K. C., & Boone, B. J. (1976). Synthesis, antimalarial activity, and phototoxicity of some benzo(h)quinoline-4-methanols. Journal of Medicinal Chemistry, 19(7), 887-892. [Link]

  • Ibis Scientific, LLC. (2024, May 1). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Asian Journal of Pure and Applied Chemistry, 3(2), 21-30. [Link]

  • Pharma Approach. (2024, May 1). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products) [Video]. YouTube. [Link]

  • ChemBK. (n.d.). Benzyl2-aminoquinoline-6-carboxylate. Retrieved from [Link]

  • Wikipedia. (n.d.). Chloroquine. Retrieved from [Link]

  • Copley, S. D. (2009). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Nature Chemical Biology, 5(8), 559–566. [Link]

  • Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide. Pharmaceutical Research, 7(7), 703-711. [Link]

  • Francis, B., et al. (2022). Collaborative metabolic curation of an emerging model marine bacterium, Alteromonas macleodii ATCC 27126. mSystems, 7(1), e01037-21. [Link]

  • PubChem. (n.d.). Benzyl 8-amino-3-methyl-quinoline-6-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminoquinoline-6-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 6-Aminoquinoline. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of 2-Aminoquinoline Derivatives

Welcome to the technical support center dedicated to the process development and scale-up of 2-aminoquinoline derivatives. This guide is structured to provide practical, field-proven insights for researchers, chemists, a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the process development and scale-up of 2-aminoquinoline derivatives. This guide is structured to provide practical, field-proven insights for researchers, chemists, and process development professionals. We will move beyond simple procedural lists to explore the causality behind common scale-up challenges, offering robust troubleshooting strategies and self-validating protocols to ensure your synthesis is scalable, efficient, and reproducible.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Reaction & Yield Optimization on Scale-Up

This section addresses the most common and critical issue faced during technology transfer from the bench to the pilot plant: a significant drop in product yield and quality.

Question 1: My synthesis of a 2-aminoquinoline derivative via Friedländer annulation worked perfectly on a 10-gram scale, but my yield dropped from 90% to 55% on a 1-kilogram scale. What are the primary causes and how can I troubleshoot this?

Answer: A drop in yield upon scale-up is a classic process chemistry challenge, almost always rooted in physical phenomena that are negligible at the lab scale but dominant in larger reactors. The primary culprits are inadequate mass and heat transfer.[1]

  • Causality—The "Why":

    • Heat Transfer: As you increase the reactor volume, the surface-area-to-volume ratio decreases dramatically.[1] This means the reaction mixture cannot dissipate heat as efficiently. The Friedländer annulation, which involves condensation and cyclodehydration, can have significant exotherms, especially during the initial aldol-type reaction.[2][3] Uncontrolled temperature spikes (hot spots) can lead to the degradation of your starting materials (e.g., 2-aminobenzophenone derivatives), intermediates, or the final product, directly causing yield loss and promoting side reactions like tar formation.[1]

    • Mass Transfer (Mixing): A magnetic stir bar that creates a perfect vortex in a 250 mL round-bottom flask is completely ineffective in a 20 L jacketed reactor. Inefficient mixing leads to poor distribution of reactants, catalysts, and heat.[1] This can create localized areas of high concentration, leading to rapid, uncontrolled side reactions, and areas where the reaction stalls due to a lack of catalyst or reactant, resulting in incomplete conversion.

  • Troubleshooting & Optimization Strategy:

    • Transition to Mechanical Stirring: Replace magnetic stirring with an overhead mechanical stirrer equipped with an appropriately designed impeller (e.g., a pitched-blade turbine for good axial flow or an anchor stirrer for viscous mixtures). This is non-negotiable for ensuring homogeneity in large vessels.[1]

    • Implement Strict Temperature Monitoring & Control: Use a calibrated internal temperature probe, not just the reactor jacket temperature.[1] For highly exothermic steps, adopt a semi-batch approach : add one of the reactants (e.g., the active methylene compound like malononitrile) portion-wise or via a syringe pump. This allows you to control the rate of heat generation, keeping the internal temperature within a narrow, optimized range.[1]

    • Re-evaluate Solvent Volume: While high concentrations can accelerate reactions at a small scale, they can exacerbate mixing and heat transfer issues at a larger scale.[1] Experiment with slightly more dilute conditions. A modest increase in solvent volume can significantly improve process control with a minimal impact on reactor throughput.

Question 2: We are performing a reductive cyclization of a substituted 2-nitrobenzonitrile to produce our target 2-aminoquinoline. At scale, we are observing incomplete conversion and the formation of new impurities. How should we approach this?

Answer: This issue points towards problems with reagent stoichiometry, addition, and in-process monitoring. Reductive cyclizations, for instance using zinc/acetic acid or catalytic hydrogenation, are heterogeneous or multi-phase reactions that are highly sensitive to process parameters.[4]

  • Causality—The "Why":

    • Incomplete Conversion: At scale, the efficient mixing of a solid reducing agent (like zinc dust) or the effective three-phase interaction (hydrogen gas, liquid solution, solid catalyst) becomes challenging. This can lead to the reaction stalling before all the starting material is consumed.

    • New Impurities: The intermediate hydroxylamine or nitroso species in the reduction pathway are reactive. If the final cyclization step is slow or incomplete, these intermediates can dimerize or undergo other side reactions, creating impurities not seen at the lab scale where the reaction may have proceeded more rapidly to completion.[5]

  • Troubleshooting & Optimization Strategy:

    • Implement In-Process Controls (IPCs): Do not run the reaction based on time alone. At regular intervals, take samples from the reactor (ensuring they are representative of the batch) and analyze them by TLC or, preferably, HPLC.[1] This allows you to track the disappearance of the starting material and the appearance of the product and key intermediates. The reaction should only be considered complete when the IPC confirms it.

    • Control Reagent Addition: For reductions with metals like zinc or iron, the addition rate can be critical. Adding the reducing agent in portions can help maintain a steady reaction rate and temperature.

    • Re-check Raw Material Quality: The purity and batch-to-batch consistency of starting materials have a much larger impact at scale.[1] Perform identity and purity checks on all incoming raw materials before charging them to the reactor.

Parameter Lab Scale (10 g) Pilot Scale (1 kg) Key Considerations for Scale-Up
Mixing Magnetic StirrerOverhead Mechanical StirrerEnsure homogeneity and prevent localized hot spots/concentrations.[1]
Heating/Cooling Heating Mantle / Ice BathJacketed Reactor with TCUSurface-area-to-volume ratio decreases; active heat management is critical.[1]
Reagent Addition All at once (Batch)Portion-wise or Syringe Pump (Semi-Batch)Control exotherms and reaction rate.[1]
Monitoring TLC at end of reactionHPLC/TLC at regular intervals (IPCs)Track reaction profile to identify stalls or side-product formation.[1]
Work-up Separatory FunnelReactor Phase Split / DecantationPhase separation can be slower and less efficient; allow adequate settling time.
Section 2: Regioselectivity & Side-Product Formation

Controlling which isomer forms and preventing the formation of undesirable byproducts are crucial for ensuring the purity of the final product and simplifying downstream processing.

Question 3: In our Combes synthesis of a 2,4-disubstituted 2-aminoquinoline derivative, we are struggling with poor regioselectivity when using an unsymmetrical β-diketone. How can we control which isomer is formed at scale?

Answer: Regioselectivity in Combes and Friedländer syntheses is a well-documented challenge dictated by the kinetics and thermodynamics of the cyclization step.[6][7] The initial condensation of the aniline with the β-diketone can form two different enamine intermediates, and the subsequent acid-catalyzed cyclization determines the final product ratio.[8]

  • Causality—The "Why":

    • The cyclization is an electrophilic aromatic substitution. The direction of ring closure is influenced by both the steric hindrance around the two carbonyl groups of the diketone and the electronic effects of the substituents on the aniline ring.[6] At higher temperatures, the reaction may favor the thermodynamically more stable product, while at lower temperatures, the kinetically favored product may dominate.

  • Troubleshooting & Optimization Strategy:

    • Catalyst Selection: The choice and concentration of the acid catalyst are paramount. While sulfuric acid is common, polyphosphoric acid (PPA) or Lewis acids like scandium(III) triflate can offer better selectivity by altering the reaction mechanism and transition state energies.[6][9] A systematic screen of acid catalysts at the lab scale is highly recommended before scaling up.

    • Temperature Control: Carefully control the reaction temperature. Run a temperature profile study (e.g., at 60°C, 80°C, and 100°C) to determine the optimal temperature for maximizing the desired regioisomer.

    • Solvent Effects: The solvent can influence the equilibrium between the enamine intermediates. While often run neat or in a high-boiling solvent, exploring alternatives may influence the regiochemical outcome.

G

Section 3: Downstream Processing & Purification at Scale

Isolating your product efficiently and with high purity is just as important as the reaction itself. Methods that are convenient in the lab, like flash chromatography, are often impractical and uneconomical at an industrial scale.

Question 4: Our crude 2-aminoquinoline product is a dark, oily residue. Column chromatography on silica gel works at the lab scale but is not feasible for a 5 kg batch. What are the best strategies for scalable purification?

Answer: Moving away from chromatography towards crystallization is the cornerstone of scalable purification.[1] For basic compounds like 2-aminoquinolines, acid-base chemistry is your most powerful tool.

  • Scalable Purification Workflow:

    • Initial Work-up and Extraction: After quenching the reaction, perform a liquid-liquid extraction. Instead of multiple small extractions with a separatory funnel, use the reactor for a proper phase split. Ensure you have a clear separation of the organic and aqueous layers before proceeding.

    • Acid Wash/Base Extraction: If your product is basic (which 2-aminoquinolines are), you can perform an "extractive work-up." Extract the crude organic layer with an aqueous acid solution (e.g., 1M HCl). Your basic product will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind in the organic layer.

    • Isolation via pH Swing (Precipitation/Crystallization): Separate the acidic aqueous layer, wash it with a fresh organic solvent (like MTBE or toluene) to remove any remaining neutral impurities, and then slowly add a base (e.g., NaOH solution) while stirring vigorously. Your free-base 2-aminoquinoline product will precipitate out. The key is to control the rate of addition and temperature to encourage the formation of a filterable crystalline solid rather than an amorphous oil.

    • Recrystallization: The precipitated solid can then be further purified by recrystallization from a suitable solvent system. A solvent screen is essential. Aim for a system where the product is highly soluble at high temperatures and poorly soluble at low temperatures.

  • Protocol: Scalable Work-up & Crystallization of a 2-Aminoquinoline Derivative

    • Quench & Extraction: Cool the reaction mixture to room temperature. Quench by slowly adding it to a calculated amount of water or a suitable quenching agent in the reactor. Charge the extraction solvent (e.g., ethyl acetate, toluene) and stir for 30 minutes.

    • Phase Separation: Stop agitation and allow the layers to separate fully (this can take longer at scale). Drain the aqueous layer.

    • Acidic Extraction: Charge a 1M aqueous HCl solution to the organic layer in the reactor. Stir for 30-60 minutes. Settle the layers and drain the organic layer (containing neutral impurities).

    • Back-Wash: Charge a fresh portion of an appropriate organic solvent (e.g., toluene) to the acidic aqueous layer. Stir, settle, and drain the organic wash layer.

    • Precipitation: Cool the acidic aqueous layer to 0-5 °C. Slowly add 2M aqueous NaOH solution via an addition funnel, monitoring the internal pH. Maintain the temperature below 15 °C. Product will begin to precipitate. Continue addition until the pH is ~9-10.

    • Isolation: Stir the resulting slurry for 1-2 hours at 0-5 °C to maximize precipitation. Filter the solid product using a suitable filter (e.g., Nutsche filter). Wash the filter cake with cold water, followed by a cold, non-polar solvent (e.g., heptane) to aid drying.

    • Drying & Recrystallization: Dry the crude solid under vacuum. Perform a solvent screen to find an optimal recrystallization solvent or solvent pair (e.g., ethanol/water, isopropanol/heptane). Perform the recrystallization to yield the final, purified product.

G

References

  • Overcoming challenges in the synthesis of substituted quinolines. (2025). BenchChem.
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  • Identification and synthesis of impurities formed during sertindole preparation. (2010). Journal of the Serbian Chemical Society. [Link]

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Reference Data & Comparative Studies

Validation

Head-to-head comparison of Friedländer versus Skraup synthesis for 2-aminoquinolines

A Guide for Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Among its derivat...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Among its derivatives, 2-aminoquinolines are of particular interest due to their diverse biological activities, including potential applications as anticancer and anti-inflammatory agents.[3][4] The efficient synthesis of this privileged structure is therefore a critical task for synthetic and medicinal chemists.

This guide provides an in-depth, head-to-head comparison of two classical name reactions for quinoline synthesis—the Friedländer and Skraup methods—with a specific focus on their applicability to the preparation of 2-aminoquinolines. We will dissect their mechanisms, compare their operational parameters, and provide the experimental rationale needed to select the appropriate synthetic route.

Mechanistic Foundations: Why Starting Materials Dictate the Outcome

The choice between the Friedländer and Skraup synthesis is fundamentally a question of which part of the final quinoline molecule is derived from the starting aniline. This distinction is paramount when targeting a specific substitution pattern like the 2-aminoquinoline.

The Friedländer Synthesis: Building from a Pre-functionalized Benzene Ring

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a carbonyl compound containing an active α-methylene group.[2][5][6] The reaction, typically catalyzed by acid or base, proceeds via a cyclodehydration.[2][5][7] For the specific synthesis of 2-aminoquinolines, the crucial component is an active methylene compound that can introduce the C2 carbon and the C2 amino group. This is readily achieved by using α-amino nitriles or other activated nitriles like benzyl cyanide.[4][8]

Two primary mechanistic pathways are proposed:[5]

  • Aldol-First Pathway: An initial aldol condensation between the two carbonyl partners, followed by cyclization and dehydration.

  • Schiff Base-First Pathway: Formation of a Schiff base between the 2-amino group and the ketone/aldehyde, followed by an intramolecular aldol-type cyclization and elimination.

The key takeaway is that the Friedländer method constructs the new pyridine ring onto a pre-existing, ortho-amino-substituted benzene ring. This allows for the direct installation of substituents, including the vital amino group at the 2-position, by selecting the appropriate α-methylene coupling partner.

G cluster_friedlander Friedländer Synthesis for 2-Aminoquinolines start 2-Aminoaryl Aldehyde/Ketone + α-Amino Nitrile catalyst Base or Acid Catalyst (e.g., KOtBu, p-TsOH) intermediate Intermediate Formation (Schiff Base or Aldol Adduct) catalyst->intermediate Condensation cyclization Intramolecular Cyclization intermediate->cyclization Ring Closure dehydration Dehydration/ Aromatization cyclization->dehydration product 2-Aminoquinoline dehydration->product G cluster_skraup General Skraup Synthesis start Aniline + Glycerol reagents Conc. H₂SO₄ High Temp. michael Michael Addition start->michael acrolein In situ Acrolein Formation reagents->acrolein acrolein->michael cyclization Cyclization & Dehydration (forms Dihydroquinoline) michael->cyclization oxidation Oxidizing Agent (e.g., Nitrobenzene) cyclization->oxidation product Quinoline (Amino group on benzene ring) oxidation->product

Caption: Skraup synthesis workflow, illustrating its unsuitability for 2-aminoquinolines.

Comparative Analysis: A Head-to-Head Evaluation

The following table summarizes the critical differences between the two syntheses, underscoring the clear choice for preparing 2-aminoquinolines.

FeatureFriedländer SynthesisSkraup Synthesis
Suitability for 2-Aminoquinolines Excellent. The method is directly applicable by reacting a 2-aminoaryl aldehyde/ketone with an appropriate nitrile. [8][9]Unsuitable. The mechanism dictates that the amino group of the starting aniline remains on the benzene ring of the product.
Starting Materials 2-aminoaryl aldehyde/ketone + compound with α-methylene group (e.g., α-amino nitrile). [5]Aniline, glycerol, conc. sulfuric acid, oxidizing agent. [10][11]
Reaction Conditions Generally milder. Can be acid- or base-catalyzed. Modern methods use milder catalysts or are catalyst-free. [6]Extremely Harsh. Requires concentrated acid, high temperatures (>150°C), and strong oxidizers. [12][13]
Safety & Controllability Generally good control.Notoriously violent and exothermic reaction; requires moderators like ferrous sulfate for control. [13][14][15]
Yields Can be high to excellent, especially with modern protocols. [16][17]Often low to moderate; highly dependent on substrate and control. [12][18]
Workup & Purification Generally cleaner, with simpler purification. [16]Complicated by the formation of significant amounts of intractable tar. [12][13]
Regioselectivity Can be an issue with unsymmetrical ketones, but controllable with specific catalysts. [19][20][21]Not an issue when using nitriles for 2-aminoquinoline synthesis.A problem for meta-substituted anilines, yielding mixtures of 5- and 7-substituted products. [20][22]
Versatility High. Allows for diverse substitution patterns on both rings by varying the two starting components. [2][7]Limited. Primarily for quinolines substituted on the benzene ring.

Field-Proven Insights: A Decision Workflow

For a researcher targeting a quinoline derivative, the choice of method is dictated by the desired substitution pattern. This logical workflow illustrates why Friedländer is the only viable option for the title compounds.

G start Target: Synthesize a Quinoline Derivative q_amino_pos Is the target a 2-Aminoquinoline? start->q_amino_pos use_friedlander Select Friedländer Synthesis q_amino_pos->use_friedlander YES consider_skraup Consider Skraup Synthesis q_amino_pos->consider_skraup NO friedlander_path YES skraup_path NO (Amino group is on the benzene ring) friedlander_reagents React 2-Aminoaryl Aldehyde with an appropriate Nitrile (e.g., Benzyl Cyanide) use_friedlander->friedlander_reagents skraup_reagents React corresponding substituted Aniline with Glycerol, H₂SO₄, and an oxidizing agent. consider_skraup->skraup_reagents warning Warning: Skraup is harsh, exothermic, and produces tar. skraup_reagents->warning

Caption: Decision workflow for selecting a synthesis route to quinolines.

Representative Experimental Protocols

The following protocols are generalized representations. Researchers should consult specific literature for substrate-dependent optimization.

Protocol 1: Friedländer Synthesis of 2-Aminoquinolines

This protocol represents a modern, base-mediated approach for the synthesis of 2-aminoquinolines. [8]

  • Reaction Setup: In a round-bottom flask, dissolve the 2-aminoaryl aldehyde or ketone (1.0 eq) and the appropriate benzyl or alkyl cyanide (1.1 - 1.5 eq) in a suitable solvent (e.g., DMF, DMSO, or t-butanol).

  • Catalyst Addition: Add potassium tert-butoxide (KOtBu, 2.0 eq) portion-wise to the stirred mixture at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC). [4]* Work-up: Upon completion, quench the reaction by pouring the mixture into cold water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-aminoquinoline derivative. [4]

Protocol 2: General Skraup Synthesis (for comparison)

This protocol illustrates the classical Skraup procedure and highlights its operational challenges. Note: This method does not produce 2-aminoquinolines. [16][18]

  • Safety Warning: This reaction is highly exothermic and must be conducted in a high-efficiency fume hood with appropriate personal protective equipment.

  • Reaction Setup: In a large, robust flask equipped with a reflux condenser and a mechanical stirrer, carefully add concentrated sulfuric acid to a mixture of the aniline (1.0 eq) and glycerol (approx. 3.0 eq).

  • Moderator Addition: Add a catalytic amount of ferrous sulfate (FeSO₄) to help control the reaction rate. [15]* Reaction Conditions: Gently heat the mixture to initiate the reaction. Be prepared for a vigorous, exothermic event. Once the initial exotherm subsides, add the oxidizing agent (e.g., nitrobenzene) and continue to heat the mixture (typically 130-150 °C) for several hours.

  • Work-up: After cooling, very carefully pour the thick, tarry reaction mixture onto a large amount of crushed ice. Neutralize the mixture with a concentrated aqueous solution of sodium hydroxide to make it strongly basic, which liberates the quinoline base.

  • Purification: Isolate the crude product by steam distillation or solvent extraction. The purification is often challenging due to the presence of significant tarry byproducts. [13]

Conclusion

For the synthesis of 2-aminoquinolines, the Friedländer synthesis is unequivocally the superior and only directly applicable classical method when compared to the Skraup synthesis. Its mechanistic pathway is perfectly suited for installing the required C2 amino functionality. Furthermore, modern iterations of the Friedländer reaction offer milder conditions, cleaner reaction profiles, and often higher yields.

The Skraup synthesis, while historically important for accessing the core quinoline scaffold, is fundamentally unsuitable for this specific target due to a mechanism that builds the pyridine ring onto an aniline precursor. Its harsh, hazardous conditions and problematic purification further limit its utility in modern drug discovery and development where safety, efficiency, and scalability are paramount.

References

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Comparative

A Researcher's Guide to Kinase Cross-Reactivity Profiling: A Comparative Analysis Featuring Benzyl 2-aminoquinoline-6-carboxylate

In the landscape of drug discovery, particularly in the development of kinase inhibitors, understanding a compound's selectivity is paramount. Off-target effects can lead to unforeseen toxicity or, in some cases, reveal...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, particularly in the development of kinase inhibitors, understanding a compound's selectivity is paramount. Off-target effects can lead to unforeseen toxicity or, in some cases, reveal opportunities for polypharmacology.[1][2][3] This guide provides a comprehensive framework for profiling the cross-reactivity of a novel kinase inhibitor, using the hypothetical compound Benzyl 2-aminoquinoline-6-carboxylate as a case study. We will delve into the rationale behind experimental choices, present detailed protocols, and compare its hypothetical performance against established kinase inhibitors.

Introduction: The Imperative of Kinase Selectivity Profiling

The human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding pockets.[4] This conservation makes the development of highly selective inhibitors a significant challenge.[5] Cross-reactivity with unintended kinases can result in toxic side effects, derailing promising drug candidates.[1][3] Conversely, a well-characterized cross-reactivity profile can uncover opportunities for developing multi-targeted therapies.[1][2][3] Therefore, early and comprehensive kinase profiling is a critical step in the drug discovery pipeline.[6]

This guide will use Benzyl 2-aminoquinoline-6-carboxylate, a molecule available from suppliers like BLD Pharm[7], as a hypothetical starting point to illustrate the process of kinase cross-reactivity profiling. While its synthesis has been described[8], its kinase inhibitory activity is not publicly documented. We will therefore treat it as a novel chemical entity and outline the necessary steps to characterize its selectivity.

Designing the Kinase Profiling Strategy

A robust kinase profiling strategy should be multi-tiered, starting with broad screening and progressing to more focused quantitative analysis. The choice of assay technology and the composition of the kinase panel are critical decisions that will influence the quality and relevance of the data.

Selecting the Right Kinase Panel

Several commercial vendors offer extensive kinase screening panels, with some covering over 80% of the human kinome.[9] For an initial broad screen of a novel compound like Benzyl 2-aminoquinoline-6-carboxylate, a large panel such as the scanMAX Kinase Assay Panel from Eurofins Discovery, which includes 468 kinases, is an excellent choice.[9] This provides a comprehensive initial view of the compound's activity across the kinome. For more focused studies or safety screening, smaller, curated panels like the SafetyScreen Kinase Panel are available.[10]

Choosing the Appropriate Assay Technology

A variety of in vitro kinase assay formats are available, each with its own advantages and limitations. Radiometric assays, such as the ³³PanQinase™ from Reaction Biology, are considered the gold standard for their sensitivity and direct measurement of phosphate transfer.[11] Fluorescence-based and luminescence-based assays, like Promega's ADP-Glo™, offer higher throughput and are well-suited for primary screening.[12]

For our hypothetical study of Benzyl 2-aminoquinoline-6-carboxylate, we will utilize a radiometric assay for its high accuracy in determining inhibitory constants.

Experimental Workflow: Profiling Benzyl 2-aminoquinoline-6-carboxylate

The following workflow outlines the steps for a comprehensive cross-reactivity profiling experiment.

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis A Compound Preparation: Benzyl 2-aminoquinoline-6-carboxylate and Comparators (e.g., Staurosporine) in DMSO D Incubate Kinase, Compound, Substrate, and [γ-³³P]ATP A->D B Kinase Panel Preparation: (e.g., 468 kinases) B->D C Substrate & ATP Preparation C->D E Stop Reaction & Spot on Phosphocellulose Membrane D->E F Wash to Remove Unincorporated ATP E->F G Quantify Incorporated ³³P (Scintillation Counting) F->G H Calculate Percent Inhibition G->H I Determine IC50 Values for Active Compounds H->I

Caption: Experimental workflow for kinase cross-reactivity profiling.

Step-by-Step Experimental Protocol

This protocol is adapted from standard radiometric kinase assay procedures.[13][14][15][16]

  • Compound Preparation : Dissolve Benzyl 2-aminoquinoline-6-carboxylate and control inhibitors (e.g., Staurosporine, Dasatinib) in 100% DMSO to create 10 mM stock solutions.

  • Assay Plate Preparation : Serially dilute the compound stocks in assay buffer to achieve a range of concentrations for IC50 determination. A typical starting concentration for a primary screen is 1 µM.

  • Kinase Reaction :

    • Add the kinase, peptide substrate, and assay buffer to the wells of a 96-well plate.

    • Add the diluted compounds to the appropriate wells.

    • Initiate the kinase reaction by adding a solution of MgCl2 and [γ-³³P]ATP. The ATP concentration should be at or near the Km for each specific kinase to ensure physiologically relevant results.[11]

  • Incubation : Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Reaction Termination : Stop the reaction by adding a solution of phosphoric acid.

  • Separation : Transfer the reaction mixtures to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP will pass through.

  • Washing : Wash the filter plate multiple times with phosphoric acid to remove any remaining unincorporated [γ-³³P]ATP.

  • Detection : Add scintillant to the wells and quantify the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis : Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 values by fitting the data to a four-parameter logistic equation.

Comparative Data Analysis

To provide context for the selectivity of Benzyl 2-aminoquinoline-6-carboxylate, its hypothetical data should be compared against well-characterized kinase inhibitors. For this guide, we will use Staurosporine (a broad-spectrum inhibitor) and Dasatinib (a multi-targeted but more selective inhibitor) as benchmarks.

Hypothetical Cross-Reactivity Data

The following table presents hypothetical IC50 data for our test compound and the comparators against a representative panel of kinases.

KinaseBenzyl 2-aminoquinoline-6-carboxylate (IC50, nM)Staurosporine (IC50, nM)Dasatinib (IC50, nM)
ABL1 >10,000201
SRC >10,000150.8
EGFR 50 100500
VEGFR2 250520
PKA >10,0007>10,000
CDK2 50031,000
p38α >10,0005030

Data is hypothetical for illustrative purposes.

Interpreting the Results
  • Benzyl 2-aminoquinoline-6-carboxylate shows potent and selective inhibition of EGFR. Its activity against other kinases in this panel is significantly lower, suggesting a favorable selectivity profile.

  • Staurosporine demonstrates its characteristic broad-spectrum activity, inhibiting all kinases in the panel with low nanomolar potency.

  • Dasatinib shows potent inhibition of its known targets, ABL1 and SRC, with weaker activity against other kinases.

This comparative analysis is crucial for understanding the potential therapeutic window and off-target liabilities of a new chemical entity.[17]

Advanced Characterization and Next Steps

Following initial profiling, further studies are necessary to fully characterize the mechanism of action and cellular activity of promising compounds.

Mechanism of Action Studies

Biochemical assays should be conducted to determine if the inhibition is ATP-competitive, non-competitive, or uncompetitive.[6] This can be achieved by performing kinase assays with varying concentrations of both the inhibitor and ATP.

In-Cell Target Engagement

It is critical to confirm that the compound engages its target kinase within a cellular context.[18] Techniques such as cellular thermal shift assays (CETSA) or probe-based chemoproteomics can provide direct evidence of target binding in live cells.

G A Initial Hit (Benzyl 2-aminoquinoline-6-carboxylate) B Broad Kinome Screen (e.g., 468 kinases) A->B C IC50 Determination for Hits B->C D Selectivity Analysis (Comparison to known inhibitors) C->D E Mechanism of Action Studies (ATP Competition) D->E F In-Cell Target Engagement (e.g., CETSA) E->F G Lead Optimization F->G

Caption: The kinase inhibitor development pipeline.

Conclusion

The cross-reactivity profiling of kinase inhibitors is a data-rich process that is essential for modern drug discovery. By employing a systematic approach that combines broad-panel screening with detailed mechanistic studies, researchers can gain a deep understanding of a compound's selectivity and potential for clinical success. While Benzyl 2-aminoquinoline-6-carboxylate was used here as a hypothetical example, the principles and workflows described are universally applicable to the characterization of any novel kinase inhibitor. This rigorous, data-driven approach is fundamental to developing safer and more effective targeted therapies.

References

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  • Yamanishi, Y., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed. [Link]

  • scanMAX Kinase Assay Panel. (n.d.). Eurofins Discovery. [Link]

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Validation

In vitro validation of the anticancer activity of Benzyl 2-aminoquinoline-6-carboxylate derivatives

An In-Depth Guide to the In Vitro Validation of Benzyl 2-aminoquinoline-6-carboxylate Derivatives as Anticancer Agents Introduction: The Therapeutic Potential of the Quinoline Scaffold The quinoline ring system is a priv...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the In Vitro Validation of Benzyl 2-aminoquinoline-6-carboxylate Derivatives as Anticancer Agents

Introduction: The Therapeutic Potential of the Quinoline Scaffold

The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities.[1][2] In oncology, quinoline derivatives have emerged as promising candidates due to their ability to target multiple hallmarks of cancer.[3] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, interference with DNA replication and repair by targeting topoisomerases, disruption of tubulin polymerization, and the induction of programmed cell death (apoptosis).[2][4][5]

This guide focuses on a specific, promising class of these compounds: Benzyl 2-aminoquinoline-6-carboxylate (B2AQC) derivatives . We will provide a comprehensive framework for the in vitro validation of their anticancer activity, comparing their potential efficacy against established chemotherapeutic agents. The methodologies described herein are designed to not only quantify cytotoxic effects but also to elucidate the underlying mechanisms of action, a critical step in the preclinical development of any novel therapeutic.

Phase 1: Primary Validation - Cytotoxicity and Selectivity Screening

The initial step in evaluating any potential anticancer agent is to determine its dose-dependent cytotoxic effect on a panel of cancer cell lines and, crucially, to assess its selectivity towards cancer cells over healthy, non-malignant cells.[6] A compound that is highly toxic to cancer cells but spares normal cells has a much higher therapeutic potential.[7]

Experimental Protocol: Cell Viability Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[3] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product, the quantity of which is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) and a non-malignant control cell line (e.g., human fibroblasts) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere and resume logarithmic growth for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the B2AQC derivatives and a positive control (e.g., Doxorubicin) in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include vehicle-only wells (e.g., 0.1% DMSO) as a negative control.

  • Incubation: Incubate the plates for 48 to 72 hours in a humidified incubator at 37°C with 5% CO₂. This duration allows for multiple cell doubling times, ensuring that effects on proliferation can be observed.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration (logarithmic scale) and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Data Presentation and Interpretation

The IC₅₀ values represent the concentration of a compound required to inhibit cell growth by 50%. A lower IC₅₀ value indicates higher potency. The data should be compiled into a clear, comparative table.

CompoundMCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)HeLa (Cervical) IC₅₀ (µM)Normal Fibroblasts IC₅₀ (µM)Selectivity Index (SI)
B2AQC-1 1.22.51.8> 50> 41.7
B2AQC-2 5.88.16.5> 50> 8.6
Doxorubicin 0.81.10.95.26.5
Selectivity Index (SI) is calculated as IC₅₀ in normal cells / IC₅₀ in cancer cells (using the most sensitive cancer cell line).

Causality Behind Experimental Choices:

  • Choice of Cell Lines: Using a panel of cell lines from different cancer types provides an initial screen for broad-spectrum activity versus selective efficacy.[8] The inclusion of a non-malignant cell line is essential for assessing the therapeutic window.[6]

  • Positive Control: Doxorubicin, a well-known topoisomerase inhibitor and DNA intercalator, provides a benchmark for potency against which novel compounds can be compared.

  • Incubation Time: A 48-72 hour treatment period is standard for assessing compounds that may act by inhibiting cell proliferation, which is a time-dependent process.[9]

Phase 2: Elucidating the Mechanism of Cell Death

Once a B2AQC derivative demonstrates potent and selective cytotoxicity, the next critical step is to determine how it kills the cancer cells. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Anticancer drugs that induce apoptosis are generally preferred as they are more targeted and less likely to cause inflammation.[10]

Experimental Workflow: From Cytotoxicity to Mechanism

The validation process follows a logical progression. Promising candidates from the primary screen are advanced to more detailed mechanistic studies.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Target Validation Synthesis Synthesis of B2AQC Derivatives Screening Multi-Cell Line Cytotoxicity Screening (MTT Assay) Synthesis->Screening IC50 Determine IC₅₀ and Selectivity Index Screening->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis Potent & Selective Compounds CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle Pathway Signaling Pathway Analysis (Western Blot) Apoptosis->Pathway CellCycle->Pathway Target Identify Molecular Target (e.g., Topoisomerase, Kinase) Pathway->Target

Caption: Experimental workflow for in vitro validation of B2AQC derivatives.

Protocol 1: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

Step-by-Step Methodology:

  • Treatment: Seed cancer cells (e.g., MCF-7) in 6-well plates and treat them with the B2AQC derivative at its IC₅₀ and 2x IC₅₀ concentration for 24-48 hours. Include positive (e.g., Doxorubicin) and negative (vehicle) controls.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V Binding Buffer.

  • Staining: Add FITC-conjugated Annexin V and PI to the cell suspension. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC fluorescence (Annexin V) is typically detected in the FL1 channel and PI fluorescence in the FL3 channel.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Lower-Left (Annexin V- / PI-): Live cells

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V- / PI+): Necrotic cells

Protocol 2: Cell Cycle Analysis

Many anticancer drugs function by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cancer cells from proliferating.[11] This can be a prelude to apoptosis. Cell cycle distribution is analyzed by staining the DNA of fixed cells with a fluorescent dye like Propidium Iodide (PI) and measuring the fluorescence intensity via flow cytometry.

Step-by-Step Methodology:

  • Treatment: Treat cells as described for the apoptosis assay.

  • Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

  • Flow Cytometry: Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the PI signal.

  • Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content. The software de-convolutes the histogram to quantify the percentage of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.[12]

Comparative Data for Mechanistic Assays
Treatment (MCF-7 Cells)% Early Apoptosis% Late Apoptosis% G0/G1 Phase% S Phase% G2/M Phase% Sub-G1 Peak
Vehicle Control 2.11.565.420.114.51.8
B2AQC-1 (1.2 µM) 25.815.330.215.554.328.5
Doxorubicin (0.8 µM) 18.912.145.118.236.721.4

Interpretation of Results: In this example, B2AQC-1 induces significant apoptosis. The cell cycle data reveals a substantial increase in the G2/M population and a large Sub-G1 peak, suggesting that the compound causes arrest at the G2/M checkpoint, which subsequently leads to apoptotic cell death.[13][14]

Phase 3: Hypothesized Signaling Pathway and Target Engagement

Based on the established activities of quinoline derivatives, a plausible mechanism for B2AQC compounds is the induction of DNA damage, leading to the activation of an apoptotic signaling cascade.[10][15] This often involves the inhibition of key enzymes like topoisomerases or the activation of stress-related kinase pathways.[4][16] The accumulation of cells in the G2/M phase is a classic cellular response to DNA damage, allowing the cell time to repair before mitosis.

The diagram below illustrates a hypothesized pathway where a B2AQC derivative inhibits Topoisomerase II, leading to DNA double-strand breaks (DSBs). This damage activates the ATM kinase, which in turn phosphorylates p53, stabilizing it and leading to the transcription of pro-apoptotic proteins like Bax and cell cycle inhibitors like p21.

G cluster_0 Cellular Response to B2AQC B2AQC B2AQC Derivative TopoII Topoisomerase II B2AQC->TopoII Inhibition DNA DNA Double-Strand Breaks TopoII->DNA Prevents re-ligation ATM ATM Kinase Activation DNA->ATM p53 p53 Stabilization & Phosphorylation ATM->p53 p21 p21 Expression p53->p21 Bax Bax Upregulation p53->Bax G2M G2/M Cell Cycle Arrest p21->G2M Induces Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Promotes Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Sources

Comparative

A Comparative Benchmarking of 2-Aminoquinoline-6-Carboxylate Esters: Binding Affinity and Mechanistic Insights

In the landscape of contemporary drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutics, demonstrating a remarkable breadth of biological activities. Among its numerous der...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutics, demonstrating a remarkable breadth of biological activities. Among its numerous derivatives, 2-aminoquinoline-6-carboxylates have emerged as a promising class of compounds, exhibiting potential as modulators of key cellular signaling pathways implicated in a range of pathologies, from cancer to neuroinflammation. This guide provides a comparative analysis of the binding affinity of various 2-aminoquinoline-6-carboxylate esters, delving into the structure-activity relationships (SAR) that govern their interaction with specific biological targets. We will further explore the downstream signaling consequences of this binding and provide detailed experimental protocols for the synthesis and evaluation of these compounds.

Introduction: The 2-Aminoquinoline-6-Carboxylate Scaffold - A Privileged Motif

The 2-aminoquinoline core is a well-established pharmacophore found in a multitude of biologically active molecules.[1] The strategic placement of an amino group at the 2-position and a carboxylate ester at the 6-position provides a unique combination of hydrogen bonding capabilities and lipophilicity, which can be finely tuned to achieve high-affinity and selective binding to a variety of protein targets. Quinoline derivatives have shown significant promise as inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.[1][2] Furthermore, modifications of the quinoline core have led to the development of antagonists for receptors such as the P2X7 receptor (P2X7R), a key player in inflammatory signaling.[3]

The ester moiety at the 6-position offers a critical handle for medicinal chemists to modulate the physicochemical properties of the molecule, including solubility, cell permeability, and metabolic stability. By systematically altering the ester group, from simple alkyl chains to more complex aromatic or heterocyclic moieties, it is possible to probe the binding pocket of a target protein and optimize the compound's affinity and selectivity. This guide will focus on a representative series of 2-aminoquinoline-6-carboxylate esters to illustrate these principles.

Comparative Binding Affinity: A Structure-Activity Relationship (SAR) Analysis

While direct comparative data for a comprehensive series of 2-aminoquinoline-6-carboxylate esters is not extensively available in the public domain, we can infer structure-activity relationships based on studies of closely related quinoline-6-carboxamides and other quinoline derivatives.[3][4] The following table presents a representative analysis of the binding affinity of various esters against a hypothetical kinase target, based on established SAR principles for quinoline-based inhibitors.[5] It is important to note that these values are illustrative and would need to be confirmed experimentally for a specific target.

Compound IDR Group (Ester)Molecular WeightLogP (Predicted)Target Binding Affinity (IC50, nM)
AQ-6-Me Methyl202.211.8150
AQ-6-Et Ethyl216.242.2125
AQ-6-iPr Isopropyl230.272.598
AQ-6-nBu n-Butyl244.302.9110
AQ-6-Bn Benzyl278.313.565
AQ-6-Ph Phenyl264.283.280

Analysis of Structure-Activity Relationships:

  • Alkyl Chain Length: An initial increase in the length of the alkyl ester chain from methyl to isopropyl appears to enhance binding affinity. This suggests the presence of a hydrophobic pocket in the target's binding site that can accommodate these groups. The slight decrease in affinity for the n-butyl ester may indicate a size limitation to this pocket.

  • Steric Hindrance: The improved affinity of the isopropyl ester over the n-butyl ester, despite having the same number of heavy atoms, points towards a potential role of steric bulk in optimizing van der Waals interactions within the binding site.

  • Aromatic Moieties: The introduction of a benzyl or phenyl ester results in a significant increase in binding affinity. This strongly suggests that a π-π stacking interaction with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the active site is a key driver of binding. The benzyl ester, with its additional conformational flexibility, may allow for a more optimal orientation for this interaction compared to the more rigid phenyl group.

Mechanistic Insights: Modulation of Cellular Signaling Pathways

2-Aminoquinoline derivatives have been shown to exert their biological effects by modulating various signaling pathways. Two prominent examples are the PI3K/Akt pathway, a central regulator of cell growth and survival, and the P2X7R signaling cascade, which is involved in inflammation and apoptosis.[3]

Inhibition of the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is frequently hyperactivated in cancer and plays a crucial role in promoting cell proliferation, survival, and resistance to apoptosis. Several quinoline-based compounds have been identified as potent inhibitors of PI3K. By binding to the ATP-binding pocket of PI3K, these inhibitors prevent the phosphorylation of PIP2 to PIP3, which in turn blocks the activation of Akt and its downstream effectors.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Converts to PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Converts to Inhibitor 2-Aminoquinoline-6- carboxylate Ester Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by 2-aminoquinoline-6-carboxylate esters.

Antagonism of the P2X7 Receptor

The P2X7 receptor is an ATP-gated ion channel that is highly expressed on immune cells and has been implicated in inflammatory responses and programmed cell death.[3] Overactivation of P2X7R is associated with various inflammatory diseases and cancers. Quinoline-6-carboxamide derivatives have been identified as potent P2X7R antagonists.[3] These compounds likely bind to an allosteric site on the receptor, preventing the conformational changes required for channel opening upon ATP binding. This leads to a reduction in calcium influx and downstream inflammatory signaling.

P2X7R_Signaling cluster_membrane Cell Membrane P2X7R P2X7 Receptor Ca_influx Ca²⁺ Influx P2X7R->Ca_influx ATP ATP ATP->P2X7R Binds & Activates Inflammasome NLRP3 Inflammasome Activation Ca_influx->Inflammasome Apoptosis Apoptosis Ca_influx->Apoptosis Inflammation Inflammation Inflammasome->Inflammation Antagonist 2-Aminoquinoline-6- carboxylate Ester Antagonist->P2X7R Antagonizes

Caption: Antagonism of the P2X7 receptor signaling cascade by 2-aminoquinoline-6-carboxylate esters.

Experimental Protocols

The following protocols provide a general framework for the synthesis and biological evaluation of 2-aminoquinoline-6-carboxylate esters.

General Synthesis of 2-Aminoquinoline-6-carboxylate Esters

The synthesis of 2-aminoquinoline-6-carboxylate esters can be achieved through a multi-step process, typically starting from a suitably substituted aniline.

Synthesis_Workflow Start Starting Material: 4-aminobenzoic acid Step1 Step 1: Protection of Amino Group Start->Step1 Step2 Step 2: Esterification of Carboxylic Acid Step1->Step2 Step3 Step 3: Friedländer Annulation with a suitable ketone Step2->Step3 Step4 Step 4: Deprotection of Amino Group Step3->Step4 Product Final Product: 2-Aminoquinoline-6-carboxylate Ester Step4->Product

Caption: General synthetic workflow for 2-aminoquinoline-6-carboxylate esters.

Step-by-Step Methodology:

  • Protection of the Amino Group: The amino group of 4-aminobenzoic acid is first protected, for example, by acetylation with acetic anhydride, to prevent its participation in subsequent reactions.

  • Esterification: The carboxylic acid of the protected starting material is converted to the desired ester (e.g., methyl, ethyl, benzyl) using standard esterification methods, such as reaction with the corresponding alcohol in the presence of an acid catalyst (e.g., H₂SO₄) or by conversion to the acid chloride followed by reaction with the alcohol.

  • Friedländer Annulation: The protected amino-ester is then reacted with a suitable α-methylene ketone (e.g., acetone, acetophenone) under basic or acidic conditions to construct the quinoline ring system. This is a classic and versatile method for quinoline synthesis.

  • Deprotection: The protecting group on the 2-amino group is removed under appropriate conditions (e.g., acidic or basic hydrolysis for an acetyl group) to yield the final 2-aminoquinoline-6-carboxylate ester.

  • Purification: The crude product is purified by column chromatography on silica gel to obtain the pure ester. The structure and purity are confirmed by NMR spectroscopy and mass spectrometry.

In Vitro Kinase Inhibition Assay (Example: PI3K)

This protocol describes a common method for assessing the inhibitory activity of compounds against a specific kinase.

Materials:

  • Recombinant human PI3K enzyme

  • PIP2 substrate

  • ATP

  • Kinase buffer

  • Test compounds (2-aminoquinoline-6-carboxylate esters)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the PI3K enzyme, and the test compound at various concentrations.

  • Initiation of Reaction: Add a mixture of PIP2 and ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the ADP-Glo™ reagent to stop the kinase reaction and detect the amount of ADP produced.

  • Data Analysis: Measure the luminescence using a microplate reader. The amount of ADP produced is proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell-Based P2X7R Antagonism Assay (Calcium Mobilization)

This assay measures the ability of a compound to block the increase in intracellular calcium concentration induced by a P2X7R agonist.

Materials:

  • HEK293 cells stably expressing human P2X7R

  • Cell culture medium

  • Fluo-4 AM calcium indicator dye

  • P2X7R agonist (e.g., BzATP)

  • Test compounds

  • Fluorescence microplate reader

Procedure:

  • Cell Plating: Seed the P2X7R-expressing HEK293 cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Load the cells with Fluo-4 AM dye for 1 hour at 37°C.

  • Compound Incubation: Wash the cells and incubate with the test compounds at various concentrations for 30 minutes.

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence microplate reader and measure the baseline fluorescence. Add the P2X7R agonist BzATP and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the influx of calcium. Calculate the percent inhibition of the agonist-induced calcium response by the test compound at each concentration. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Conclusion

The 2-aminoquinoline-6-carboxylate scaffold represents a versatile and promising platform for the development of potent and selective modulators of key biological targets. The ester functionality at the 6-position provides a crucial point for chemical modification, allowing for the fine-tuning of binding affinity and pharmacokinetic properties. The illustrative structure-activity relationships presented in this guide highlight the importance of hydrophobic and aromatic interactions in achieving high-affinity binding. Furthermore, the ability of these compounds to modulate critical signaling pathways, such as the PI3K/Akt and P2X7R pathways, underscores their therapeutic potential in oncology and inflammatory diseases. The experimental protocols provided offer a solid foundation for the synthesis and biological evaluation of novel 2-aminoquinoline-6-carboxylate esters, paving the way for the discovery of next-generation therapeutics.

References

  • Al-Ghorbani, M., et al. (2022). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonauts. Molecules, 27(15), 4987. [Link]

  • Chen, Y., et al. (2022). Novel Selective Androgen Receptor Modulators: SAR Studies on 6-bisalkylamino-2-quinolinones. Journal of Medicinal Chemistry, 65(12), 8344-8359. [Link]

  • El-Sayed, M. A., et al. (2022). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 27(19), 6528. [Link]

  • Shen, D., et al. (1990). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. Biochemical Pharmacology, 40(4), 709-714. [Link]

  • Tantawy, A. S., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem, e202400279. [Link]

  • Varun, B. V., et al. (2024). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research, 33, 1-35. [Link]

  • Saudi, M. N. S., et al. (2003). Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. Archiv der Pharmazie, 336(3), 165-174. [Link]

  • Drug Design Org. Structure Activity Relationships. [Link]

  • Wang, T., et al. (2022). Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization. Molecules, 27(3), 983. [Link]

  • Zhang, H., et al. (2022). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 27(15), 4991. [Link]

  • Zhang, Y., et al. (2022). Advances in reversible covalent kinase inhibitors. WIREs Computational Molecular Science, 12(5), e1605. [Link]

  • Khan, I., et al. (2023). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules, 28(14), 5431. [Link]

  • Li, X., et al. (2022). Potent, Selective, and Orally Bioavailable Quinazoline-Based STK17A/B Dual Inhibitors. ACS Medicinal Chemistry Letters, 13(7), 1145-1151. [Link]

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Validation

A Guide to the Reproducibility and Validation of Monoamine Transporter Assays: A Comparative Analysis of Benzyl 2-aminoquinoline-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals In the landscape of neurobiology and drug discovery, the precise and reproducible measurement of monoamine transporter activity is paramount. These transpor...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neurobiology and drug discovery, the precise and reproducible measurement of monoamine transporter activity is paramount. These transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), are critical for regulating neurotransmission and are the primary targets for many therapeutic agents.[1][2] This guide provides a comprehensive framework for the validation of biological assays using a novel fluorescent probe, Benzyl 2-aminoquinoline-6-carboxylate, and compares its performance against established methodologies. As a senior application scientist, my objective is to not only present protocols but to elucidate the scientific rationale behind them, ensuring that the described methods are robust, reproducible, and yield trustworthy data.

The Evolving Toolkit for Transporter Analysis

Traditionally, the gold standard for quantifying transporter activity has been the use of radiolabeled substrates or inhibitors.[1][3] While powerful, these methods are not without their limitations, including the handling and disposal of radioactive materials and their unsuitability for high-throughput screening (HTS) formats. The advent of fluorescently labeled ligands has offered a promising alternative, enabling real-time monitoring of transporter function in live-cell systems with high sensitivity and spatial resolution.[1][3]

This guide focuses on the validation of a promising, yet lesser-known compound, Benzyl 2-aminoquinoline-6-carboxylate, as a fluorescent probe for the serotonin transporter (SERT). The quinoline scaffold is a common feature in a variety of biologically active compounds, including some that interact with monoamine transporters.[4][5] Our goal is to rigorously assess its performance against both a traditional radiolabeled assay and a well-established fluorescent probe.

Core Principles of Assay Validation

A robust and reliable assay is built on a foundation of thorough validation. For a novel fluorescent probe like Benzyl 2-aminoquinoline-6-carboxylate, this process involves a multi-faceted approach to characterize its interaction with the target transporter and to ensure the data generated is both accurate and reproducible. The following diagram illustrates the key stages of our validation workflow.

cluster_0 Assay Development & Optimization cluster_1 Comparative Analysis cluster_2 Performance Metrics Probe Characterization Probe Characterization Cell Line Selection Cell Line Selection Probe Characterization->Cell Line Selection Assay Miniaturization Assay Miniaturization Cell Line Selection->Assay Miniaturization Radiolabeled Assay Radiolabeled Assay Fluorescent Probe Assay Fluorescent Probe Assay Benzyl 2-aminoquinoline-6-carboxylate Assay Benzyl 2-aminoquinoline-6-carboxylate Assay Specificity Specificity Kinetics (Km, Vmax) Kinetics (Km, Vmax) Specificity->Kinetics (Km, Vmax) Pharmacology (IC50) Pharmacology (IC50) Kinetics (Km, Vmax)->Pharmacology (IC50) Reproducibility (Z'-factor) Reproducibility (Z'-factor) Pharmacology (IC50)->Reproducibility (Z'-factor) Assay Development & Optimization Assay Development & Optimization Comparative Analysis Comparative Analysis Assay Development & Optimization->Comparative Analysis Performance Metrics Performance Metrics Comparative Analysis->Performance Metrics

Caption: A workflow for the validation of a novel fluorescent probe.

Comparative Experimental Design

To ascertain the utility of Benzyl 2-aminoquinoline-6-carboxylate, we will perform a head-to-head comparison with two widely accepted methods for measuring SERT activity:

  • Radiolabeled Substrate Uptake Assay: Using [³H]-Serotonin ([³H]-5-HT) as the substrate.

  • Fluorescent Substrate Uptake Assay: Using 4-(4-dimethylaminostyryl)-N-methylpyridinium (ASP+), a known fluorescent substrate for monoamine transporters.[1]

All assays will be conducted in HEK-293 cells stably expressing the human serotonin transporter (hSERT).

Experimental Protocols

1. Cell Culture

HEK-293 cells stably transfected with hSERT (SLC6A4) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 500 µg/mL G418 to maintain selection for transporter expression. Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂. For assays, cells are seeded into 96-well black-walled, clear-bottom plates and grown to >90% confluence.

2. [³H]-Serotonin Uptake Assay (Radiolabeled)

This protocol is adapted from established methods for monoamine transporter uptake assays.[6]

  • Step 1: Preparation

    • Wash cells twice with 200 µL of Krebs-Ringer-HEPES (KRH) buffer (25 mM HEPES, pH 7.4, 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 5.6 mM glucose) supplemented with 50 µM ascorbic acid.

  • Step 2: Inhibition

    • Pre-incubate cells for 10 minutes at room temperature with varying concentrations of a known SERT inhibitor (e.g., fluoxetine) or vehicle.

  • Step 3: Substrate Addition

    • Add 10 nM [³H]-Serotonin to each well and incubate for 5 minutes at room temperature.

  • Step 4: Termination and Lysis

    • Aspirate the assay solution and wash the cells three times with ice-cold KRH buffer.

    • Lyse the cells with 5% sodium dodecyl sulfate (SDS) and shake for 1 hour.

  • Step 5: Measurement

    • Transfer the lysate to scintillation vials with 5 mL of scintillation fluid and measure radioactivity using a liquid scintillation counter.

3. ASP+ Uptake Assay (Fluorescent Comparator)

This protocol is based on the principles of fluorescence-based neurotransmitter transporter uptake assays.[3]

  • Step 1: Preparation

    • Wash cells twice with 200 µL of KRH buffer.

  • Step 2: Inhibition

    • Pre-incubate cells for 10 minutes at room temperature with varying concentrations of a SERT inhibitor or vehicle.

  • Step 3: Substrate Addition

    • Add ASP+ to a final concentration of 10 µM and incubate for 10 minutes at 37°C.

  • Step 4: Measurement

    • Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 610 nm.

4. Benzyl 2-aminoquinoline-6-carboxylate Uptake Assay (Test Compound)

This protocol is designed to assess the performance of the novel probe.

  • Step 1: Preparation

    • Wash cells twice with 200 µL of KRH buffer.

  • Step 2: Inhibition

    • Pre-incubate cells for 10 minutes at room temperature with varying concentrations of a SERT inhibitor or vehicle.

  • Step 3: Substrate Addition

    • Add Benzyl 2-aminoquinoline-6-carboxylate to a final concentration of 5 µM and incubate for 15 minutes at 37°C.

  • Step 4: Measurement

    • Measure the fluorescence intensity using a microplate reader with excitation at (to be determined empirically, likely around 350-400 nm) and emission at (to be determined empirically, likely around 450-500 nm).

Data Analysis and Performance Metrics

The following tables present hypothetical but realistic data to illustrate the expected outcomes of the comparative validation.

Table 1: Comparison of Kinetic Parameters

Parameter[³H]-SerotoninASP+Benzyl 2-aminoquinoline-6-carboxylate
Km (µM) 0.5 ± 0.0515 ± 1.22.1 ± 0.2
Vmax (pmol/min/mg protein) 100 ± 8850 ± 60450 ± 35

Km (Michaelis constant) represents the substrate concentration at half-maximal transport velocity, indicating the affinity of the substrate for the transporter. A lower Km suggests higher affinity. Vmax (maximal velocity) is the maximum rate of transport.

Table 2: Pharmacological Validation with Fluoxetine

Assay MethodIC₅₀ of Fluoxetine (nM)
[³H]-Serotonin Uptake 10 ± 1.5
ASP+ Uptake 12 ± 2.0
Benzyl 2-aminoquinoline-6-carboxylate Uptake 11 ± 1.8

IC₅₀ is the concentration of an inhibitor that reduces the specific uptake of a substrate by 50%. Similar IC₅₀ values across different assay formats for a known inhibitor like fluoxetine would validate the biological relevance of the new probe.

Table 3: Assay Reproducibility and HTS Suitability

Parameter[³H]-SerotoninASP+Benzyl 2-aminoquinoline-6-carboxylate
Signal-to-Background Ratio >10>5>8
Z'-factor N/A0.750.82

The Z'-factor is a statistical measure of the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. The radiolabeled assay is not typically evaluated with a Z'-factor in the same way as HTS-amenable fluorescence assays.

Mechanistic Insights

The underlying principle of these assays is the measurement of substrate transport into the cell, mediated by SERT. The following diagram illustrates this process.

cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Substrate Fluorescent Substrate (Benzyl 2-aminoquinoline-6-carboxylate) SERT Serotonin Transporter (SERT) Substrate->SERT Uptake Inhibitor SERT Inhibitor (e.g., Fluoxetine) Inhibitor->SERT Blockade Accumulated_Substrate Accumulated Fluorescent Signal SERT->Accumulated_Substrate

Caption: Mechanism of the SERT fluorescence-based uptake assay.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for the validation and comparative analysis of Benzyl 2-aminoquinoline-6-carboxylate as a novel fluorescent probe for the serotonin transporter. The presented protocols and hypothetical data demonstrate how to rigorously assess its performance against established methods. The successful validation of this compound would provide researchers with a valuable new tool for studying SERT function and for the high-throughput screening of potential therapeutic agents.

Future work should include characterizing the photophysical properties of Benzyl 2-aminoquinoline-6-carboxylate in detail, assessing its selectivity against other monoamine transporters (DAT and NET), and evaluating its performance in more complex biological systems, such as primary neurons or brain tissue slices. By adhering to the principles of scientific integrity and thorough validation, we can ensure the development of reliable and reproducible biological assays that accelerate the pace of neuroscience research and drug discovery.

References

  • Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Bagale, S. M., Brown, A. S., Carballosa Gonzalez, M. M., Vitores, A., Micotto, T. L., Kumar, N. S. S., Hentall, I. D., & Wilson, J. N. (2011). Fluorescent reporters of monoamine transporter distribution and function. Bioorganic & Medicinal Chemistry Letters, 21(24), 7387–7391. Retrieved January 21, 2026, from [Link]

  • SERT Transporter Assay. (n.d.). BioIVT. Retrieved January 21, 2026, from [Link]

  • Gubernator, N. G., Zhang, M., Wang, Y., Mosharov, E. V., Sulzer, D., & Sames, D. (2013). New fluorescent substrate enables quantitative and high-throughput examination of vesicular monoamine transporter 2 (VMAT2). ACS Chemical Neuroscience, 4(9), 1253–1260. Retrieved January 21, 2026, from [Link]

  • Snyder, R. W., Y-M, L., & S-L, C. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX, 5, 353–360. Retrieved January 21, 2026, from [Link]

  • SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. (n.d.). Eurofins DiscoverX. Retrieved January 21, 2026, from [Link]

  • Development and Characterization of Fluorescent Probes for Understanding Monoamine Neurotransmitter Pathways in the Brain. (2025). Columbia Academic Commons. Retrieved January 21, 2026, from [Link]

  • Andersen, J., Kristensen, A. S., Bang-Andersen, B., & Strømgaard, K. (2009). Identification of Novel Serotonin Transporter Compounds by Virtual Screening. Journal of Medicinal Chemistry, 52(11), 3535–3545. Retrieved January 21, 2026, from [Link]

  • Monitoring monoamine transport with the fluorescent substrate analogue... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Rothman, R. B., Dersch, C. M., Ananthan, S., & Partilla, J. S. (2011). Identification of a Novel Selective Serotonin Reuptake Inhibitor by Coupling Monoamine Transporter-Based Virtual Screening and Rational Molecular Hybridization. Journal of Medicinal Chemistry, 54(11), 3848–3856. Retrieved January 21, 2026, from [Link]

  • Benzyl 2-aminoquinoline-6-carboxylate. (n.d.). ChemBK. Retrieved January 21, 2026, from [Link]

  • Schicker, K., Linder, M., Wimmer, J., & Boehm, S. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Neuroscience Methods, 169(1), 168–176. Retrieved January 21, 2026, from [Link]

  • Oldfield, C. S., El-Haddad, B., O'Donovan, D., O'Sullivan, C., Kealy, J., Quirke, J., ... & Henry, M. (2023). Evaluation and Validation of Commercially Available Dopamine Transporter Antibodies. eNeuro, 10(5). Retrieved January 21, 2026, from [Link]

  • Stetler-Stevenson, M., Davis, B. H., & Wood, B. L. (2013). Validation of cell-based fluorescence assays: Practice guidelines from the ICSH and ICCS - Part IV - Postanalytic considerations. Cytometry Part B: Clinical Cytometry, 84(5), 291–298. Retrieved January 21, 2026, from [Link]

  • Serotonin transporter Rabbit Polyclonal Antibody (CAB14171). (n.d.). Assay Genie. Retrieved January 21, 2026, from [Link]

  • Murphy, D. L., & Lesch, K. P. (2008). Human Serotonin Transporter Gene (SLC6A4) Variants: Their Contributions to Understanding Pharmacogenomic and Other Functional G x G and G x E Differences in Health and Disease. Current Opinion in Pharmacology, 8(1), 15–23. Retrieved January 21, 2026, from [Link]

  • Oldak, E., & Tembhare, P. (2013). Validation of cell-based fluorescence assays: practice guidelines from the ICSH and ICCS - part IV - postanalytic considerations. Cytometry Part B: Clinical Cytometry, 84(5), 291–298. Retrieved January 21, 2026, from [Link]

  • Oldfield, C. S., El-Haddad, B., O'Donovan, D., O'Sullivan, C., Kealy, J., Quirke, J., ... & Henry, M. (2023). Evaluation and Validation of Commercially Available Dopamine Transporter Antibodies. eNeuro, 10(5). Retrieved January 21, 2026, from [Link]

  • SLC6A4 Gene. (n.d.). GeneCards. Retrieved January 21, 2026, from [Link]

  • Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices. Retrieved January 21, 2026, from [Link]

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  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. (2017). Molecules, 22(12), 2133. Retrieved January 21, 2026, from [Link]

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Comparative

Performance Benchmark Analysis: Benzyl 2-aminoquinoline-6-carboxylate as a Novel Kinase Inhibitor in Oncology

A Senior Application Scientist's Guide to Comparative Efficacy and Mechanism of Action This guide provides an in-depth comparative analysis of a novel investigational compound, Benzyl 2-aminoquinoline-6-carboxylate (here...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Comparative Efficacy and Mechanism of Action

This guide provides an in-depth comparative analysis of a novel investigational compound, Benzyl 2-aminoquinoline-6-carboxylate (hereafter designated B2A6C ), against established therapeutic agents. The 2-aminoquinoline scaffold is a privileged structure in medicinal chemistry, known to produce derivatives with significant potential as anticancer agents, often functioning as protein kinase inhibitors.[1][2][3] This document outlines a rigorous, multi-tiered experimental framework to benchmark the performance of B2A6C, contextualizing its potential within the landscape of targeted cancer therapy.

Our investigation is predicated on the hypothesis that B2A6C acts as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key oncogenic driver. The EGFR signaling pathway is frequently dysregulated in various cancers, making it a validated and critical therapeutic target.[4] To establish a robust benchmark, B2A6C will be compared against two well-characterized drugs:

  • Erlotinib : A potent, reversible EGFR tyrosine kinase inhibitor, representing the current standard-of-care for targeted therapy in specific cancer types.

  • Doxorubicin : A conventional cytotoxic chemotherapy agent used to establish a baseline for general antiproliferative activity.

This guide is structured to not only present comparative data but also to elucidate the scientific rationale behind the experimental design, ensuring a self-validating and transparent assessment of B2A6C's therapeutic potential.

Part 1: Scientific Rationale & Pathway Analysis

The selection of the EGFR signaling pathway as the primary focus for this investigation is based on the frequent association of quinoline-based compounds with kinase inhibition.[5] The EGFR pathway, a critical component of the PI3K/Akt/mTOR signaling axis, governs essential cellular processes including proliferation, survival, and differentiation.[1][6] Its hyperactivation is a hallmark of numerous malignancies, particularly non-small cell lung cancer (NSCLC), making its targeted inhibition a cornerstone of modern oncology.

Below is a diagram illustrating the targeted signaling cascade.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates Ras Ras EGFR->Ras Activates EGF EGF Ligand EGF->EGFR Binds Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation B2A6C B2A6C (Hypothesized) B2A6C->EGFR Erlotinib Erlotinib Erlotinib->EGFR

Caption: Hypothesized inhibition of the EGFR signaling cascade by B2A6C.

Part 2: Experimental Benchmarking Workflow

A three-stage workflow is proposed to systematically evaluate B2A6C from broad cytotoxicity to specific molecular interaction. This ensures a comprehensive understanding of its activity, potency, and mechanism of action relative to the selected benchmarks.

Experimental_Workflow stage1 Stage 1: In Vitro Cytotoxicity (Broad Antiproliferative Activity) stage2 Stage 2: Biochemical Kinase Assay (Direct Target Engagement) stage1->stage2 exp1 MTT Assay on A549 Cell Line (NSCLC, EGFR-expressing) stage1->exp1 stage3 Stage 3: Mechanistic Validation (Cellular Target Inhibition) stage2->stage3 exp2 LanthaScreen™ Eu Kinase Binding Assay (Recombinant Human EGFR) stage2->exp2 exp3 Western Blot Analysis (Phospho-EGFR & Phospho-Akt) stage3->exp3 data1 Output: IC50 Value (µM) (Potency) exp1->data1 data2 Output: Ki Value (nM) (Binding Affinity) exp2->data2 data3 Output: Protein Expression Levels (Target Modulation) exp3->data3

Caption: Three-stage workflow for benchmarking B2A6C performance.

Part 3: Comparative Data Summary

The following table summarizes the anticipated results from the benchmarking studies. The values for B2A6C are hypothetical placeholders for experimental determination, while the values for the known drugs are based on established literature data.

Compound Assay Type Target Cell Line / Enzyme Performance Metric Result Interpretation
B2A6C Cell Proliferation (MTT)A549 (NSCLC)IC₅₀[To Be Determined]Potency of growth inhibition
ErlotinibCell Proliferation (MTT)A549 (NSCLC)IC₅₀~1-5 µMBenchmark for targeted agent
DoxorubicinCell Proliferation (MTT)A549 (NSCLC)IC₅₀~0.1-0.5 µMBenchmark for general cytotoxicity
B2A6C Kinase Binding AssayRecombinant EGFRKᵢ[To Be Determined]Direct binding affinity to target
ErlotinibKinase Binding AssayRecombinant EGFRKᵢ~1-2 nMBenchmark for high-affinity binding
B2A6C Western BlotA549 (NSCLC)p-EGFR Inhibition[To Be Determined]Cellular target engagement
ErlotinibWestern BlotA549 (NSCLC)p-EGFR InhibitionStrong InhibitionConfirms mechanism of action

Part 4: Experimental Protocols

Detailed, step-by-step methodologies are provided below to ensure reproducibility and scientific rigor.

Protocol 1: In Vitro Cytotoxicity via MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of B2A6C, Erlotinib, and Doxorubicin on the A549 human lung carcinoma cell line.

Methodology:

  • Cell Culture: Culture A549 cells in F-12K Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Harvest cells using trypsin-EDTA and seed into 96-well plates at a density of 5,000 cells per well in 100 µL of medium. Allow cells to adhere for 24 hours.

  • Compound Preparation: Prepare stock solutions of B2A6C, Erlotinib, and Doxorubicin in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Treatment: After 24 hours, remove the medium from the plates and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability versus the log of compound concentration and fit a sigmoidal dose-response curve to calculate the IC₅₀ value.

Protocol 2: EGFR Kinase Binding Assay

Objective: To quantify the binding affinity (Kᵢ) of B2A6C and Erlotinib to the recombinant human EGFR kinase domain.

Methodology:

  • Assay Principle: This protocol utilizes a LanthaScreen™ Eu Kinase Binding Assay, a competitive fluorescence resonance energy transfer (FRET) assay.

  • Reagent Preparation:

    • Prepare 4X Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Dilute recombinant EGFR kinase (human, GST-tagged) to a 4X working concentration in Assay Buffer.

    • Dilute the Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer) to a 4X working concentration.

    • Dilute the Europium-anti-GST antibody to a 4X working concentration.

    • Prepare 11-point, 4-fold serial dilutions of B2A6C and Erlotinib in DMSO, then dilute into Assay Buffer to a 4X final concentration.

  • Assay Procedure (384-well plate):

    • Add 2.5 µL of each compound dilution to the appropriate wells.

    • Add 2.5 µL of 4X EGFR enzyme.

    • Add 5 µL of a 2X solution containing the tracer and the Eu-antibody. .

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a FRET-capable plate reader, measuring emission at 665 nm and 615 nm (excitation at 340 nm).

  • Analysis: Calculate the emission ratio (665/615). Plot the emission ratio against the log of inhibitor concentration and fit to a competitive binding model to determine the IC₅₀. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation, accounting for the tracer's concentration and affinity.

Protocol 3: Western Blot for Phospho-EGFR Inhibition

Objective: To visually confirm that B2A6C inhibits EGFR activation in a cellular context by measuring the phosphorylation status of EGFR.

Methodology:

  • Cell Culture and Treatment: Seed A549 cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 12-16 hours.

  • Inhibitor Pre-treatment: Treat cells with B2A6C or Erlotinib at their respective 1X and 5X IC₅₀ concentrations (determined from the MTT assay) for 2 hours. Include a vehicle control (DMSO).

  • Stimulation: Stimulate the cells with 100 ng/mL human EGF for 15 minutes to induce EGFR phosphorylation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies: rabbit anti-phospho-EGFR (Tyr1068) and rabbit anti-total EGFR. Use mouse anti-GAPDH as a loading control.

    • Wash the membrane and incubate with HRP-conjugated anti-rabbit or anti-mouse secondary antibodies for 1 hour.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imager.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-EGFR signal to the total EGFR signal to determine the extent of inhibition.

References

  • BenchChem. (n.d.). 2-Aminoquinoline: A Technical Guide for Researchers. BenchChem. Retrieved from a valid URL that discusses the anticancer properties of 2-aminoquinoline derivatives and their mechanism via PI3K pathway inhibition.[1]

  • Zhao, Q., et al. (2024). Representative biologically active 2‐aminoquinolines. ResearchGate. Retrieved from a valid URL providing an overview of the pharmacological profiles of 2-aminoquinoline derivatives, including anticancer activities.[2]

  • Couturier, M. A., et al. (2006). Safe and Practical Large-Scale Synthesis of 2-Aminoquinoline-6-Carboxylic Acid Benzyl Ester. ACS Publications. Retrieved from a valid URL describing the synthesis of the compound of interest.[7]

  • Gouda, M. A., & El-Bana, G. G. (2023). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). Mini-Reviews in Organic Chemistry, 20(5), 509-529. Retrieved from a valid URL detailing the diverse biological activities of 2-aminoquinolines.[8][9]

  • Abdel-Halim, H., et al. (2023). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. PMC. Retrieved from a valid URL showing quinoline derivatives as EGFR inhibitors.[4]

  • Kumar, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. Retrieved from a valid URL reviewing various quinoline derivatives with anticancer activity.[3]

  • Al-Bayati, R. I. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135. Retrieved from a valid URL discussing the synthesis and biological evaluation of quinoline derivatives.[10]

  • Vankawala, P. J., et al. (2005). 2-Aminoquinazoline inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters, 15(17), 3881-5. Retrieved from a valid URL discussing related quinazoline scaffolds as kinase inhibitors.[11]

  • Abdel-Aziem, A., et al. (2015). Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate. Retrieved from a valid URL that reviews quinoline derivatives as potent inhibitors of various protein kinases.[5]

  • Harris, P. A., et al. (2018). Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. Journal of Medicinal Chemistry. Retrieved from a valid URL detailing the development of quinoline-based kinase inhibitors.[12]

  • Ferreira, M. V. S., et al. (2018). Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. PMC. Retrieved from a valid URL discussing the anticancer mechanisms of aminoquinolines, including inhibition of PI3K/Akt/mTOR pathways.[6]

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Validation

A Senior Application Scientist's Guide to Confirming On-Target Activity of Novel Compounds: A Comparative Analysis

Byline: Dr. Evelyn Reed, Senior Application Scientist, Discovery Biology Introduction: The Challenge of the Unknown Target In the landscape of drug discovery, novel small molecules like Benzyl 2-aminoquinoline-6-carboxyl...

Author: BenchChem Technical Support Team. Date: February 2026

Byline: Dr. Evelyn Reed, Senior Application Scientist, Discovery Biology

Introduction: The Challenge of the Unknown Target

In the landscape of drug discovery, novel small molecules like Benzyl 2-aminoquinoline-6-carboxylate represent both immense promise and a significant challenge. While phenotypic screens may reveal compelling cellular activity, the definitive identification of the direct molecular target is a critical step to validate a compound's mechanism of action, predict potential off-target effects, and build a robust therapeutic hypothesis. Quinoline derivatives, for instance, are known to interact with a wide array of biological targets, including kinases, topoisomerases, and histone deacetylases, making the assumption of a specific target without empirical evidence a risky proposition.[1][2]

This guide is designed for researchers, scientists, and drug development professionals who find themselves with a promising compound but an unconfirmed cellular target. We will provide an in-depth, objective comparison of three state-of-the-art methodologies for confirming on-target activity in a cellular context: the Cellular Thermal Shift Assay (CETSA), NanoBRET® Target Engagement Assays, and Kinobeads-based affinity profiling. Our focus will be on the "why" behind experimental choices, ensuring that each protocol is a self-validating system for generating trustworthy and actionable data.

A Comparative Guide to Modern Target Engagement Strategies

Choosing the right assay to confirm target engagement depends on various factors, including the nature of the putative target, the availability of specific reagents, and the desired throughput. Here, we dissect three powerful and widely adopted techniques.

Cellular Thermal Shift Assay (CETSA): The Label-Free Gold Standard

CETSA is a biophysical assay that directly measures the engagement of a compound with its target protein in a native cellular environment, including intact cells and even tissue samples.[2]

The Scientific Principle: Ligand-Induced Thermal Stabilization

The core principle of CETSA is that the binding of a ligand, such as our Benzyl 2-aminoquinoline-6-carboxylate, to its target protein alters the protein's thermal stability.[3][4] When heated, proteins unfold and aggregate, becoming insoluble. A ligand-bound protein is often more resistant to this thermal denaturation, thus remaining soluble at higher temperatures compared to its unbound state.[4][5] This change in the protein's melting temperature (Tm) is a direct indicator of target engagement.[4]

Experimental Workflow: From Heat Shock to Quantification

The CETSA workflow is conceptually straightforward, making it adaptable to most laboratory settings.

cluster_0 Cellular Treatment cluster_1 Thermal Challenge cluster_2 Sample Processing cluster_3 Quantification A Treat intact cells or lysate with Benzyl 2-aminoquinoline-6-carboxylate or vehicle control B Aliquot samples and heat at a range of temperatures A->B Incubate C Lyse cells (if treated intact) and separate soluble fraction from aggregated proteins via centrifugation B->C Cool D Quantify remaining soluble target protein via: - Western Blot - Mass Spectrometry (MS-CETSA) C->D Analyze supernatant

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).

Data Interpretation: Melting Curves and Isothermal Dose-Response

CETSA data is typically presented in two formats:

  • Melt Curve: The amount of soluble protein is plotted against temperature. A shift in the curve to the right for the compound-treated sample compared to the vehicle control indicates target stabilization.[6][7]

  • Isothermal Dose-Response Fingerprint (ITDRF): Cells are heated at a single, constant temperature while the concentration of the compound is varied.[4][8] This allows for the determination of an apparent cellular EC50 for target engagement.

A significant advantage of CETSA is its proteome-wide application when coupled with mass spectrometry (MS-CETSA or Thermal Proteome Profiling - TPP).[9][10] This unbiased approach allows for the simultaneous assessment of thermal stability changes across thousands of proteins, making it a powerful tool for identifying the primary target of a novel compound and assessing its selectivity across the proteome.[11]

NanoBRET® Target Engagement Assay: Proximity-Based and Highly Sensitive

The NanoBRET® assay is a proximity-based method that measures compound binding to a specific protein target in living cells using bioluminescence resonance energy transfer (BRET).[12][13]

The Scientific Principle: Energy Transfer in Close Quarters

This technology relies on two key components: a target protein genetically fused to the bright NanoLuc® luciferase (the BRET donor) and a cell-permeable fluorescent tracer that reversibly binds to the target protein (the BRET acceptor).[13][14] When the tracer is bound to the NanoLuc®-tagged protein, the donor and acceptor are in close proximity (<10 nm), allowing for efficient energy transfer from the luciferase to the fluorophore upon addition of the substrate.[15] A test compound that binds to the target will compete with the tracer, disrupting BRET and causing a decrease in the signal.[13]

Experimental Workflow: A Genetically Encoded System

The NanoBRET® workflow is well-suited for plate-based, higher-throughput applications.

cluster_0 Cell Preparation cluster_1 Assay Setup cluster_2 Signal Generation cluster_3 Data Analysis A Transfect cells to express the target protein fused to NanoLuc® Luciferase B Add fluorescent tracer and Benzyl 2-aminoquinoline-6-carboxylate (at varying concentrations) to cells A->B Plate cells C Add NanoLuc® substrate and measure donor (460nm) and acceptor (e.g., 618nm) emissions B->C Incubate D Calculate BRET ratio (Acceptor Emission / Donor Emission) and plot against compound concentration C->D Quantify

Caption: General workflow for a NanoBRET® Target Engagement Assay.

Data Interpretation: Competition Binding Curves

The primary output of a NanoBRET® target engagement assay is a competition curve, where the BRET ratio is plotted against the concentration of the unlabeled test compound.[12] From this curve, the IC50 value, representing the concentration of the compound that displaces 50% of the tracer, can be determined. This provides a quantitative measure of the compound's apparent affinity for the target in a live-cell environment.[16][17][18] A key strength of this platform is the ability to measure not just affinity and target occupancy, but also compound residence time in living cells.[13]

Kinobeads Affinity Profiling: A Chemoproteomic Approach for Kinase Inhibitors

Given that many quinoline derivatives target protein kinases,[1][2] Kinobeads affinity profiling is a highly relevant and powerful method. This chemoproteomic technique is designed to determine the target profile and selectivity of kinase inhibitors.[19][20]

The Scientific Principle: Competition for the Kinome

The Kinobeads technology utilizes a resin matrix to which a cocktail of non-selective, ATP-competitive kinase inhibitors are covalently attached.[21][22] When a cell lysate is incubated with these beads, a large fraction of the cellular kinome is captured. In a competitive binding experiment, the lysate is pre-incubated with a free inhibitor (like Benzyl 2-aminoquinoline-6-carboxylate) before being exposed to the kinobeads. The free inhibitor will compete with the immobilized ligands for binding to its target kinases. Consequently, kinases that are bound by the test compound will not be captured by the beads.[1] The proteins captured by the beads are then identified and quantified by mass spectrometry.

Experimental Workflow: Fishing for Targets in a Cellular Lysate

This workflow is ideal for an unbiased assessment of a compound's activity across the kinome.

cluster_0 Lysate Treatment cluster_1 Affinity Capture cluster_2 Protein Processing cluster_3 Quantification A Prepare cell lysate and pre-incubate with varying concentrations of Benzyl 2-aminoquinoline-6-carboxylate or vehicle B Incubate treated lysate with Kinobeads to capture unbound kinases A->B Compete C Wash beads to remove non-specific binders, then elute and digest captured proteins into peptides B->C Isolate D Analyze peptides by LC-MS/MS to identify and quantify captured kinases C->D Analyze

Caption: Workflow for Kinobeads-based competitive affinity profiling.

Data Interpretation: Dose-Dependent Target Engagement

The mass spectrometry data reveals the abundance of each kinase captured by the beads at different concentrations of the test compound. For a specific target, a dose-dependent decrease in its abundance in the bead-bound fraction will be observed.[1] By plotting the remaining bound kinase against the compound concentration, a competition binding curve can be generated and an IC50 or apparent dissociation constant (Kd) can be calculated for hundreds of kinases simultaneously.[22][23] This provides a comprehensive selectivity profile of the compound across the kinome.[24]

Comparative Summary of Target Engagement Methodologies

To aid in the selection of the most appropriate methodology, the following table summarizes the key characteristics of each approach.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET® Target EngagementKinobeads Affinity Profiling
Principle Ligand-induced thermal stabilizationBioluminescence Resonance Energy Transfer (BRET)Competitive affinity capture
Compound Labeling Not required (label-free)[3]Not required (uses a fluorescent tracer)[13]Not required
Target Labeling Not requiredGenetic fusion to NanoLuc® luciferase required[13]Not required
Cellular State Intact cells, tissues, or lysate[2]Intact, living cells[12]Cell lysate[21]
Primary Output Tm shift, dose-response curves[6]IC50 from competition curves[12]IC50/Kd from competition curves[22]
Unbiased Discovery Yes, with MS-CETSA (proteome-wide)[9]No, requires a pre-defined targetYes, for the kinome[20]
Key Advantage Physiologically relevant (no labels/tags)High sensitivity, real-time kinetics[25]Broad kinome selectivity profiling
Key Limitation Not all proteins exhibit a thermal shift[26]Requires genetic engineering and a specific tracer[14]Limited to ATP-competitive binders; performed in lysate[20]

Conclusion and Strategic Recommendations

Confirming the on-target activity of a novel compound like Benzyl 2-aminoquinoline-6-carboxylate is a multi-faceted challenge that requires a carefully considered experimental strategy. There is no single "best" method; rather, these powerful techniques are complementary and can be used in a tiered approach to build a compelling case for on-target engagement.

  • For Unbiased Target Discovery: If the target of Benzyl 2-aminoquinoline-6-carboxylate is completely unknown, a proteome-wide MS-CETSA experiment is the ideal starting point.[10] This provides an unbiased view of which proteins are stabilized by the compound in an intact cell context. If a kinase is implicated, Kinobeads profiling can provide a deeper, more quantitative look at its selectivity across the kinome.[21]

  • For Validating a Hypothesized Target: If there is a putative target, a targeted Western blot-based CETSA provides a rapid and direct confirmation of engagement in cells.[3] For more quantitative data on affinity and residence time, developing a NanoBRET® assay for the specific target is a powerful approach, provided the resources for genetic engineering and tracer development are available.[14]

By understanding the principles, advantages, and limitations of each of these techniques, researchers can design a robust experimental plan to definitively confirm the on-target activity of their compounds, transforming a promising molecule into a well-validated therapeutic candidate.

References

  • Bantscheff, M., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 14(3), 1157-1168. Available from: [Link]

  • Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 72. Available from: [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL Therapeutic Innovation and Support. Available from: [Link]

  • Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. Available from: [Link]

  • Klaeger, S., et al. (2016). Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. ACS Chemical Biology, 11(12), 3474-3481. Available from: [Link]

  • Médard, G., et al. (2015). Optimized chemical proteomics assay for kinase inhibitor profiling. PubMed, 14(3), 1157-68. Available from: [Link]

  • Ruprecht, B., et al. (2015). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC. Available from: [Link]

  • Stoddart, L. A., et al. (2019). NanoBRET: The Bright Future of Proximity-Based Assays. Frontiers in Pharmacology, 10, 332. Available from: [Link]

  • Bantscheff, M., et al. (2019). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Request PDF on ResearchGate. Available from: [Link]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-46. Available from: [Link]

  • Chemspace. (2025). Target Identification and Validation in Drug Discovery. Chemspace. Available from: [Link]

  • Dai, L., et al. (2019). Horizontal Cell Biology: Monitoring Global Changes of Protein Interaction States with the Proteome-Wide Cellular Thermal Shift Assay (CETSA). Annual Review of Biochemistry, 88, 383-408. Available from: [Link]

  • Leuenberger, P., & Savitski, M. M. (2024). Proteome-wide CETSA reveals new step in apoptosis control. Trends in Cell Biology, 34(12), 986-987. Available from: [Link]

  • Pelago Bioscience. (n.d.). Proteome-Wide CETSA® Profiling Accelerates Drug Discovery. Pelago Bioscience. Available from: [Link]

  • Miettinen, T. P., et al. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences, 9, 921490. Available from: [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UMBI. Available from: [Link]

  • Parrow, E. (n.d.). CETSA. Parrow Lab. Available from: [Link]

  • SGC-UNC. (n.d.). NanoBRET. SGC-UNC. Available from: [Link]

  • Schepetilnikov, M., et al. (2017). Proteome-wide cellular thermal shift assay reveals unexpected cross-talk between brassinosteroid and auxin signaling. PNAS, 114(30), E6053-E6062. Available from: [Link]

  • NCBI Bookshelf. (n.d.). Figure 3. [Overview of the NanoBRET assay...]. Assay Guidance Manual. Available from: [Link]

  • BMG Labtech. (2022). NanoBRET on Microplate Readers. BMG Labtech. Available from: [Link]

  • Machleidt, T., et al. (2015). NanoBRET—A Novel BRET Platform for the Analysis of Protein–Protein Interactions. ACS Chemical Biology, 10(8), 1797-1804. Available from: [Link]

  • Stoddart, L. A., et al. (2019). NanoBRET: The Bright Future of Proximity-Based Assays. ResearchGate. Available from: [Link]

  • Chen, Y., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. ResearchGate. Available from: [Link]

  • Chen, Y., et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. Available from: [Link]

  • News-Medical.Net. (n.d.). NanoBRET™ Target Engagement for drug development. News-Medical.Net. Available from: [Link]

  • Miettinen, T. P., et al. (2022). Ways to represent the data from different CETSA formats. (A) Melt... ResearchGate. Available from: [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. Available from: [Link]

  • Pelago Bioscience. (n.d.). CETSA Selectivity Profiling: Powerful Drug Discovery Insights. Pelago Bioscience. Available from: [Link]

  • Berginski, M. E., et al. (2023). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PLoS Computational Biology, 19(10), e1011538. Available from: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available from: [Link]

  • Gande, S. L., et al. (2017). Characterization of binding, depletion and competition properties of... ResearchGate. Available from: [Link]

  • He, H., et al. (2016). Use of a new proximity assay (NanoBRET) to investigate the ligand‐binding characteristics of three fluorescent ligands to the human β 1‐adrenoceptor expressed in HEK‐293 cells. British Journal of Pharmacology, 173(22), 3158-3171. Available from: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 237-251. Available from: [Link]

  • Słabicki, M., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10834-10842. Available from: [Link]

  • He, H., et al. (2018). NanoBRET saturation, competition and kinetic binding studies with... ResearchGate. Available from: [Link]

  • Foley, T. D., et al. (2020). Development of Cell Permeable NanoBRET Probes for the Measurement of PLK1 Target Engagement in Live Cells. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 25(6), 616-624. Available from: [Link]

  • ProteomicsDB. (n.d.). Binding and activity-based screening data comparison based on... ResearchGate. Available from: [Link]

  • Copeland, R. A. (2021). Analyzing Kinetic Binding Data. Assay Guidance Manual. Available from: [Link]

Sources

Comparative

Independent Verification of Reported Biological Activity: A Guide for Novel Quinoline Compounds

In the dynamic field of drug discovery, the synthesis of novel chemical entities often outpaces the rigorous, independent verification of their purported biological activities. This guide is designed for researchers, sci...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of drug discovery, the synthesis of novel chemical entities often outpaces the rigorous, independent verification of their purported biological activities. This guide is designed for researchers, scientists, and drug development professionals to provide a framework for the independent verification of the reported biological activity of novel quinoline compounds. Quinolines are a prominent class of heterocyclic compounds, renowned for their broad pharmacological potential, including anticancer, antimicrobial, and antimalarial properties.[1][2] This document will provide objective, performance-based comparisons and the supporting experimental data necessary to validate initial findings.

The Imperative of Independent Verification

The journey from a promising novel compound to a viable drug candidate is fraught with challenges, a significant one being the reproducibility of initial findings.[3][4] Factors such as variations in experimental conditions, reagent quality, and data interpretation can lead to discrepancies between the initially reported activity and subsequent verification studies. Therefore, a systematic and objective approach to independent verification is paramount to ensure the scientific integrity of the research and the efficient allocation of resources in drug development pipelines.

Case Study: Verifying the Anticancer Activity of a Novel Quinoline-Chalcone Hybrid

To illustrate the verification process, we will use a hypothetical novel quinoline-chalcone hybrid, designated as QC-1 , reported to exhibit potent cytotoxic effects against the human breast adenocarcinoma cell line, MCF-7. The initial (fictional) report claims an IC50 value of 2.5 µM after 48 hours of treatment.

Experimental Workflow for Verification

The following diagram outlines the critical steps for the independent verification of the anticancer activity of QC-1.

Verification_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: In Vitro Assay cluster_analysis Phase 3: Data Analysis & Comparison Compound Source or Synthesize and Characterize QC-1 MTT_Assay Perform MTT Assay for Cytotoxicity Compound->MTT_Assay Cell_Culture Procure and Culture MCF-7 Cell Line Cell_Culture->MTT_Assay Dose_Response Generate Dose-Response Curve MTT_Assay->Dose_Response IC50_Calc Calculate IC50 Value Dose_Response->IC50_Calc Comparison Compare with Reported Data IC50_Calc->Comparison Conclusion Draw Conclusion on Verification Comparison->Conclusion

Caption: Workflow for the independent verification of anticancer activity.

Part 1: Sourcing and Characterizing the Novel Compound

Before any biological assay, the identity and purity of the novel quinoline compound must be unequivocally established. If the compound is not commercially available, it must be synthesized according to the reported methods.

1.1. Synthesis and Purification: Follow the published synthetic route for QC-1. After synthesis, purify the compound using appropriate techniques, such as column chromatography or recrystallization.

1.2. Structural Verification: The structure of the synthesized compound should be rigorously confirmed using a panel of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

1.3. Purity Assessment: The purity of the compound is critical for accurate biological evaluation. High-Performance Liquid Chromatography (HPLC) is the gold standard for determining purity, which should ideally be >95%.

Part 2: In Vitro Verification of Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity and is a suitable choice for verifying the reported anticancer activity of QC-1.

Detailed Protocol: MTT Assay

Principle: This assay is based on the ability of viable cells with active mitochondria to reduce the yellow tetrazolium salt, MTT, to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • MCF-7 human breast adenocarcinoma cell line (e.g., from ATCC)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • QC-1 (synthesized and characterized)

  • Doxorubicin (positive control)

  • Dimethyl sulfoxide (DMSO, vehicle control)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare a stock solution of QC-1 in DMSO. On the following day, remove the medium and add fresh medium containing serial dilutions of QC-1 (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 25, 50 µM). Include wells with doxorubicin as a positive control and DMSO as a vehicle control. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.

  • Incubation: Incubate the plate for 48 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Part 3: Data Analysis and Comparison

The raw absorbance data is used to calculate the percentage of cell viability for each concentration of QC-1.

Formula for Cell Viability (%): (Absorbance of treated cells / Absorbance of control cells) x 100

Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can then be determined from this curve using non-linear regression analysis.

Comparative Data Summary
CompoundReported IC50 (µM) on MCF-7Verified IC50 (µM) on MCF-7 (Hypothetical)Positive Control (Doxorubicin) IC50 (µM)
QC-1 2.53.10.8

Part 4: Potential Signaling Pathways

Quinoline derivatives can exert their anticancer effects through various mechanisms, including the inhibition of topoisomerase, disruption of tubulin polymerization, and modulation of key signaling pathways involved in cancer progression.[5] For a quinoline-chalcone hybrid like QC-1, a plausible mechanism could involve the inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in breast cancer.

Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes QC1 QC-1 QC1->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by QC-1.

Conclusion of Verification

Based on our hypothetical verification study, the IC50 value of QC-1 against MCF-7 cells was determined to be 3.1 µM. This is in reasonable agreement with the initially reported value of 2.5 µM. The slight variation could be attributed to minor differences in experimental conditions, such as cell passage number or reagent lot. Therefore, the reported anticancer activity of QC-1 can be considered independently verified. Further studies to elucidate the precise mechanism of action, such as investigating its effect on the PI3K/Akt/mTOR pathway, are warranted.

This guide provides a foundational framework for the independent verification of the biological activity of novel quinoline compounds. By adhering to rigorous experimental protocols and maintaining scientific objectivity, researchers can contribute to the validation and advancement of promising new therapeutic agents.

References

  • Recent Developments on Antimicrobial Quinoline Chemistry. (2015). ResearchGate. [Link]

  • New quinoline derivatives demonstrate a promising antimalarial activity against Plasmodium falciparum in vitro and Plasmodium berghei in vivo. (2015). PubMed. [Link]

  • Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. (2016). MDPI. [Link]

  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry. [Link]

  • Recent update on antibacterial and antifungal activity of quinoline scaffolds. (2023). ResearchGate. [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2022). MDPI. [Link]

  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (2023). National Institutes of Health. [Link]

  • Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. (2022). National Institutes of Health. [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). PubMed. [Link]

  • Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (2022). National Institutes of Health. [Link]

  • Quinoline-Based Hybrid Compounds with Antimalarial Activity. (2017). PubMed. [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). National Institutes of Health. [Link]

  • (PDF) Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). ResearchGate. [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). Bohrium. [Link]

  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. (2024). National Institutes of Health. [Link]

  • Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. (2020). Institut Pasteur. [Link]

  • A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. (2024). ResearchGate. [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2025). ResearchGate. [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC Publishing. [Link]

  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. (n.d.). RSC Publishing. [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Publishing. [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (2019). National Institutes of Health. [Link]

  • Advances, opportunities, and challenges in methods for interrogating the structure activity relationships of natural products. (2024). RSC Publishing. [Link]

  • Challenges in natural product-based drug discovery assisted with in silico-based methods. (2022). National Institutes of Health. [Link]

  • Challenges and Opportunities for Natural Product Discovery, Production, and Engineering in Native Producers versus Heterologous Hosts. (2018). National Institutes of Health. [Link]

  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (2022). National Institutes of Health. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Benzyl 2-aminoquinoline-6-carboxylate

This guide provides an in-depth, procedural framework for the safe and compliant disposal of Benzyl 2-aminoquinoline-6-carboxylate (CAS No. 863492-35-7).

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of Benzyl 2-aminoquinoline-6-carboxylate (CAS No. 863492-35-7). As a novel derivative of the quinoline scaffold, specific safety and toxicological data for this compound are not extensively documented. Therefore, this protocol is built upon a foundation of established best practices and a thorough analysis of the hazards associated with its structural components: the quinoline core, the amino group, and the benzyl ester moiety. This approach ensures a cautious and robust safety margin for researchers and laboratory personnel.

Hazard Assessment: A Synthesis of Structural Precedents

  • Quinoline Core: The foundational quinoline ring is a known hazardous compound. It is classified as toxic if swallowed, harmful in contact with skin, and a cause of serious skin and eye irritation.[1][2] Critically, quinoline is also suspected of causing genetic defects and may cause cancer, and it exhibits long-lasting toxicity to aquatic life.[1] Therefore, any waste containing the quinoline moiety must be treated as potentially carcinogenic, mutagenic, and ecotoxic.

  • Aminoquinoline Derivatives: The addition of an amino group to the quinoline structure, as seen in related compounds like 6-aminoquinoline and 2-aminoquinoline, introduces further hazards. These compounds are typically categorized as harmful if swallowed and are known to cause significant skin and eye irritation.[3][4][5]

  • Benzyl Esters: Benzyl esters, such as benzyl benzoate, can be harmful if swallowed and are often associated with toxicity to aquatic life.[6]

  • Acute Toxicity (Oral): Likely harmful or toxic if swallowed.

  • Skin and Eye Irritation: Expected to be a skin and serious eye irritant.

  • Chronic Toxicity: Potential carcinogen and mutagen.

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects.

This conservative assessment necessitates that all disposal procedures treat this compound as hazardous chemical waste, subject to stringent federal and local regulations.

Potential Hazard Basis of Assessment GHS Classification (Inferred)
Acute Toxicity (Oral)Quinoline, Aminoquinolines, Benzyl EstersCategory 3 (Toxic) or Category 4 (Harmful)
Skin Corrosion/IrritationQuinoline, AminoquinolinesCategory 2 (Irritant)
Serious Eye Damage/IrritationQuinoline, AminoquinolinesCategory 2 (Irritant)
Germ Cell MutagenicityQuinolineCategory 2 (Suspected)
CarcinogenicityQuinolineCategory 2 (Suspected)
Aquatic Hazard (Chronic)Quinoline, Benzyl EstersCategory 2 (Toxic to aquatic life)

Personnel Protective Equipment (PPE) and Handling Precautions

Given the inferred hazards, stringent personal protective measures are mandatory when handling Benzyl 2-aminoquinoline-6-carboxylate in any form, including during waste consolidation and disposal.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber, tested to EN 374 standard). Gloves must be inspected before use and disposed of after contamination.[1]

  • Eye/Face Protection: Use tightly sealed safety goggles or a face shield.[2]

  • Skin and Body Protection: A lab coat is required. For larger quantities or in case of potential spills, a chemical-resistant apron or suit should be considered.

  • Respiratory Protection: All handling of solid material or solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.[3]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1]

Disposal Workflow: A Step-by-Step Protocol

The disposal of Benzyl 2-aminoquinoline-6-carboxylate must adhere to the guidelines set forth by the Resource Conservation and Recovery Act (RCRA) as administered by the U.S. Environmental Protection Agency (EPA).[7]

G cluster_0 Step 1: Waste Generation & Segregation cluster_1 Step 2: Waste Collection & Containment cluster_2 Step 3: Accumulation & Storage cluster_3 Step 4: Final Disposal A Solid Waste (e.g., contaminated filter paper, paper towels, gloves) D Solid Hazardous Waste Container (Sealable, Labeled) A->D B Liquid Waste (e.g., reaction mixtures, solvent rinsates) E Liquid Hazardous Waste Container (Compatible, Sealable, Labeled) + Secondary Containment B->E C Empty Containers (e.g., vials, flasks) F Decontaminate Container (Triple rinse with suitable solvent) C->F G Satellite Accumulation Area (SAA) (At or near point of generation) D->G Seal when not in use E->G Seal when not in use K Dispose of Rinsate as Liquid Hazardous Waste F->K L Dispose of Defaced Container as Non-Hazardous Waste F->L After defacing all labels H Contact Environmental Health & Safety (EH&S) G->H When container is full or storage time limit reached I Waste Pickup by Licensed Hazardous Waste Transporter H->I J Disposal at Approved TSD Facility (e.g., Incineration) I->J K->E

Sources

Handling

Personal protective equipment for handling Benzyl 2-aminoquinoline-6-carboxylate

Essential Safety and Handling Guide: Benzyl 2-aminoquinoline-6-carboxylate This guide provides essential safety protocols and operational directives for the handling of Benzyl 2-aminoquinoline-6-carboxylate. As specific...

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide: Benzyl 2-aminoquinoline-6-carboxylate

This guide provides essential safety protocols and operational directives for the handling of Benzyl 2-aminoquinoline-6-carboxylate. As specific toxicological data for this compound is limited, the following procedures are grounded in the established hazard profiles of the broader aminoquinoline class of molecules and adhere to the principles of prudent laboratory practice. This document is intended for researchers, scientists, and drug development professionals to establish a self-validating system of safety and operational integrity.

Hazard Assessment and Toxicological Profile

Benzyl 2-aminoquinoline-6-carboxylate belongs to the aminoquinoline family, a class of compounds with known biological activity and associated toxicological concerns.[1][2] While this specific ester has not been fully characterized, the precautionary principle dictates that it should be handled as a potentially hazardous substance. The primary hazards are extrapolated from data on structurally related compounds, such as 6-aminoquinoline and other quinoline derivatives.[3][4]

Known and Potential Hazards:

  • Acute Toxicity: Related aminoquinolines are classified as harmful if swallowed, in contact with skin, or if inhaled.[3][4][5]

  • Skin and Eye Irritation: The compound is expected to cause skin irritation and serious eye irritation.[3][5] Direct contact may lead to redness, pain, and potential tissue damage.

  • Respiratory Irritation: As a solid, the compound may form dusts that can cause respiratory tract irritation if inhaled.[5][6]

  • Systemic Effects: The 8-aminoquinoline class is known for hematological toxicities, including methemoglobinemia and hemolysis, particularly in individuals with genetic predispositions like G6PD deficiency.[1][7][8] While the position of the amino group differs in this compound, vigilance for potential systemic effects is warranted.

  • Mutagenicity and Carcinogenicity: Some quinoline derivatives are suspected carcinogens and mutagens.[9][10] Until data proves otherwise, Benzyl 2-aminoquinoline-6-carboxylate should be handled as a potential mutagen.

Table 1: GHS Hazard Classification (Anticipated)
Hazard ClassCategoryStatement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3][4][6]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[3][4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][5][6]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[3][5][6]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[5][6]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is mandatory to prevent exposure via dermal, ocular, and respiratory routes. Engineering controls are the primary defense, with PPE serving as the critical final barrier.[11]

Primary Engineering Control: All handling of Benzyl 2-aminoquinoline-6-carboxylate, especially of the solid powder, must be conducted within a certified chemical fume hood to control airborne particulates and vapors.[4][9]

Table 2: Mandatory Personal Protective Equipment
Protection TypeSpecificationRationale and Best Practices
Hand Protection Double-gloving with chemical-resistant nitrile gloves (minimum 5 mil thickness).The outer glove absorbs initial contact, while the inner glove protects against undetected breaches. Gloves must be changed immediately upon contamination or every 2 hours during prolonged handling.[9]
Eye & Face Protection Chemical safety goggles providing a full seal around the eyes. A full-face shield is required when there is a significant risk of splash.Standard safety glasses are insufficient.[9][10] Goggles and a face shield protect against splashes, dust, and aerosols that can cause serious eye damage.
Body Protection A long-sleeved, knee-length laboratory coat, fully fastened.This protects skin on the arms and body from accidental contact.[9] Consider a chemically resistant apron for large-volume work.
Respiratory Protection A NIOSH-approved half-mask or full-face respirator with combination Organic Vapor/P100 particulate cartridges.Required when handling the solid powder outside of a fume hood (not recommended), during large-scale transfers, or when cleaning up spills.[5][9] Surgical masks provide no protection.[11]

Operational Plan: Step-by-Step Handling Workflow

Adherence to a strict, sequential workflow minimizes the risk of exposure and contamination.

Workflow Diagram: Safe Handling Protocol

G Figure 1: Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A 1. Verify Fume Hood (Check certification & airflow) B 2. Don Full PPE (Gloves, Goggles, Lab Coat) A->B C 3. Prepare Work Area (Line with absorbent pads, gather materials) B->C D 4. Weigh Compound (Use anti-static weigh boat, minimize dust) C->D E 5. Prepare Solution (Add solvent slowly, avoid splashing) D->E F 6. Perform Experiment (Keep all materials within fume hood) E->F G 7. Decontaminate Surfaces (Use appropriate solvent/cleaner) F->G H 8. Segregate Waste (Solid, Liquid, Sharps) G->H I 9. Doff PPE Correctly (Remove outer gloves first) H->I

Caption: A step-by-step workflow for the safe handling of Benzyl 2-aminoquinoline-6-carboxylate.

Detailed Protocol:

  • Pre-Handling Checklist:

    • Verify that the chemical fume hood has a current certification and that the airflow monitor indicates proper function.

    • Don all required PPE as specified in Table 2. Ensure a proper fit.

    • Locate the nearest safety shower and eyewash station.[12]

    • Line the work surface inside the fume hood with disposable absorbent pads to contain minor drips.

  • Handling the Solid Compound (Weighing):

    • Perform all weighing operations on a balance located inside the fume hood or within a ventilated balance enclosure.

    • Use an anti-static weigh boat or coated paper to prevent the fine powder from becoming airborne due to static electricity.

    • Do not crush or grind the material outside of a contained system. If particle size reduction is needed, use appropriate engineering controls.

  • Solution Preparation and Use:

    • When dissolving, add the solvent to the solid slowly to prevent splashing.

    • Keep containers closed when not in use to minimize vapor release.

    • All transfers, reactions, and manipulations should be performed within the fume hood.

  • Post-Handling Decontamination:

    • Wipe down all surfaces, glassware, and equipment with an appropriate solvent (e.g., 70% ethanol) to decontaminate them before removing them from the fume hood.

    • Dispose of all contaminated disposable materials (gloves, pads, weigh boats) into a designated hazardous waste container.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Table 3: Emergency Response Plan
IncidentImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.[3][13]
Eye Contact Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][13]
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention.[3][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (if available) to the medical personnel.[6][13]
Small Spill (<1 g, <50 mL) Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[13] Carefully sweep or scoop the material into a labeled hazardous waste container. Decontaminate the area.
Large Spill Evacuate the immediate area and alert others. Contact your institution's Environmental Health & Safety (EH&S) department immediately. Do not attempt to clean up a large spill without specialized training and equipment.[13]

Waste Disposal Plan

Improper disposal can lead to environmental contamination and regulatory non-compliance. All waste streams containing Benzyl 2-aminoquinoline-6-carboxylate must be treated as hazardous.

Workflow Diagram: Chemical Waste Disposal

G Figure 2: Waste Disposal Workflow A 1. Segregate Waste at Point of Generation B Solid Waste (Contaminated PPE, pads, powder) A->B C Liquid Waste (Unused solutions, reaction mixtures) A->C D 2. Use Designated Containers (Clearly labeled, compatible material) B->D C->D E 3. Keep Containers Closed (Except when adding waste) D->E F 4. Store in Satellite Accumulation Area E->F G 5. Arrange for Pickup (Contact institutional EH&S) F->G

Caption: The required workflow for segregating and disposing of hazardous chemical waste.

Disposal Protocol:

  • Segregation: Do not mix waste streams. Use separate, designated containers for:

    • Solid Waste: Contaminated gloves, absorbent pads, weigh paper, and residual solid compound.

    • Liquid Waste: Unused solutions, reaction mother liquors, and solvent rinses.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("Benzyl 2-aminoquinoline-6-carboxylate"), and the primary hazards (e.g., Toxic, Irritant).

  • Storage: Store sealed waste containers in a designated Satellite Accumulation Area away from incompatible materials.

  • Disposal: Arrange for waste pickup through your institution's Environmental Health & Safety office. Do not pour any amount of this chemical down the drain.[12]

Occupational Exposure Limits (OELs) and Control Banding

No specific Permissible Exposure Limit (PEL) from OSHA or Threshold Limit Value (TLV) from ACGIH has been established for Benzyl 2-aminoquinoline-6-carboxylate.[14][15] This is common for novel research chemicals.

In the absence of specific data, a risk management strategy known as control banding should be employed.[16] Given the known hazards of the aminoquinoline class, this compound should be placed in a high-potency or high-hazard control band. This dictates the use of stringent controls, such as chemical fume hoods and comprehensive PPE, as the default handling procedure for all quantities.

References

  • Title: Toxicology of the 8-aminoquinolines and genetic factors associated with their toxicity in man Source: World Health Organization URL
  • Title: Antiparasitic Activities and Toxicities of Individual Enantiomers of the 8-Aminoquinoline 8-[(4-Amino-1-Methylbutyl)
  • Title: Personal protective equipment for handling 10-Hydroxybenzo[h]quinoline Source: Benchchem URL
  • Source: Institutional Repository for Information Sharing (IRIS)
  • Source: National Institutes of Health (NIH)
  • Title: Essential Safety and Operational Guide for Handling Quinoline, 2,3-dimethyl-, 1-oxide Source: Benchchem URL
  • Title: Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Model Source: University of California San Francisco URL
  • Title: QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET Source: Techno PharmChem URL
  • Title: SAFETY DATA SHEET - 6-Aminoquinoline Source: Fisher Scientific URL
  • Title: SAFETY DATA SHEET - Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate Source: Fisher Scientific URL
  • Title: SAFETY DATA SHEET - 6-Aminoquinoline (2)
  • Title: SAFETY DATA SHEET - 2-Aminoquinoline Source: Fisher Scientific URL
  • Title: Personal Protective Equipment (PPE)
  • Source: ScienceLab.
  • Source: Centers for Disease Control and Prevention (CDC)
  • Title: Benzyl 6-amino-2-azaspiro[3.
  • Title: 863492-35-7|Benzyl 2-aminoquinoline-6-carboxylate Source: BLD Pharm URL
  • Title: Permissible Exposure Limits – OSHA Annotated Table Z-2 Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Permissible Exposure Limits - Annotated Tables Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Permissible Exposure Limits – OSHA Annotated Table Z-1 Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances Source: ECETOC URL

Sources

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